molecular formula C9H11NO2 B119890 BOC-L-phenylalanine-d5 CAS No. 56253-90-8

BOC-L-phenylalanine-d5

Cat. No.: B119890
CAS No.: 56253-90-8
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-HRVDQBBZSA-N
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Description

L-phenylalanine-d5 is a L-phenylalanine and a deuterated compound.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-HRVDQBBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315572
Record name L-Phenyl-d5-alanine
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Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-90-8
Record name L-Phenyl-d5-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56253-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentadeutero-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of BOC-L-phenylalanine-d5, an isotopically labeled amino acid crucial for various applications in drug development and metabolic research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes.

Introduction

This compound is a stable isotope-labeled form of the amino acid L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in peptide synthesis.[1][2][3] This deuterated analog serves as a valuable tool in pharmacokinetic studies, as a tracer for metabolic pathways, and as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1] The substitution of hydrogen with deuterium can also subtly influence the pharmacokinetic and metabolic profiles of drug candidates.

Synthesis of L-Phenylalanine-d5

The synthesis of L-phenylalanine-d5 is a critical first step. Several methods have been reported for the deuteration of phenylalanine, primarily focusing on the aromatic ring.

Direct Acid-Catalyzed Deuteration

A straightforward approach to introduce deuterium onto the aromatic ring of L-phenylalanine is through acid-catalyzed hydrogen-deuterium exchange.

Experimental Protocol:

  • Reaction Setup: L-phenylalanine is dissolved in 85% deuterated sulfuric acid (D₂SO₄).

  • Incubation: The solution is heated at 50°C for 2.5 days.[4]

  • Work-up: The reaction mixture is carefully neutralized to precipitate the L-phenylalanine-d5.

  • Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.

This method has been reported to achieve up to 90% deuterium incorporation on the ring without significant racemization.[4]

Synthesis from Deuterated Precursors

An alternative route involves the synthesis of L-phenylalanine from a deuterated precursor, such as benzaldehyde-d6. This method offers precise control over the location of the deuterium labels. One such pathway involves the use of an oxazolone derivative.[5]

Experimental Protocol:

  • Oxazolone Formation: Benzaldehyde-d6 is reacted to form its 2-methyl oxazolone derivative.

  • Hydrolysis and Reduction: The oxazolone is hydrolyzed and then subjected to catalytic reduction using deuterium gas to yield acetylphenyl-d5-alanine-2,3,3-d3.[5]

  • Enzymatic Deacylation: The acetyl group is removed enzymatically to yield L-phenylalanine-d5.[5]

BOC Protection of L-Phenylalanine-d5

Once L-phenylalanine-d5 is obtained, the amine group is protected with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide synthesis.[6]

Experimental Protocol:

  • Dissolution: L-phenylalanine-d5 (1 mole) is dissolved in a mixture of water (1.1 L) and tert-butyl alcohol (750 mL) containing sodium hydroxide (1.1 mole).[6]

  • Reaction: Di-tert-butyl dicarbonate (1 mole) is added dropwise to the stirred solution over 1 hour. The reaction is allowed to proceed overnight at room temperature.[6]

  • Acidification: The reaction mixture is cooled to 0-5°C and acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate.[6]

  • Extraction: The product is extracted with ethyl ether (4 x 400 mL).[6]

  • Drying and Evaporation: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6]

  • Crystallization: The resulting oil is treated with hexane to induce crystallization.[6]

Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts, and reagents. The primary methods for purifying this compound are recrystallization and chromatography.

Recrystallization

Recrystallization is a common technique to obtain high-purity crystalline this compound.

Experimental Protocol:

  • Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent or a solvent mixture (e.g., ethanol/water, DCM/hexane, or toluene/methanol).[7]

  • Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

A patented method describes obtaining an oily product after solvent evaporation, followed by the addition of seed crystals to induce solidification. The solid is then slurried in a non-polar solvent like cyclohexane or n-hexane, filtered, and dried.[8]

Column Chromatography

For removal of impurities with similar solubility, column chromatography can be employed.

Experimental Protocol:

  • Stationary Phase: Silica gel is typically used as the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.

  • Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.

  • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

  • Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference
Deuterium Incorporation (Direct Deuteration)Up to 90%[4]
Yield (BOC Protection)78-87%[6]
Melting Point (BOC-L-phenylalanine)86-88°C[6]
Specific Rotation [α]D20 (BOC-L-phenylalanine)+25.5° (c=1, ethanol)[6]
Purity (after crystallization)>99% (HPLC)[8]
PropertyValueReference
Molecular FormulaC₁₄H₁₄D₅NO₄[]
Molecular Weight270.34 g/mol [][10]
AppearanceWhite Solid[]

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow cluster_deuteration Deuteration of L-Phenylalanine cluster_boc_protection BOC Protection L-Phenylalanine L-Phenylalanine L-Phenylalanine-d5 L-Phenylalanine-d5 L-Phenylalanine->L-Phenylalanine-d5 D₂SO₄, 50°C This compound This compound L-Phenylalanine-d5->this compound (Boc)₂O, NaOH

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Crude_BOC_L_Phe_d5 Crude this compound Dissolution Dissolution Crude_BOC_L_Phe_d5->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product >99% Purity

Caption: Purification workflow for this compound via recrystallization.

References

Isotopic Purity and Enrichment of BOC-L-Phenylalanine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-L-phenylalanine-d5 is a deuterated analog of the amino acid L-phenylalanine, protected at the amine group with a tert-butyloxycarbonyl (BOC) group. The incorporation of five deuterium atoms onto the phenyl ring makes it a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry.[1][2] The stability of the deuterium labels and the distinct mass shift they impart allow for sensitive and accurate tracing and quantification of phenylalanine and its metabolites. This technical guide provides an in-depth overview of the isotopic purity and enrichment of this compound, including methods for its characterization and typical quality specifications.

Quantitative Data on Isotopic Purity and Enrichment

The quality of this compound is primarily defined by its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the compound that is in the desired chemical form (BOC-L-phenylalanine), while isotopic enrichment refers to the percentage of the molecules that contain the desired number of deuterium atoms. Data from various commercial suppliers and research batches are summarized below.

ParameterSpecificationMethod of Analysis
Chemical Purity
Typical Purity≥98%High-Performance Liquid Chromatography (HPLC)
Example 199.5%HPLC[3]
Example 293.19%HPLC[4]
Isotopic Enrichment
Deuterium Incorporation5 Deuterium Atoms per MoleculeMass Spectrometry, NMR Spectroscopy
Isotopic Purity (d5)≥98 atom % DMass Spectrometry
Chiral Purity
Enantiomeric Excess (L-isomer)≥99%Chiral HPLC

Experimental Protocols

Accurate determination of isotopic purity and enrichment is critical for the reliable application of this compound. The following sections detail the methodologies for these analyses.

Synthesis and Purification of this compound

The synthesis of this compound typically involves two key steps: the synthesis of L-phenylalanine-d5 and the subsequent protection of the amino group with a BOC group.

Synthesis of L-phenylalanine-d5:

Several methods exist for the synthesis of deuterated phenylalanine.[5][6][7] One common approach involves the catalytic reduction of a precursor with deuterium gas.[5] Alternatively, microbiological methods using specific bacterial strains grown in deuterium-enriched media can produce highly deuterated L-phenylalanine.[8]

BOC Protection:

The amino group of L-phenylalanine-d5 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in a suitable organic solvent.

Purification:

Purification of the final product is crucial to ensure high chemical purity. Common purification techniques include:

  • Recrystallization: This method is used to remove impurities by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out.

  • Column Chromatography: This technique separates the desired compound from impurities based on their differential adsorption to a stationary phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be employed.

Isotopic Enrichment Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for determining the isotopic enrichment of labeled compounds.[9][10]

Sample Preparation:

  • Derivatization (for GC-MS): To increase volatility for GC analysis, this compound is often derivatized. A common method is silylation, for example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS derivative.

  • LC-MS Analysis: For LC-MS, derivatization is often not necessary. The sample is dissolved in a suitable solvent compatible with the mobile phase.

Instrumentation and Parameters (Example for GC-MS):

  • Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode to monitor the molecular ions of the unlabeled (d0) and labeled (d5) species.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions corresponding to the d5- and d0-labeled BOC-L-phenylalanine. The relative abundance of the d1, d2, d3, and d4 species can also be determined to assess the distribution of deuterium incorporation.

Isotopic Purity and Structural Integrity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and the position of the deuterium labels.[11][12][13]

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring should be significantly reduced or absent, confirming successful deuteration. The presence of residual proton signals in the aromatic region can be used to quantify the level of incomplete deuteration.

²H (Deuterium) NMR Spectroscopy:

Deuterium NMR provides direct evidence of the presence and location of the deuterium atoms. A single resonance in the aromatic region of the ²H NMR spectrum would confirm that the deuterium atoms are on the phenyl ring.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a shift in resonance compared to the unlabeled compound. This provides further confirmation of the location of the deuterium labels.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

  • Metabolic Flux Analysis: It is used as a tracer to study the in vivo conversion of phenylalanine to other metabolites, such as tyrosine.[14][15][16][17] This is crucial for understanding metabolic pathways in both healthy and diseased states.

  • Internal Standard for Quantitative Analysis: Due to its similar chemical properties to the endogenous analyte and its distinct mass, it is an ideal internal standard for quantifying phenylalanine in biological samples by mass spectrometry.[2]

  • Pharmacokinetic Studies: Deuterium substitution can alter the metabolic profile of a drug, and this compound can be used in the synthesis of deuterated drug candidates to investigate these effects.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Output s1 L-Phenylalanine-d5 Synthesis s2 BOC Protection s1->s2 s3 Purification s2->s3 a1 Mass Spectrometry (GC-MS/LC-MS) s3->a1 a2 NMR Spectroscopy ('1H, '2H, '13C) s3->a2 a3 Chiral HPLC s3->a3 d1 Isotopic Enrichment a1->d1 d2 Chemical Purity a1->d2 d3 Structural Integrity a2->d3 d4 Chiral Purity a3->d4

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_relationship cluster_properties Key Properties cluster_applications Primary Applications compound This compound prop1 High Isotopic Enrichment compound->prop1 prop2 High Chemical Purity compound->prop2 prop3 Known Deuterium Positions compound->prop3 app1 Metabolic Flux Analysis prop1->app1 app2 Internal Standard prop1->app2 prop2->app2 prop3->app1 app3 Pharmacokinetic Studies prop3->app3

Caption: Logical relationship between properties and applications of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BOC-L-phenylalanine-d5. Given the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, BOC-L-phenylalanine, to provide reasonable estimates. It is crucial to note that while the physicochemical properties are expected to be very similar, experimental verification for this compound is strongly recommended for critical applications. Deuteration can sometimes lead to slight changes in properties such as melting point and solubility[1].

Core Principles: The Impact of Deuteration

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the atom without altering its chemical properties in most contexts[2]. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference is the foundation of the kinetic isotope effect, which can lead to slower metabolic breakdown of deuterated compounds at the site of deuteration, potentially enhancing their pharmacokinetic profiles[3][4][5][6]. While primarily affecting metabolic stability, this isotopic substitution can also subtly influence other physicochemical properties[1][2].

Isotopic Labeling for Quantitative Bioanalysis

This compound is frequently employed as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). The key principle is that a known amount of the stable isotope-labeled (SIL) compound is added to a biological sample. Because the SIL internal standard is chemically almost identical to the analyte of interest, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects during analysis. The mass spectrometer, however, can differentiate between the analyte and the heavier internal standard, allowing for accurate and precise quantification of the analyte.

isotopic_labeling Analyte Structure of BOC-L-phenylalanine Mass_A Monoisotopic Mass (M) Analyte->Mass_A Mass Spec Analysis Mass_IS Monoisotopic Mass (M+5) IS Structure of this compound (with 5 Deuterium atoms) IS->Mass_IS Mass Spec Analysis

Caption: Principle of Isotopic Labeling for Mass Spectrometry.

Solubility Profile

The solubility of this compound is expected to be very similar to its non-deuterated form. BOC-L-phenylalanine is a white crystalline powder that is generally soluble in a range of organic solvents but insoluble in water and nonpolar solvents like aliphatic hydrocarbons[7][8].

Qualitative Solubility

The following table summarizes the qualitative solubility of BOC-L-phenylalanine in various common laboratory solvents.

SolventSolubilityReference(s)
MethanolSoluble[9][10]
EthanolSoluble[7]
Dichloromethane (DCM)Soluble[7][9][10]
Dimethylformamide (DMF)Soluble[8][9][10]
N-Methyl-2-pyrrolidone (NMP)Soluble[8][9]
Dimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateSoluble[7]
WaterInsoluble[7]
Petroleum EtherInsoluble[7]
Quantitative Solubility Data (for BOC-L-phenylalanine)

Quantitative solubility data for BOC-L-phenylalanine is not widely published. The data below for a derivative should be used as an estimate, and experimental determination is highly recommended.

SolventConcentrationTemperatureNotesReference(s)
DMSO200 mg/mLNot SpecifiedFor N-Boc-L-phenylalanine methyl ester. Sonication may be needed.[11]

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (BOC) protecting group.

pH Stability

The BOC group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions[][13].

  • Acidic Conditions (pH < 4): The BOC group is labile and will be cleaved to yield the free amine, carbon dioxide, and isobutylene. The rate of hydrolysis increases with decreasing pH.

  • Neutral Conditions (pH 6-8): The compound is generally stable. Studies on the hydrolysis of a BOC-phenylalanine ester at pH 7 showed a slow rate of uncatalyzed hydrolysis[14][15].

  • Basic Conditions (pH > 8): The BOC group is stable to alkaline hydrolysis and many nucleophiles[][16].

Thermal Stability

BOC-protected amino acids can undergo thermal deprotection at elevated temperatures. Studies have shown that thermal deprotection can occur in the range of 150-240°C, with the efficiency being solvent-dependent[17][18]. For long-term storage, it is recommended to keep the compound in a cool, dry place. Product data sheets often recommend storage at 2-8°C or frozen (-20°C)[7].

Photostability

While specific photostability data for this compound is not available, deuteration has been shown in some cases to increase the photostability of molecules[19]. However, as a general precaution, the compound should be stored protected from light.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, dichloromethane) in a sealed glass vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

    • Prepare a calibration curve using standards of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the solubility in mg/mL or g/L, taking into account the dilution factor.

Protocol for Assessing pH Stability

This protocol outlines a procedure to evaluate the stability of this compound at different pH values over time.

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use appropriate buffer systems (e.g., phosphate, borate) and verify the pH with a calibrated pH meter.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Spike a known volume of the stock solution into each buffer to a final concentration suitable for accurate quantification. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on pH and stability.

  • Incubation:

    • Store the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any degradation by neutralizing the sample if necessary and/or diluting it in the mobile phase for analysis.

  • Quantification:

    • Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method that can separate the parent compound from its potential degradants (e.g., L-phenylalanine-d5).

    • Calculate the percentage of the initial concentration remaining at each time point.

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

  • Sample Preparation:

    • Prepare samples of solid this compound and solutions in a relevant solvent (e.g., methanol).

    • Place the solid samples in chemically inert, transparent containers.

    • For comparison, prepare control samples that are protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure:

    • Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon arc lamp or a metal halide lamp).

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis:

    • After exposure, visually inspect the samples for any changes in appearance (e.g., color).

    • Analyze the potency of the exposed samples and the dark controls using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products.

  • Evaluation:

    • Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Application in Bioanalytical Workflows

The primary application of this compound is as an internal standard in bioanalytical methods. The following diagram illustrates a typical workflow.

bioanalytical_workflow start Biological Sample (e.g., Plasma, Urine) spike Spike with this compound (Internal Standard) start->spike extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis LC-MS/MS Analysis evaporation->analysis quantification Data Processing & Quantification (Ratio of Analyte to Internal Standard) analysis->quantification end Final Concentration quantification->end

Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.

References

A Researcher's Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for quantitative proteomics. This method offers a robust platform for the accurate relative quantification of thousands of proteins simultaneously, providing deep insights into cellular processes, disease mechanisms, and the effects of drug candidates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SILAC workflow, from experimental design to data analysis, supported by detailed protocols and data presentation standards.

Core Principles of SILAC

SILAC is a metabolic labeling strategy that involves the in vivo incorporation of stable, non-radioactive "heavy" isotopes of essential amino acids into the entire proteome of cultured cells.[1][2] The fundamental principle lies in growing two or more cell populations in media that are identical except for the isotopic composition of specific amino acids, typically lysine (K) and arginine (R).[2] One population is cultured in "light" medium containing the natural abundance isotopes (e.g., ¹²C₆-arginine and ¹²C₆-lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[2][3]

After a sufficient number of cell divisions (typically at least five to six), the cellular proteome becomes fully labeled with the respective light or heavy amino acids.[4][5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio.[2] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability arising from subsequent sample processing steps like cell lysis, protein extraction, and digestion.[4][6]

The combined protein mixture is then digested, typically with trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that virtually every resulting peptide contains at least one labeled amino acid.[5] The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because the heavy and light peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the heavy isotopes.[3] The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.[1]

The SILAC Experimental Workflow

The SILAC workflow can be broadly divided into several key stages, each critical for the success of the experiment.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Analysis Phase A Cell Culture (Light Medium) C Control/ Untreated A->C B Cell Culture (Heavy Medium) D Experimental Treatment B->D E Combine Cell Populations (1:1) C->E D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Identification & Quantification H->I

A high-level overview of the SILAC experimental workflow.
Detailed Experimental Protocols

  • Cell Line Selection : Choose a cell line that is auxotrophic for the amino acids to be used for labeling (typically arginine and lysine). This prevents the cells from synthesizing their own "light" amino acids, which would lead to incomplete labeling.[2]

  • Media Preparation : Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking endogenous arginine and lysine. Supplement the "light" medium with normal L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆ L-arginine and ¹³C₆¹⁵N₂ L-lysine). The medium should also be supplemented with dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.[7]

  • Adaptation Phase : Culture the cells for at least five to six passages in their respective SILAC media to ensure complete (>95%) incorporation of the labeled amino acids.[5] The required number of doublings depends on the cell line's growth rate.[2]

  • Labeling Efficiency Check : Before starting the main experiment, it is crucial to verify the labeling efficiency. This can be done by harvesting a small sample of the "heavy" labeled cells, extracting proteins, digesting them, and analyzing the peptides by LC-MS/MS to confirm the absence of "light" counterparts.[7]

  • Cell Lysis : After the experimental treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

  • Protein Quantification : Determine the protein concentration of the "light" and "heavy" cell lysates using a standard protein assay (e.g., Bradford or BCA assay).[6]

  • Sample Mixing : Combine equal amounts of protein from the "light" and "heavy" lysates.[6]

  • Protein Precipitation (Optional but Recommended) : Precipitate the combined protein mixture with cold acetone overnight at -20°C to remove contaminants.[3]

  • Reduction and Alkylation : Resuspend the protein pellet, reduce disulfide bonds with dithiothreitol (DTT), and alkylate the resulting free thiols with iodoacetamide (IAA).

  • In-solution or In-gel Digestion :

    • In-solution : Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.

    • In-gel : Alternatively, run the protein mixture on an SDS-PAGE gel, excise the entire protein lane, and perform in-gel digestion. This can help to reduce sample complexity.[3]

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[7] The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

  • Data Processing : Use specialized software packages like MaxQuant, Proteome Discoverer, or Skyline for data analysis.[7] These tools will perform peptide and protein identification and quantify the heavy-to-light (H/L) ratios for each identified peptide.

  • Data Interpretation : The H/L ratio for a protein reflects its relative abundance between the two experimental conditions. A ratio of 1 indicates no change, a ratio greater than 1 indicates upregulation in the "heavy" labeled sample, and a ratio less than 1 indicates downregulation.

Quantitative Data Presentation

A key aspect of a SILAC study is the clear and concise presentation of quantitative data. The following tables provide examples of how to summarize the results from a hypothetical SILAC experiment investigating the effect of a drug on a cancer cell line.

Table 1: Summary of SILAC Quantification Results

Protein AccessionGene NameDescriptionH/L Ratiolog₂(H/L Ratio)Number of Peptides Quantified
P06730EGFREpidermal growth factor receptor0.45-1.1518
P04637TP53Cellular tumor antigen p531.020.0312
Q06609MAPK1Mitogen-activated protein kinase 10.98-0.0325
P60709ACTBActin, cytoplasmic 11.010.0132
P31749AKT1RAC-alpha serine/threonine-protein kinase1.890.9215
P15056BRAFSerine/threonine-protein kinase B-raf0.51-0.979

Table 2: Significantly Altered Proteins (Fold Change > 1.5, p-value < 0.05)

Protein AccessionGene NameFunctionH/L Ratiop-valueRegulation
P31749AKT1Pro-survival signaling1.890.002Upregulated
P42336CASP3Apoptosis execution2.150.001Upregulated
P06730EGFRGrowth factor signaling0.450.005Downregulated
P15056BRAFMAP kinase pathway0.510.012Downregulated
O15530BCL2L1Apoptosis regulation0.330.008Downregulated

Applications in Research and Drug Development

SILAC is a versatile technique with broad applications in biological research and pharmaceutical development.[1]

  • Expression Proteomics : Globally profile changes in protein abundance in response to various stimuli, such as drug treatment, disease progression, or environmental stress.[1]

  • Post-Translational Modification (PTM) Analysis : SILAC can be combined with enrichment strategies, such as phosphopeptide enrichment using titanium dioxide (TiO₂) or immunoaffinity purification, to quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1][9] This is particularly valuable for studying signaling pathways.[9]

  • Protein-Protein Interaction Studies : By combining SILAC with immunoprecipitation (SILAC-IP), researchers can distinguish true interaction partners from non-specific background contaminants.[10]

  • Drug Target Identification : SILAC can be used to identify the cellular targets of small molecules and drugs.[11]

  • Protein Turnover Studies : A variation of the technique, pulsed SILAC (pSILAC), allows for the measurement of protein synthesis and degradation rates.[12]

Signaling Pathway Analysis with SILAC

SILAC is instrumental in elucidating the dynamics of signaling pathways. For instance, in a study of a growth factor signaling pathway, SILAC can be used to quantify changes in the phosphorylation status of key signaling proteins upon ligand stimulation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., EGFR) Downregulated[13] Kinase1 Kinase 1 (e.g., BRAF) Downregulated[13] Receptor->Kinase1 Kinase3 Kinase 3 (e.g., AKT1) Upregulated[13] Receptor->Kinase3 Kinase2 Kinase 2 (e.g., MAPK1) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Kinase3->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression Ligand Ligand Ligand->Receptor

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide provides an in-depth exploration of the principles and practices of using deuterated internal standards, a cornerstone of robust bioanalytical method development and validation. By leveraging the power of isotope dilution mass spectrometry, deuterated standards offer an elegant and effective solution to the inherent variabilities of complex analytical workflows.[1][2]

Core Principles: The Power of Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a highly precise quantitative technique.[1] The fundamental principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard (IS)—to a sample at the earliest possible stage of the analytical process.[1] Because the deuterated IS is chemically and physically almost identical to the analyte, it experiences the same variations throughout the entire workflow, including extraction, potential degradation, and ionization in the mass spectrometer.[1][3] By measuring the ratio of the analyte's signal to the IS's signal, these sources of variability can be effectively normalized, leading to highly accurate and precise quantification.[2]

Deuterated standards are particularly effective at compensating for:

  • Sample Preparation Variability: Inconsistent recoveries during extraction, evaporation, or reconstitution steps are corrected for.[2]

  • Instrumental Fluctuations: Minor changes in injection volume or mass spectrometer sensitivity over time are normalized.[2][3]

  • Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) can unpredictably suppress or enhance the ionization of the target analyte.[2][3] A deuterated IS, which co-elutes with the analyte, experiences the same matrix effects, allowing for accurate correction.[4][5][6]

Key Characteristics of an Ideal Deuterated Internal Standard

The selection and use of a deuterated internal standard are critical for the development of a robust and reliable quantitative assay. Several key characteristics must be considered to ensure the integrity of the analytical data.

Isotopic Purity

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[5] High isotopic purity is crucial because the presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[5] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[4]

Number of Deuterium Atoms

Typically, a deuterated internal standard should contain at least three deuterium atoms.[5] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[5] The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[5][7] Using an insufficient number of deuterium atoms (e.g., two) can lead to interference from naturally occurring isotopes of the analyte, which can falsely increase the internal standard signal and affect the linearity of the assay.[8]

Position of Deuterium Labeling

Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium (H-D) exchange with the solvent or during sample processing.[5][9] Placing labels on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, can lead to the loss of deuterium and compromise the accuracy of the quantification.[9]

Potential Challenges and Mitigation Strategies

While deuterated internal standards are considered the gold standard, researchers should be aware of potential challenges that can arise and employ strategies to mitigate them.

The Deuterium Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties. This "deuterium isotope effect" can manifest as a small chromatographic retention time shift between the analyte and the deuterated internal standard.[5][10][11][12] In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[12] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[5][13][14]

Mitigation Strategies:

  • Chromatographic Optimization: Modify the LC method (e.g., gradient, solvent, column) to minimize the separation between the analyte and the internal standard.[5]

  • Use of ¹³C-Labeled Standards: In cases where the deuterium isotope effect is significant and cannot be chromatographically resolved, a carbon-13 (¹³C)-labeled internal standard may be a better alternative as it generally co-elutes perfectly with the analyte.[12]

Deuterium-Hydrogen Back-Exchange

Deuterium back-exchange is a chemical reaction where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol) or the biological matrix itself.[9] This process compromises the isotopic purity of the standard, leading to a decrease in the internal standard's signal and an artificial increase in the unlabeled analyte's signal, ultimately resulting in inaccurate quantification.[9]

Factors Influencing Back-Exchange:

  • Position of the Deuterium Label: Labels on labile positions are more susceptible to exchange.[9]

  • pH: Both highly acidic and, more significantly, basic conditions can catalyze the exchange. The minimum rate for many compounds occurs around pH 2.5-3.0.[9]

  • Temperature: Higher temperatures accelerate the rate of exchange.[9]

  • Solvent: Protic solvents facilitate back-exchange.[9]

Mitigation Strategies:

  • Stable Labeling: Ensure deuterium labels are on non-exchangeable positions.

  • pH Control: Maintain the pH of samples and solutions in a range that minimizes exchange (ideally pH 2.5-7).[9]

  • Temperature Control: Keep samples and standards cooled to slow the exchange rate.[9]

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) when possible.[9]

Experimental Protocols

Assessment of Isotopic Purity

A detailed protocol for determining the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS) is outlined below.[5][15]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.

  • Mass Spectra Acquisition: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the deuterated standard and any unlabeled or partially labeled species.

    • Integrate the peak areas of the isotopic ions.

    • Calculate the isotopic purity using the following formula:

Bioanalytical Method Validation Using a Deuterated Internal Standard

A comprehensive validation of a bioanalytical method using a deuterated internal standard should be conducted in line with regulatory guidelines such as the ICH M10 guideline.[6] Key validation parameters are summarized in the table below.[2][6]

Validation ParameterObjectiveAcceptance Criteria
Accuracy and Precision To determine the closeness of agreement between the measured concentration and the nominal concentration, and the degree of scatter between a series of measurements.Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[2]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and the deuterated IS.The coefficient of variation (CV) of the internal standard-normalized matrix factor from at least six different sources of the biological matrix should be ≤15%.[2]
Recovery To evaluate the extraction efficiency of the analyte and the IS from the biological matrix.While not strictly defined, recovery should be consistent and reproducible.[2]
Stability To assess the stability of the analyte and IS under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Analyte and IS should be stable under the tested conditions.

Data Presentation

The use of a deuterated internal standard significantly enhances the precision and accuracy of a bioanalytical method. The following tables summarize comparative data illustrating the superior performance of deuterated internal standards.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard

ParameterDeuterated ISAnalog IS
Mean Bias (%) 100.396.8
Standard Deviation 7.6%8.6%
Number of Samples (n) 340284
Data synthesized from a study on the LC-MS/MS analysis of kahalalide F. The deuterated IS demonstrates significantly improved accuracy and precision.[16]

Table 2: Validation Summary for an Anticancer Drug Assay

ConcentrationAccuracy (%) with Deuterated ISPrecision (%CV) with Deuterated ISAccuracy (%) with Analog ISPrecision (%CV) with Analog IS
Low QC 102.34.592.111.8
Mid QC 98.93.2108.59.5
High QC 101.52.895.710.2
Data synthesized from a study on the LC-MS/MS analysis of a novel anticancer drug. The deuterated IS clearly demonstrates superior accuracy and precision across the concentration range.[6]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

matrix_effect_compensation cluster_analyte Analyte cluster_is Deuterated IS Analyte Analyte Analyte_Signal Analyte Signal Analyte->Analyte_Signal Ionization Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Analyte->Matrix_Effect Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS Deuterated IS IS_Signal IS Signal IS->IS_Signal Ionization IS->Matrix_Effect IS_Signal->Ratio Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal

Caption: How a deuterated internal standard compensates for matrix effects during ionization.

Conclusion

Deuterated internal standards are the foundation of reliable quantitative mass spectrometry.[4] They provide an exceptional balance of performance, cost-effectiveness, and availability, making them the de facto gold standard in bioanalysis and drug development.[2] By closely mimicking the behavior of the target analyte throughout the analytical process, they robustly correct for variability in sample recovery and matrix effects, leading to highly accurate and precise data.[2] A thorough understanding of the principles of their use, potential challenges, and proper validation is essential for any researcher, scientist, or drug development professional seeking to generate high-quality, defensible quantitative data.

References

An In-depth Technical Guide to the Applications of BOC-L-phenylalanine-d5 in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of BOC-L-phenylalanine-d5, a deuterated and protected stable isotope of L-phenylalanine, in the fields of proteomics and metabolomics. This document details its use as a tracer for metabolic flux analysis, in quantitative proteomics via Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and as an internal standard for mass spectrometry-based quantification.

Core Principles and Applications

This compound is a chemically modified version of the essential amino acid L-phenylalanine. The "BOC" (tert-butoxycarbonyl) group protects the amino group, making it useful for specific chemical syntheses, while the "d5" indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable heavy isotope of hydrogen. This isotopic labeling makes it a powerful tool for tracing and quantifying metabolic processes.

The primary applications of this compound in proteomics and metabolomics stem from its utility as:

  • A Metabolic Tracer: To study the flux and dynamics of phenylalanine metabolism in vivo and in vitro.

  • A Quantitative Standard: In SILAC-based quantitative proteomics to compare protein abundance between different cell populations.

  • An Internal Standard: For accurate quantification of L-phenylalanine and its metabolites in complex biological samples using mass spectrometry.

Before its use in cellular systems for metabolic labeling, the protective BOC group must be removed to yield L-phenylalanine-d5, which can then be taken up and incorporated by cells.

Data Presentation: Quantitative Insights

The use of stable isotope-labeled compounds like L-phenylalanine-d5 allows for precise quantitative measurements in complex biological systems. The following tables summarize representative quantitative data from metabolic flux analysis and quantitative proteomics studies.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)
Phenylalanine Flux58.3
Phenylalanine to Tyrosine Conversion7.2
Phenylalanine Incorporation into Protein51.1
Tyrosine Flux49.5
Tyrosine from Phenylalanine7.2
Tyrosine from Protein Breakdown42.3
Tyrosine Incorporation into Protein49.5

This data is representative of values obtained from tracer studies investigating L-phenylalanine metabolism and can be used as a reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.[1]

Table 2: Relative Abundance of Key Enzymes in L-Phenylalanine Overproducing E. coli Strain

ProteinRelative Abundance (Fold Change vs. Control)
3-deoxy-7-phosphoheptulonate synthase (aroF)6.11
Chorismate mutase / prephenate dehydratase (pheA)6.11
Aspartate aminotransferase (aspC)2.5
Shikimate dehydrogenase (aroE)-
Shikimate kinase (aroL)-
Tryptophan synthase subunit beta (trpB)0.52
Tryptophan synthase subunit alpha (trpA)-

This table presents hypothetical quantitative proteomics data based on transcriptomic analysis of an L-phenylalanine overproducing E. coli strain, illustrating the type of data obtainable with SILAC using a labeled phenylalanine. The upregulation of key enzymes in the phenylalanine biosynthesis pathway and the downregulation of enzymes in the competing tryptophan pathway are evident.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for its use in metabolic flux analysis, SILAC, and as an internal standard.

Metabolic Flux Analysis (MFA) using L-phenylalanine-d5

This protocol outlines the general steps for conducting an in vivo metabolic flux study. The BOC group from this compound must be removed prior to creating the infusion solution.

Protocol:

  • Subject Preparation: Subjects should fast for 10-12 hours overnight to achieve a postabsorptive state. A baseline blood sample is collected before the infusion begins.

  • Tracer Administration: A primed, continuous intravenous infusion of L-phenylalanine-d5 is administered. The priming dose helps to rapidly achieve an isotopic steady state in the body. The continuous infusion is typically maintained for 4-6 hours.

  • Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period. Samples should be collected in tubes containing an anticoagulant like EDTA and immediately placed on ice.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation at 4°C. An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma for accurate quantification. Proteins are then precipitated using an appropriate agent (e.g., methanol or perchloric acid), and the supernatant containing the amino acids is collected after centrifugation.[1]

  • LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-phenylalanine-d5 and its metabolites, such as tyrosine.

  • Data Analysis and Flux Calculation: The tracer-to-tracee ratio (isotopic enrichment) of phenylalanine and its metabolites is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models and specialized software.[1]

Quantitative Proteomics using SILAC with L-phenylalanine-d5

This protocol describes a typical SILAC experiment. The this compound must first be deprotected to L-phenylalanine-d5 before being added to the cell culture medium.

Protocol:

  • Cell Culture and Labeling:

    • Two populations of cells are cultured. One population is grown in "light" medium containing standard L-phenylalanine. The other is grown in "heavy" medium where standard L-phenylalanine is replaced with L-phenylalanine-d5.

    • Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., one treated with a drug and the other as a control).

  • Cell Lysis and Protein Extraction: After treatment, the cells are washed and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" cell populations are then mixed.

  • Protein Digestion: The mixed protein sample is subjected to enzymatic digestion, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but have a mass difference corresponding to the number of deuterated phenylalanine residues.

  • Data Analysis: The relative abundance of the "light" and "heavy" peptides is determined by comparing their respective signal intensities in the mass spectra. This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.

Use of this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of L-phenylalanine in biological samples by LC-MS/MS. In this application, the BOC group may or may not be removed depending on the specific analytical method. If the analyte of interest is L-phenylalanine, the BOC group should be removed to yield L-phenylalanine-d5, which is chemically identical to the analyte.

Protocol:

  • Preparation of Internal Standard Stock Solution: A stock solution of this compound (or deprotected L-phenylalanine-d5) is prepared at a known concentration in a suitable solvent.

  • Sample Preparation:

    • A known volume or weight of the biological sample (e.g., plasma, cell lysate) is taken.

    • A precise amount of the internal standard stock solution is added to the sample at the very beginning of the sample preparation process.

    • The sample is then processed to extract the analyte of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set up to monitor a specific precursor-to-product ion transition for both the analyte (L-phenylalanine) and the internal standard (L-phenylalanine-d5).

  • Quantification: A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and metabolic pathways relevant to the application of this compound.

SILAC_Workflow A Cell Culture ('Light' Phe) C Experimental Treatment 1 A->C B Cell Culture ('Heavy' Phe-d5) D Experimental Treatment 2 B->D E Cell Lysis C->E Harvest D->E Harvest F Protein Quantification & Mixing E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis (Relative Quantification) H->I

SILAC Experimental Workflow

Phenylalanine_Metabolism Phe L-Phenylalanine-d5 Tyr L-Tyrosine-d4 Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Phenylalanine Metabolic Pathway

mTOR_Signaling AminoAcids Amino Acids (e.g., Phenylalanine) LAT1 LAT1 AminoAcids->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation ProteinSynth Protein Synthesis S6K1->ProteinSynth Activation fourEBP1->ProteinSynth Inhibition (when unphosphorylated)

Amino Acid Sensing via mTOR Pathway

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and metabolomics. Its applications in metabolic flux analysis, quantitative proteomics, and as an internal standard provide a robust means to gain deeper insights into complex biological systems. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research. Proper implementation of these techniques, with careful attention to experimental design and data analysis, will undoubtedly contribute to significant advancements in our understanding of cellular metabolism and disease.

References

A Comprehensive Technical Guide to the Safe Handling of BOC-L-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for BOC-L-phenylalanine-d5. The information is compiled to ensure the safe use of this compound in a laboratory setting, targeting professionals in research and drug development. All personnel should be thoroughly trained and familiar with the safety data before handling this chemical.

Chemical Identification and Properties

This compound is a deuterated form of BOC-L-phenylalanine, a derivative of the amino acid L-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group.[1][2] It is commonly used in peptide synthesis and as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 270.34 g/mol [3][4]
Appearance White powder / fine crystalline powder[5][6][7]
Purity ≥98%[4]
CAS Number 121695-40-7[4]
Solubility No data available[3]
Melting Point 85 - 88 °C (for non-deuterated form)[6]
Decomposition Temperature No data available[3]
Auto-ignition Temperature No data available[3]

Hazard Identification and Toxicology

While some safety data sheets indicate that BOC-L-phenylalanine does not meet the criteria for hazard classification, it is crucial to handle it with care as it may be harmful if ingested, inhaled, or comes into contact with the skin.[3][8][9]

Potential Health Effects: [3][9]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause moderate skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Toxicological Data Summary:

Acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are all listed as "Not classified" in the available safety data.[3]

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[3]

  • Use local exhaust ventilation or a laboratory fume hood to minimize exposure to dust and aerosols.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves.[3]

  • Skin and Body Protection: Protective clothing, such as a lab coat.[3]

  • Respiratory Protection: In cases where dust formation is likely and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[3]

  • Keep the compound away from food, drink, and animal feed.[8][10]

Storage Conditions

Proper storage is critical to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Refrigerated (+2°C to +8°C)[3][4]
Atmosphere Store desiccated[3][4]
Light Protect from light[3][4]
Container Keep container tightly closed in a dry, well-ventilated place
Incompatible Materials
  • Avoid contact with strong oxidizing agents.[3]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid InstructionsSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][9]
Skin Contact Wash the affected area with plenty of soap and water. Seek immediate medical attention.[3][9]
Eye Contact Rinse cautiously with water for several minutes.[3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][9]

In case of feeling unwell after exposure, seek medical advice and show the product label or safety data sheet if possible.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides may be formed.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment to avoid dust formation and inhalation.[3]

  • Environmental Precautions: Prevent the material from entering sewers or public waters.[3]

  • Containment and Cleanup: For spills, mechanically take up the material (e.g., by sweeping or shoveling) and collect it in a suitable, labeled container for disposal.[3][9]

Disposal Considerations

  • Dispose of unused product and its container in accordance with federal, state, and local environmental regulations.[3]

  • It is recommended to contact a licensed professional waste disposal service for disposal of this material.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the material to its final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at +2°C to +8°C, Desiccated, Protected from Light Inspect->Store Prep Prepare Work Area (Ventilated) Store->Prep DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh Weigh/Handle Compound DonPPE->Weigh Use Use in Experiment Weigh->Use Spill Accidental Spill Weigh->Spill Exposure Personal Exposure Weigh->Exposure Clean Clean Work Area and Equipment Use->Clean Dispose Dispose of Waste Material via Licensed Service Use->Dispose DoffPPE Remove and Dispose of PPE Properly Clean->DoffPPE Fire Fire

Caption: Workflow for safe handling of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of BOC-L-phenylalanine using BOC-L-phenylalanine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of BOC-L-phenylalanine in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs BOC-L-phenylalanine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and drug development professionals requiring precise quantification of BOC-protected amino acids in complex biological samples.

Introduction

BOC-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protecting group makes it a crucial building block in peptide synthesis and various pharmaceutical research and development applications.[1] Accurate quantification of BOC-L-phenylalanine in biological matrices is often necessary to understand its stability, metabolism, and pharmacokinetic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex mixtures.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[4] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects, which allows for highly accurate and precise quantification by correcting for variations in sample recovery and matrix-induced ion suppression or enhancement.[4][5]

This application note provides a detailed protocol for the extraction and quantification of BOC-L-phenylalanine from a biological matrix, such as plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • BOC-L-phenylalanine (Analyte)

  • This compound (Internal Standard)[6]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • 96-well protein precipitation plates or microcentrifuge tubes

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve BOC-L-phenylalanine and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of BOC-L-phenylalanine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[6][7]

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well or tube.

  • Vortex the plate or tubes for 2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the plate or tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample/Standard/QC (50 µL) s2 Add Internal Standard in Acetonitrile (150 µL) s1->s2 Spiking s3 Vortex (2 min) s2->s3 Precipitation s4 Centrifuge (4000 rpm, 10 min) s3->s4 Pelleting s5 Transfer Supernatant s4->s5 Extraction a1 Inject into LC-MS/MS System s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the LC-MS/MS analysis of BOC-L-phenylalanine.

LC-MS/MS Method

Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BOC-L-phenylalanine266.1210.115
BOC-L-phenylalanine266.1120.125
This compound (IS) 271.1 215.1 15
This compound (IS) 271.1 125.1 25

Note: The optimal collision energies may vary depending on the instrument used and should be optimized accordingly.

Data Presentation

The quantitative data for the analysis of BOC-L-phenylalanine should be summarized in clear and structured tables.

Table 1: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
BOC-L-phenylalanine (Quantifier)266.1210.11008015
BOC-L-phenylalanine (Qualifier)266.1120.11008025
This compound (IS)271.1215.11008015

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85-115%
Precision at LLOQ < 20%
Intra-day Accuracy 90-110%
Intra-day Precision < 15%
Inter-day Accuracy 90-110%
Inter-day Precision < 15%
Matrix Effect Minimal
Recovery > 85%

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of BOC-L-phenylalanine in a biological matrix. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations in sample preparation and matrix effects. This method is suitable for a variety of research applications where the precise measurement of BOC-L-phenylalanine is required.

Signaling Pathways and Logical Relationships

While BOC-L-phenylalanine is primarily a synthetic building block, its precursor, L-phenylalanine, is involved in numerous metabolic pathways. The accurate quantification of BOC-L-phenylalanine can be crucial in studies where it is used as a tracer or a protected form of L-phenylalanine to investigate these pathways.

Logical Relationship of Quantification

G Analyte BOC-L-phenylalanine (Unknown Concentration) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Known Concentration) IS->Ratio Concentration Calculated Concentration of BOC-L-phenylalanine Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: The principle of internal standard-based quantification.

References

Application Note: Solid-Phase Synthesis of a Deuterated Neuropeptide Analog for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a deuterated neuropeptide analog using tert-butyloxycarbonyl (Boc)-L-phenylalanine-d5. The incorporation of stable isotopes into peptides is a critical technique for quantitative proteomics, enabling the use of these synthetic peptides as internal standards for mass spectrometry-based assays. This document outlines the Boc/Bzl strategy for SPPS, including resin loading, iterative deprotection and coupling steps, and final cleavage and purification. Furthermore, it details the application of the synthesized deuterated peptide in an Absolute QUAntitation (AQUA) workflow for the precise measurement of endogenous neuropeptide levels. A representative signaling pathway for a common neuropeptide, Substance P, is also illustrated to provide context for the application of such quantitative studies.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of peptide and protein chemistry, allowing for the efficient and controlled assembly of amino acid chains on a solid support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[3] In this strategy, the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[4][5]

The synthesis of peptides incorporating stable isotope-labeled amino acids, such as Boc-L-phenylalanine-d5, has become indispensable for quantitative proteomics. These deuterated peptides serve as ideal internal standards in mass spectrometry (MS) because they are chemically identical to their endogenous counterparts but have a distinct mass, allowing for precise and accurate quantification. The AQUA (Absolute QUAntitation) methodology is a widely used approach that employs these stable isotope-labeled synthetic peptides to determine the absolute concentration of specific proteins and their post-translational modifications in complex biological samples.[1][6]

This application note details a comprehensive protocol for the synthesis of a model deuterated pentapeptide (Tyr-Gly-Gly-Phe(d5)-Leu) using this compound and its subsequent application as an internal standard for quantifying the corresponding endogenous peptide.

Data Presentation

The successful synthesis and purification of the deuterated peptide are critical for its use as a quantitative standard. The following table summarizes representative quantitative data for the synthesis of a model deuterated pentapeptide (Tyr-Gly-Gly-Phe(d5)-Leu) using the described Boc-SPPS protocol. It is important to note that yields and purity can vary depending on the specific peptide sequence and synthesis conditions.

ParameterValueMethod of Determination
Resin Loading Efficiency 0.65 mmol/gPicric Acid Titration
Overall Crude Peptide Yield 78%Gravimetric Analysis
Purity of Crude Peptide >70%RP-HPLC (220 nm)
Purity of Purified Peptide >98%RP-HPLC (220 nm)
Final Purified Peptide Yield 35%Gravimetric Analysis
Observed Mass (Monoisotopic) 575.30 g/mol Mass Spectrometry
Expected Mass (Monoisotopic) 575.29 g/mol Theoretical Calculation

Experimental Protocols

Materials
  • Resins: Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g substitution)

  • Boc-Amino Acids: Boc-L-Leucine, Boc-Glycine, Boc-L-Tyrosine(2-Br-Z), this compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether (cold)

  • Reagents for Deprotection: Trifluoroacetic acid (TFA)

  • Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA)

  • Reagents for Coupling: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

  • Reagents for Cleavage: Anhydrous Hydrofluoric acid (HF), Anisole (scavenger)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Water, TFA.

Protocol for Boc-SPPS of Tyr-Gly-Gly-Phe(d5)-Leu

This protocol describes the manual synthesis of the model deuterated pentapeptide on a 0.5 mmol scale.

1. Resin Preparation and First Amino Acid Loading (Boc-L-Leu-Resin)

  • Swell 0.5 g of Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Prepare the cesium salt of Boc-L-Leucine by reacting Boc-L-Leucine with cesium carbonate.

  • Add the Boc-L-Leucine-cesium salt to the swollen resin in DMF.

  • Heat the mixture to 50°C and agitate for 24 hours.

  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum. Determine the loading efficiency using a picric acid titration.

2. Peptide Chain Elongation (Iterative Deprotection, Neutralization, and Coupling)

Each cycle for the addition of a new amino acid consists of the following steps:

  • Deprotection:

    • Wash the resin-bound peptide with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group.[7]

    • Filter and wash the resin with DCM (3x) and IPA (2x).[7]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step once.[8]

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling (for the next amino acid, e.g., this compound):

    • In a separate vessel, dissolve this compound (2 mmol) and HOBt (2 mmol) in DMF.

    • Add DCC (2 mmol) to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin-peptide.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-Glycine, Boc-Glycine, and Boc-L-Tyrosine(2-Br-Z)).

3. Cleavage and Deprotection

  • Dry the fully assembled peptide-resin under vacuum.

  • In a specialized HF cleavage apparatus, add anisole as a scavenger to the peptide-resin.

  • Cool the apparatus in a dry ice/acetone bath and condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide and resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

4. Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Purify the peptide by RP-HPLC using a C18 column with a linear gradient of ACN in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final deuterated peptide as a white powder.

Visualizations

Boc-SPPS Experimental Workflow

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Load Boc-L-Leu-Cs Swell->Load WashDry_Load Wash & Dry Load->WashDry_Load Deprotection Boc Deprotection (50% TFA in DCM) WashDry_Load->Deprotection Wash_Dep Wash Deprotection->Wash_Dep Neutralization Neutralization (10% DIEA in DCM) Wash_Neu Wash Neutralization->Wash_Neu Coupling Coupling (Boc-AA-d5, DCC/HOBt) Wash_Coup Wash Coupling->Wash_Coup Wash_Dep->Neutralization Wash_Neu->Coupling Wash_Coup->Deprotection Repeat for each amino acid Cleavage HF Cleavage (with Anisole) Wash_Coup->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalPeptide Pure Deuterated Peptide Lyophilization->FinalPeptide

Caption: Boc-SPPS workflow for deuterated peptide synthesis.

AQUA Workflow for Neuropeptide Quantification

AQUA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Result Tissue Brain Tissue Sample Lysis Cell Lysis & Protein Extraction Tissue->Lysis Spike Spike in Deuterated Peptide Standard (Known Amount) Lysis->Spike Digestion Proteolytic Digestion (e.g., Trypsin) Spike->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification (Peak Area Ratio of Endogenous vs. Standard) LC_MS->Quantification AbsoluteQuant Absolute Quantity of Endogenous Neuropeptide Quantification->AbsoluteQuant

Caption: AQUA workflow for absolute neuropeptide quantification.

Substance P / NK1R Signaling Pathway

SP_NK1R_Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gq/11 NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation AntiApoptosis Anti-apoptosis MAPK->AntiApoptosis Migration Cell Migration MAPK->Migration

Caption: Substance P/NK1R signaling pathway.[2][9][10]

Conclusion

This application note provides a detailed protocol for the synthesis of a deuterated peptide using Boc-SPPS and highlights its application as an internal standard for absolute quantification in mass spectrometry-based proteomics. The use of this compound allows for the creation of a high-purity standard that can be used to accurately measure the levels of endogenous neuropeptides. The AQUA workflow, coupled with the synthesized deuterated peptide, offers a powerful tool for researchers in neuroscience, pharmacology, and drug development to investigate the roles of neuropeptides in various physiological and pathological processes. The provided signaling pathway for Substance P serves as an example of the biological systems that can be quantitatively studied using this methodology.

References

Quantitative Proteomics: A Deep Dive into Stable Isotope Labeling Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and pharmaceutical development, a precise understanding of the proteome is crucial. Stable isotope labeling (SIL) has emerged as a cornerstone of quantitative proteomics, offering a robust and accurate approach to unraveling complex biological processes, identifying novel drug targets, and elucidating the mechanisms of therapeutic action.[1] This document provides a detailed overview of the principles, experimental workflows, and applications of key stable isotope labeling techniques.

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Stable isotope labeling methodologies are predicated on the incorporation of non-radioactive, heavy isotopes (such as ¹³C, ¹⁵N) into proteins or peptides. This incorporation creates a mass shift that is readily detectable by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-labeled) versions of a peptide, researchers can accurately determine the relative abundance of that peptide, and by extension its parent protein, between different samples.[1] A key advantage of these methods is the ability to combine samples early in the experimental process, which significantly minimizes variability that can be introduced during sample preparation and analysis, leading to higher precision and accuracy compared to label-free approaches.[1]

The two primary strategies for introducing stable isotopes are metabolic labeling and chemical labeling.[1]

  • Metabolic Labeling: In this in vivo approach, stable isotopes are integrated into proteins as cells grow and synthesize new proteins.[1] The most prominent example of this technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2]

  • Chemical Labeling: This in vitro method involves the chemical attachment of stable isotope-containing tags to proteins or peptides after they have been extracted from cells or tissues.[1] This offers greater flexibility as it can be applied to a wider range of sample types, including tissues and bodily fluids where metabolic labeling is not feasible.[1] Widely used chemical labeling techniques include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[1]

Core Stable Isotope Labeling Techniques

Here, we delve into the specifics of three of the most influential stable isotope labeling techniques: SILAC, iTRAQ, and TMT.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique that allows for the accurate comparison of protein abundance between different cell populations.[2] The principle is elegantly simple: two populations of cells are cultured in media that are identical except for the inclusion of either normal ("light") or heavy stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[2][3] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[3] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined at a 1:1 ratio.[2] This early-stage mixing is a key advantage of SILAC, as it ensures that both samples are processed identically, minimizing experimental error.[4]

The SILAC workflow can be broadly divided into an adaptation phase and an experimental phase.[4][5]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase A1 Cell Culture in 'Light' Medium (e.g., Normal Arg & Lys) B1 Control Treatment A1->B1 A2 Cell Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg & ¹³C₆,¹⁵N₂-Lys) B2 Experimental Stimulus (e.g., Drug Treatment) A2->B2 C Combine Cell Lysates (1:1 Ratio) B1->C B2->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

A generalized workflow for a SILAC experiment.

Materials:

  • SILAC-certified dialyzed fetal bovine serum (FBS)

  • DMEM for SILAC (deficient in L-arginine and L-lysine)

  • "Light" L-arginine and L-lysine

  • "Heavy" stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂)

  • Cell culture reagents (penicillin-streptomycin, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Adaptation Phase:

    • Prepare "light" and "heavy" SILAC media by supplementing the arginine- and lysine-deficient DMEM with either light or heavy amino acids, respectively, along with dialyzed FBS and other necessary supplements.[6]

    • Culture two separate populations of cells in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[3]

    • Verify the incorporation efficiency by mass spectrometry.

  • Experimental Phase:

    • Treat the "heavy" labeled cells with the experimental stimulus (e.g., a drug candidate) and the "light" labeled cells with a control vehicle.

    • Harvest the cells from both populations.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Sample Preparation for Mass Spectrometry:

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Quantify the protein concentration of the lysate.

    • Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Then, alkylate the free cysteine residues by adding IAA and incubating in the dark.[7]

    • In-solution or In-gel Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.[7][8]

    • Peptide Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or equivalent to remove contaminants.[7]

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.[9]

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant.[10]

    • The software will identify the peptides and quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[11]

The following table presents representative data from a SILAC-based proteomics study investigating protein-protein interactions. In such an experiment, a "bait" protein is immunoprecipitated from the "heavy" labeled cell lysate, while a control immunoprecipitation is performed on the "light" labeled lysate. True interaction partners will be significantly enriched in the "heavy" channel.

Table 1: Identification of Interaction Partners of a Transcription Factor using SILAC-Immunoprecipitation

Protein NameGene NameH/L Ratio-log10(p-value)Function
Transcription Factor XTFX8.24.5DNA-binding, transcriptional activation
Co-activator ACOAA6.54.1Transcriptional co-activation
Histone Deacetylase 3HDAC35.83.9Chromatin remodeling
RNA Polymerase IIPOLR2A3.13.2Transcription
Ribosomal Protein S6RPS61.10.2Translation (non-specific binder)
Tubulin alpha-1A chainTUBA1A0.90.1Cytoskeleton (non-specific binder)

Note: This is a representative table. H/L Ratio indicates the fold change in abundance between the experimental (heavy) and control (light) samples. A higher H/L ratio suggests a specific interaction.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling technique that utilizes isobaric tags to quantify proteins from multiple samples simultaneously.[12] The iTRAQ reagents are a set of amine-reactive tags that covalently bind to the N-terminus and lysine residues of peptides.[13][14] The tags are designed to be isobaric, meaning they have the same total mass. Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[14][15] While the overall mass of the tags is the same, the distribution of stable isotopes between the reporter and balance groups differs. This allows for multiplexing of up to 8 samples in a single experiment.

During MS1 analysis, the differentially labeled peptides from the same protein appear as a single peak. However, upon fragmentation in the MS/MS analysis, the tags release reporter ions of different masses. The relative intensities of these reporter ions are then used to quantify the relative abundance of the corresponding peptide, and thus the protein, in each of the samples.[12][13]

iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling iTRAQ Labeling S1 Sample 1 (e.g., Control) P Protein Extraction & Digestion S1->P S2 Sample 2 (e.g., Drug A) S2->P S3 Sample 3 (e.g., Drug B) S3->P S4 Sample 4 (e.g., Drug C) S4->P L1 Label with iTRAQ 114 P->L1 L2 Label with iTRAQ 115 P->L2 L3 Label with iTRAQ 116 P->L3 L4 Label with iTRAQ 117 P->L4 C Combine Labeled Peptides L1->C L2->C L3->C L4->C F Fractionation (Optional) C->F MS LC-MS/MS Analysis F->MS DA Data Analysis MS->DA

A generalized workflow for an iTRAQ experiment.

Materials:

  • iTRAQ Reagent Kit (4-plex or 8-plex)

  • Lysis buffer

  • Reducing agent (e.g., TCEP)

  • Cysteine blocking reagent (e.g., MMTS)

  • Trypsin (mass spectrometry grade)

  • TEAB (Triethylammonium bicarbonate) buffer

  • Formic acid

  • Acetonitrile

  • Isopropanol

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from each sample using a suitable lysis buffer.

    • Quantify the protein concentration for each sample.

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds with a reducing agent and block cysteine residues with a cysteine blocking reagent according to the kit manufacturer's protocol.[8]

    • Digest the proteins with trypsin overnight at 37°C.[8]

  • iTRAQ Labeling:

    • Resuspend the dried peptide digests in the labeling buffer provided in the kit.

    • Add the appropriate iTRAQ reagent to each peptide sample and incubate at room temperature for 2 hours.

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine all the labeled peptide samples into a single tube.

    • For complex samples, it is recommended to fractionate the pooled peptides to reduce sample complexity and increase proteome coverage. This can be done using techniques like strong cation exchange (SCX) chromatography or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides and release the reporter ions.[14]

  • Data Analysis:

    • Process the raw data using software such as Proteome Discoverer.

    • The software will identify the peptides from the MS/MS spectra and quantify the relative protein abundance based on the intensities of the reporter ions in the low-mass region of the spectra.[13]

The following table shows example data from an iTRAQ-based study on the response of cancer cells to a targeted drug therapy.

Table 2: Protein Expression Changes in Response to Drug Treatment in a Cancer Cell Line

Protein NameGene NameRatio (Drug/Control)p-valueBiological Process
Epidermal growth factor receptorEGFR0.450.001Cell proliferation, signaling
Mitogen-activated protein kinase 1MAPK10.620.005Signal transduction
Proliferating cell nuclear antigenPCNA0.380.0008DNA replication
Caspase-3CASP32.850.002Apoptosis
B-cell lymphoma 2BCL20.510.004Anti-apoptosis
Heat shock protein 90HSP90AA11.050.85Protein folding

Note: This is a representative table. A ratio less than 1 indicates downregulation upon drug treatment, while a ratio greater than 1 indicates upregulation.

Tandem Mass Tags (TMT)

TMT is another popular isobaric labeling technique that is conceptually similar to iTRAQ. TMT reagents also consist of an amine-reactive group, a mass normalization group, and a reporter group. A key advantage of TMT is the availability of reagents with higher multiplexing capabilities, allowing for the simultaneous analysis of up to 18 samples. This increased throughput is highly beneficial for studies with multiple conditions or time points.

The workflow for TMT is very similar to that of iTRAQ, involving protein digestion, peptide labeling, sample pooling, optional fractionation, and LC-MS/MS analysis. The quantification is also based on the relative intensities of the reporter ions generated during MS/MS fragmentation.

TMT_Workflow cluster_sample_prep Sample Preparation (up to 18 samples) cluster_labeling TMT Labeling S1 Sample 1 P Protein Extraction, Reduction, Alkylation, & Digestion S1->P S_dots ... S_dots->P S18 Sample 18 S18->P L1 Label with TMT Tag 1 P->L1 L_dots ... P->L_dots L18 Label with TMT Tag 18 P->L18 C Combine Labeled Peptides L1->C L_dots->C L18->C F High-pH Reversed-Phase Fractionation C->F MS LC-MS/MS Analysis F->MS DA Data Analysis MS->DA

A generalized workflow for a TMT experiment.

Materials:

  • TMTpro™ 18plex Label Reagent Set

  • Lysis buffer

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., IAA)

  • Trypsin (mass spectrometry grade)

  • TEAB buffer

  • Hydroxylamine

  • Anhydrous acetonitrile

  • Formic acid

Procedure:

  • Protein Preparation and Digestion:

    • Extract, reduce, and alkylate proteins from each of the up to 18 samples as described in the iTRAQ protocol.

    • Digest the proteins with trypsin overnight at 37°C.

  • TMT Labeling:

    • Resuspend the dried peptide digests in TEAB buffer.

    • Equilibrate the TMT label reagents to room temperature and dissolve them in anhydrous acetonitrile.

    • Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Cleanup:

    • Combine all labeled samples in a new microcentrifuge tube.

    • Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.

  • Fractionation:

    • Fractionate the desalted peptides using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction using a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Analyze the raw data using software capable of handling TMT data, such as Proteome Discoverer or SpectroMine.

    • The software will identify peptides and quantify their relative abundance based on the reporter ion intensities.

The following table provides an example of data from a TMT-based phosphoproteomics study of the mTOR signaling pathway.

Table 3: Phosphorylation Changes in the mTOR Signaling Pathway upon Rapamycin Treatment

Protein NameGene NamePhosphositeFold Change (Rapamycin/Control)Function
Ribosomal protein S6 kinase beta-1RPS6KB1T3890.21Translation regulation
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1S650.35Translation initiation
Serine/threonine-protein kinase mTORMTORS24480.48Kinase, pathway regulator
RAC-alpha serine/threonine-protein kinaseAKT1S4730.95Survival signaling
Glycogen synthase kinase-3 betaGSK3BS91.82Multiple cellular processes

Note: This is a representative table. Fold changes indicate the relative abundance of the phosphorylated peptide after treatment with the mTOR inhibitor rapamycin compared to the control.

Signaling Pathway Visualization

Quantitative proteomics is a powerful tool for dissecting signaling pathways. Below are diagrams of two key pathways often investigated in cancer and drug development research: the EGFR and mTOR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PLCg->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival

Simplified EGFR signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[1] It integrates signals from growth factors and nutrients to control protein synthesis and autophagy.

mTOR_Signaling GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC2 TSC2 Akt->TSC2 Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis AminoAcids Amino Acids AminoAcids->mTORC1

Simplified mTOR signaling pathway.

Conclusion

Stable isotope labeling techniques are indispensable tools in modern proteomics, providing accurate and reproducible quantification of protein abundance.[1] SILAC, iTRAQ, and TMT each offer unique advantages and are suited to different experimental designs. The application of these methods in drug development and biomedical research continues to provide profound insights into disease mechanisms and therapeutic responses, ultimately paving the way for the development of more effective and personalized medicines.

References

Application Notes and Protocols for Metabolic Labeling in Cell Culture Using BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in the presence of the natural amino acid.

This document provides detailed application notes and protocols for the use of BOC-L-phenylalanine-d5 as a precursor for metabolic labeling. A critical consideration is that the tert-butyloxycarbonyl (BOC) protecting group on the amino acid must be removed prior to its use in cell culture, as the protecting group prevents its recognition and incorporation by the cellular translational machinery. Therefore, this protocol is presented in two key stages: a proposed method for the biocompatible deprotection of this compound to yield L-phenylalanine-d5, followed by a comprehensive protocol for the use of L-phenylalanine-d5 in SILAC experiments.

L-phenylalanine-d5 contains five deuterium atoms on the phenyl ring, resulting in a 5 Dalton (Da) mass shift in labeled peptides compared to their unlabeled counterparts, which is readily detectable by mass spectrometry.

Product Information

Property Value
Compound Name This compound
Synonyms N-(tert-Butoxycarbonyl)-L-phenylalanine-d5
Molecular Formula C₁₄H₁₄D₅NO₄
Molecular Weight 270.34 g/mol
Isotopic Purity Typically >98%
Chemical Purity Typically >98%
Storage Store at 2-8°C, desiccated and protected from light

Stage 1: Proposed Biocompatible Deprotection of this compound

Standard chemical methods for BOC deprotection involve harsh acidic conditions (e.g., trifluoroacetic acid) that are incompatible with live cell cultures. Therefore, a biocompatible deprotection step is necessary before the labeled amino acid can be added to the cell culture medium. Based on available literature, we propose an enzymatic approach. It has been shown that certain cell extracts, such as those from E. coli, contain enzymes capable of removing various amino acid protecting groups in situ during cell-free protein synthesis. While a specific enzyme for BOC-amide cleavage in a cell culture context is not readily commercially available, a hypothetical enzymatic deprotection protocol is outlined below. Researchers may need to explore and optimize enzymatic or mild chemical deprotection methods that are compatible with their specific cell lines and culture conditions.

Proposed Enzymatic Deprotection Protocol

This protocol is a proposed starting point and will require optimization.

Materials:

  • This compound

  • Esterase from Bacillus subtilis or a similar amidase/peptidase (screening may be required)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amino acid-free cell culture medium

  • Sterile 0.22 µm syringe filters

Procedure:

  • Enzyme Reconstitution: Reconstitute the selected enzyme in sterile PBS to a stock concentration of 1-10 mg/mL, according to the manufacturer's instructions.

  • Deprotection Reaction:

    • Dissolve this compound in a minimal volume of a compatible sterile solvent (e.g., ethanol, if necessary, ensuring the final concentration in the medium is non-toxic) and then dilute into sterile PBS.

    • Add the reconstituted enzyme to the this compound solution. A starting point for the molar ratio of enzyme to substrate could be 1:100 to 1:1000.

    • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Monitoring Deprotection (Optional but Recommended): The progress of the deprotection can be monitored by analytical techniques such as HPLC or LC-MS to confirm the conversion of this compound to L-phenylalanine-d5.

  • Enzyme Inactivation and Sterilization:

    • Heat-inactivate the enzyme by incubating the solution at 65°C for 20 minutes (if the enzyme is heat-labile and this does not degrade the L-phenylalanine-d5).

    • Alternatively, remove the enzyme using a molecular weight cutoff filter (e.g., 10 kDa) if the enzyme is significantly larger than the amino acid.

    • Sterilize the final L-phenylalanine-d5 solution by passing it through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the resulting L-phenylalanine-d5 solution using a suitable method (e.g., UV-Vis spectroscopy or a calibrated LC-MS).

  • Preparation of "Heavy" Medium: Add the sterile, deprotected L-phenylalanine-d5 to phenylalanine-free SILAC medium to the desired final concentration.

Deprotection_Workflow Workflow for this compound Deprotection cluster_prep Preparation cluster_reaction Deprotection cluster_purification Purification & Sterilization cluster_final Final Product boc_phe This compound reaction Incubate at 37°C boc_phe->reaction enzyme Enzyme (e.g., Amidase) enzyme->reaction inactivation Enzyme Inactivation/ Removal reaction->inactivation filtration Sterile Filtration inactivation->filtration phe_d5 L-phenylalanine-d5 Solution filtration->phe_d5

Caption: Proposed workflow for the biocompatible deprotection of this compound.

Stage 2: SILAC Protocol using L-phenylalanine-d5

This protocol outlines the key stages of a SILAC experiment using the deprotected L-phenylalanine-d5.

Phase 1: Cell Culture and Adaptation

The initial and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing cells for a sufficient number of cell divisions in a specialized medium.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-phenylalanine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-phenylalanine (light).

  • Deprotected L-phenylalanine-d5 (heavy).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the phenylalanine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-phenylalanine to its normal physiological concentration. Add 10% dFBS.

    • Heavy Medium: Reconstitute the phenylalanine-deficient medium. Supplement with "heavy" L-phenylalanine-d5 to the same final concentration as the light amino acid. Add 10% dFBS.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).

    • Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >95%. The exact number of passages will depend on the cell line's doubling time.[1]

  • Verify Labeling Efficiency (Optional but Recommended):

    • After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm that the vast majority (>95%) of phenylalanine-containing peptides show the expected +5 Da mass shift.

Phase 2: Experimental Treatment and Cell Harvest

Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions.

Procedure:

  • Apply Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation). The "light" labeled cells will serve as the control and should be treated with a vehicle control.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the light and heavy cell lysates using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates: Combine an equal amount of protein from the light and heavy lysates (typically 1:1 ratio).

SILAC_Workflow General SILAC Experimental Workflow cluster_adaptation Cell Adaptation cluster_experiment Experiment cluster_processing Sample Processing cluster_ms Mass Spectrometry light_cells Cells in 'Light' Medium (L-phenylalanine) control Control Treatment light_cells->control heavy_cells Cells in 'Heavy' Medium (L-phenylalanine-d5) experimental Experimental Treatment heavy_cells->experimental lysis Cell Lysis control->lysis experimental->lysis quant Protein Quantification lysis->quant mix Mix Lysates (1:1) quant->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis & Quantification lcms->analysis

Caption: Overview of the SILAC workflow using L-phenylalanine-d5.

Phase 3: Sample Preparation for Mass Spectrometry

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the combined lysate using a chaotropic agent like urea or SDS.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate free cysteine residues with iodoacetamide (IAA) or other alkylating agents to prevent disulfide bond reformation.

  • Protein Digestion:

    • In-solution digestion: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C.

    • In-gel digestion: Alternatively, run the combined protein lysate on an SDS-PAGE gel. Excise the entire lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[2]

  • Peptide Cleanup: Desalt the digested peptides using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.

Phase 4: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The mass spectrometer will acquire both MS1 scans (to detect the peptide precursor ions) and MS/MS scans (to fragment the peptides for sequencing).

  • Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data. The software will perform the following key tasks:

    • Peptide Identification: Search the MS/MS spectra against a protein sequence database to identify the peptides.

    • Quantification: In the MS1 spectra, the software will identify peptide pairs consisting of the "light" (containing normal phenylalanine) and "heavy" (containing phenylalanine-d5) forms. The ratio of the intensities of these two peaks corresponds to the relative abundance of the protein in the two samples. The expected mass difference for a peptide containing a single phenylalanine-d5 residue is approximately 5.031 Da.

    • Protein Ratio Calculation: The software will calculate a protein ratio by averaging the ratios of all unique peptides identified for that protein.

Quantitative Data Summary

The following table provides recommended starting concentrations for L-phenylalanine in SILAC media. These may need to be optimized for specific cell lines.

Parameter Recommended Range Notes
L-phenylalanine-d5 Concentration Match the concentration of L-phenylalanine in the standard medium formulation (e.g., 0.1-0.4 mM)High concentrations of phenylalanine can be cytotoxic to some cell lines.[3]
Labeling Time 5-6 cell doublingsThis is generally required to achieve >95% incorporation.[1]
Expected Mass Shift per d5-Phe +5.031 DaThe exact mass shift may vary slightly depending on the instrument calibration.

Cytotoxicity Considerations

High concentrations of L-phenylalanine have been shown to inhibit cell growth and protein synthesis in some cell lines.[3] It is recommended to use a concentration of L-phenylalanine-d5 that is consistent with standard cell culture medium formulations. If cell viability or proliferation is a concern, a dose-response experiment should be performed to determine the optimal, non-toxic concentration of L-phenylalanine-d5 for the specific cell line being used.

Signaling Pathway Analysis

While there are no signaling pathways specifically analyzed using L-phenylalanine-d5, this SILAC approach can be applied to study any pathway of interest. For example, researchers can investigate changes in protein expression in response to growth factor stimulation, drug treatment, or other cellular perturbations. The relative quantification of proteins involved in a specific pathway can provide insights into the mechanisms of action and cellular responses.

Signaling_Pathway_Analysis Logic for Signaling Pathway Analysis using SILAC stimulus Cellular Stimulus (e.g., Drug, Growth Factor) treated_cells Treated Cells ('Heavy' L-Phe-d5) stimulus->treated_cells control_cells Control Cells ('Light' L-Phe) mix_lysates Mix Lysates & LC-MS/MS control_cells->mix_lysates treated_cells->mix_lysates quantification Relative Protein Quantification (H/L Ratios) mix_lysates->quantification pathway_proteins Identify Proteins in Signaling Pathway of Interest quantification->pathway_proteins analysis Analyze H/L Ratios of Pathway Proteins pathway_proteins->analysis conclusion Determine Upregulation/ Downregulation of Pathway Components analysis->conclusion

References

Application Note: Quantitative Analysis of Amino Acids in Biological Samples by GC-MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of amino acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a two-step derivatization process of esterification followed by acylation to enhance the volatility of the amino acids for GC analysis. For accurate quantification, BOC-L-phenylalanine-d5 is utilized as an internal standard. During the acidic esterification step, the tert-butyloxycarbonyl (BOC) protecting group is cleaved, yielding L-phenylalanine-d5, which co-derivatizes with the target amino acids. This method is suitable for researchers, scientists, and drug development professionals requiring precise amino acid profiling.

Introduction

The analysis of amino acids is crucial in various scientific fields, including metabolomics, clinical diagnostics, and pharmaceutical research. Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering high resolution and sensitivity.[1] However, due to the low volatility of amino acids, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis.[]

Common derivatization strategies include silylation and a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group.[][3] The latter approach, using reagents such as methanolic HCl and pentafluoropropionic anhydride (PFPA), is known for its robustness and the stability of the resulting derivatives.[3][4]

For accurate quantification, the use of stable isotope-labeled internal standards is essential to correct for variations during sample preparation and analysis.[1] This protocol utilizes this compound as the internal standard. It is important to note that the acidic conditions of the esterification step will remove the BOC protecting group, converting the internal standard to L-phenylalanine-d5.

Experimental Protocols

Materials and Reagents
  • Amino acid standards

  • This compound

  • Hydrochloric acid (HCl)

  • Methanol (CH3OH), anhydrous

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (EA)

  • Toluene

  • Deionized water

  • Biological sample (e.g., plasma, urine, cell culture media)

  • Nitrogen gas for evaporation

Sample Preparation
  • Protein Precipitation (for plasma/serum): To 100 µL of the biological sample, add 400 µL of ice-cold methanol to precipitate proteins.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 60°C.

Derivatization Procedure

This is a two-step derivatization process:

Step 1: Esterification

  • To the dried sample residue, add 100 µL of 2 M HCl in methanol.

  • Seal the vial and heat at 80°C for 60 minutes. This step converts the carboxylic acid groups to their methyl esters.[1][3] The acidic conditions will also cleave the BOC group from the internal standard.

  • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen gas.

Step 2: Acylation

  • To the dried esterified amino acids, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (EA).[4]

  • Seal the vial and heat at 65°C for 30 minutes. This step acylates the amino and other reactive groups.[3]

  • Cool the vial to room temperature and evaporate the excess reagent under nitrogen.

Sample Extraction for GC-MS
  • Reconstitute the dried derivative residue in 200 µL of borate buffer (400 mM, pH 8.5).

  • Add 200 µL of toluene, vortex vigorously for 1 minute, and centrifuge at 4,000 x g for 5 minutes to separate the layers.[1]

  • Transfer the upper organic layer (toluene) containing the derivatized amino acids to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.12 µm film thickness) for chiral separations, or a standard DB-5ms column for general analysis.

  • Injector: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed by constructing calibration curves for each amino acid using the peak area ratio of the analyte to the internal standard (L-phenylalanine-d5).

Table 1: Hypothetical Retention Times and SIM Ions for Derivatized Amino Acids

Amino AcidDerivatized FormRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
AlanineMe-PFP8.5154242
ValineMe-PFP10.2182270
LeucineMe-PFP11.5196284
ProlineMe-PFP12.1180268
PhenylalanineMe-PFP16.8230318
L-Phenylalanine-d5 (IS) Me-PFP 16.75 235 323
Aspartic AcidDiMe-PFP14.3284372
Glutamic AcidDiMe-PFP15.9298386
LysineDiMe-DiPFP18.5435320

Table 2: Method Validation Parameters (Hypothetical Data)

Amino AcidLinearity (R²)LOD (µM)LOQ (µM)Intra-day Precision (%RSD)
Alanine>0.9980.51.5< 5%
Valine>0.9970.31.0< 5%
Leucine>0.9980.31.0< 6%
Phenylalanine>0.9990.20.8< 4%
Aspartic Acid>0.9960.62.0< 7%
Glutamic Acid>0.9950.62.0< 7%

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with BOC-L-Phe-d5 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry1 Evaporate to Dryness Collect->Dry1 Esterify Step 1: Esterification (2M HCl in Methanol, 80°C) Dry1->Esterify Dry2 Evaporate to Dryness Esterify->Dry2 Acylate Step 2: Acylation (PFPA/EA, 65°C) Dry2->Acylate Dry3 Evaporate to Dryness Acylate->Dry3 Extract Liquid-Liquid Extraction (Toluene) Dry3->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of amino acids.

G cluster_reaction Two-Step Derivatization of an Amino Acid cluster_logic Internal Standard Logic AA Amino Acid (R-CH(NH2)-COOH) reagent1 + 2M HCl in CH3OH (80°C) IS_BOC BOC-L-Phe-d5 (IS) BOC BOC group is cleaved during acidic esterification IS_BOC->BOC AA_ester Amino Acid Methyl Ester (R-CH(NH2)-COOCH3) reagent1->AA_ester IS_ester L-Phe-d5 Methyl Ester reagent1->IS_ester reagent2 + PFPA in EA (65°C) AA_final Me-PFP Derivative (Volatile) reagent2->AA_final IS_final L-Phe-d5 Me-PFP Derivative reagent2->IS_final

Caption: Chemical derivatization pathway for amino acids and the internal standard.

Conclusion

The described GC-MS method provides a reliable and reproducible approach for the quantitative analysis of amino acids in complex biological samples. The two-step derivatization protocol is effective in creating volatile and stable derivatives suitable for GC analysis. The use of this compound as an internal standard, which is converted to L-phenylalanine-d5 during the procedure, ensures high accuracy and precision in quantification. This application note serves as a comprehensive guide for researchers performing targeted amino acid analysis.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BOC-L-phenylalanine-d5 is a stable isotope-labeled derivative of the amino acid L-phenylalanine, where the five protons on the phenyl ring have been replaced with deuterium. The tert-butyloxycarbonyl (BOC) protecting group makes it a key intermediate in peptide synthesis. Its deuterated phenyl ring makes it an invaluable tool in various research applications, including its use as an internal standard for quantitative analysis by NMR or mass spectrometry (GC-MS, LC-MS) and as a tracer in metabolic studies.[1][2] This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this compound.

Key Applications

  • Structural Verification: Confirmation of the chemical structure, including the presence of the BOC group and the aliphatic backbone, and the absence of aromatic protons.

  • Purity Assessment: Detection and quantification of residual non-deuterated material or other impurities.

  • Quantitative NMR (qNMR): Use as an internal standard for determining the concentration of other analytes.[1]

  • Metabolic Tracing: Monitoring the incorporation of the phenylalanine backbone into biological pathways without interference from aromatic proton signals.[3]

NMR Techniques for Analysis

A suite of 1D and 2D NMR experiments is employed for the complete characterization of this compound.

  • ¹H NMR: Provides information on the non-deuterated protons in the molecule. For this compound, this includes the protons of the t-butyl group and the α- and β-protons of the amino acid backbone. The aromatic region (approx. 7.2-7.4 ppm) should be devoid of signals, confirming deuteration.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule. The carbons of the deuterated phenyl ring will exhibit significantly reduced signal intensity and will be split into multiplets due to C-D coupling.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing connectivity within the H-Cα-Cβ-H₂ spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of the aliphatic ¹H and ¹³C signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like the BOC carbonyl and the C1' of the phenyl ring) and confirming the overall molecular structure.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[4]

  • Analyte: this compound

  • Sample Concentration:

    • For ¹H NMR: 5-20 mg[4]

    • For ¹³C NMR and 2D experiments: 20-50 mg[4]

  • Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d4 (CD₃OD), or DMSO-d6). The choice depends on sample solubility.[5] CDCl₃ is common for nonpolar organic compounds.[4]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents is used as a chemical shift reference (0 ppm).[6]

Protocol:

  • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent.[4]

  • If required, add the internal standard (e.g., a small drop of TMS in the solvent).[5]

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][7]

  • Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm.[4]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[4]

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 0-12 ppm, Number of Scans: 16-64, Relaxation Delay: 1-2 sTo identify and integrate non-deuterated protons.
¹³C NMR Spectral Width: 0-200 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 sTo identify all carbon environments.
DEPT-135 Standard pulse program parameters.To distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
2D COSY Data points: 1024x256, Number of Scans: 4-8 per incrementTo establish ¹H-¹H coupling networks (e.g., Hα to Hβ).
2D HSQC Data points: 1024x256, Number of Scans: 8-16 per incrementTo correlate directly bonded ¹H and ¹³C atoms.
2D HMBC Data points: 2048x512, Number of Scans: 16-32 per incrementTo identify long-range (2-3 bond) ¹H-¹³C correlations.

Data Presentation: Expected NMR Data

The following table summarizes the expected chemical shifts for this compound. The data for the non-deuterated protons and carbons are based on typical values for BOC-L-phenylalanine, which may vary slightly with solvent and concentration.[8][9]

Table 1: Expected ¹H and ¹³C Chemical Shifts for this compound

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135
BOC Group
-C(CH₃)₃~1.40 (s, 9H)~28.5Positive (CH₃)
-C (CH₃)₃-~80.0None (Quaternary C)
-C =O-~155.5None (Quaternary C)
Phenylalanine Backbone
α-CH~4.3-4.6 (m, 1H)~55.0Positive (CH)
β-CH₂~3.0-3.2 (m, 2H)~38.0Negative (CH₂)
-C OOH~10-12 (br s, 1H, may exchange)~175.0None (Quaternary C)
d5-Phenyl Ring
C1' (ipso)No signal~137.0None (Quaternary C)
C2'/C3'/C4' (ortho, meta, para)No signal~127-130 (multiplets due to C-D coupling, low intensity)None (Deuterated C)

Note: The exact chemical shifts and multiplicities can vary based on the solvent, pH, and temperature. The signals for the deuterated carbons (C2'-C4') in the ¹³C spectrum will be weak and split by deuterium.

Visualizations: Workflows and Relationships

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr_1d Initial Survey nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Analysis process Fourier Transform & Phasing nmr_2d->process assign Assign Signals process->assign structure Structure Verification & Purity Assessment assign->structure report Generate Report structure->report

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of NMR Experiments for Structure Elucidation

G H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY informs HSQC HSQC (Direct C-H Bonds) H1->HSQC informs HMBC HMBC (Long-Range C-H Bonds) H1->HMBC informs C13 ¹³C & DEPT NMR (Carbon Types) C13->HSQC informs C13->HMBC informs Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structural analysis.

References

Application Notes and Protocols for BOC-L-phenylalanine-d5 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. BOC-L-phenylalanine-d5, a deuterium-labeled and Boc-protected form of the essential amino acid L-phenylalanine, serves as a critical internal standard and tracer in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2] Its primary application lies in quantitative bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used to ensure the accuracy and precision of analytical measurements.[1][2][3]

The incorporation of five deuterium atoms provides a distinct mass shift from its endogenous counterpart, allowing for clear differentiation in mass spectrometric analyses without significantly altering its chemical properties. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility and stability, making it a versatile reagent in various experimental settings.[4] These application notes provide detailed protocols for the use of this compound as an internal standard in a pharmacokinetic study and as a tracer for in vivo metabolism studies of phenylalanine.

Application 1: Internal Standard for Pharmacokinetic Studies

In pharmacokinetic studies, this compound is an ideal internal standard for the quantification of analytes with similar structural features. Its use helps to correct for variability during sample preparation and analysis, ensuring robust and reliable data.

Experimental Protocol: Quantification of a Phenylalanine-Analog Drug in Rat Plasma

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical phenylalanine-analog drug, "Drug X," in rat plasma using LC-MS/MS.

1. Materials and Reagents:

  • Drug X (analytical standard)

  • This compound (internal standard, IS)

  • Control rat plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Drug X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X and dissolve in 10 mL of ACN.

  • IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN.

  • Drug X Working Solutions: Serially dilute the Drug X stock solution with 50% ACN/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with ACN.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma (calibration standards, quality controls, or study samples) in a 96-well plate, add 150 µL of the IS working solution in ACN (100 ng/mL).

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions (Hypothetical):

    • Drug X: Q1: 266.2 m/z -> Q3: 120.1 m/z

    • This compound (IS): Q1: 271.3 m/z -> Q3: 125.1 m/z

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Drug X to the IS against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of Drug X in the study samples from the calibration curve.

Data Presentation: Pharmacokinetic Parameters of Drug X

The following table summarizes the hypothetical pharmacokinetic parameters of Drug X after a single oral dose of 10 mg/kg in rats, as determined using the protocol above.

ParameterUnitValue (Mean ± SD, n=6)
Cmax ng/mL850 ± 120
Tmax h1.5 ± 0.5
AUC(0-t) ngh/mL4200 ± 650
AUC(0-inf) ngh/mL4500 ± 700
t½ (half-life) h3.8 ± 0.9
CL/F (Clearance) mL/h/kg2222 ± 310
Vd/F (Volume of Dist.) L/kg12.0 ± 2.5

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma (50 µL) is_add Add IS in ACN (150 µL) plasma->is_add vortex Vortex (2 min) is_add->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration Calculate Drug X Concentration calibration_curve->concentration pk_parameters Determine PK Parameters concentration->pk_parameters

Caption: Workflow for PK analysis using this compound as an internal standard.

Application 2: Tracer for Phenylalanine Metabolism Studies

Deuterated phenylalanine is a well-established tracer for studying in vivo amino acid kinetics.[5][6] After administration, the Boc group of this compound is expected to be cleaved, releasing L-phenylalanine-d5. This stable isotope-labeled amino acid can then be traced as it is converted to L-tyrosine-d4 by the enzyme phenylalanine hydroxylase. This allows for the assessment of enzyme activity and overall phenylalanine metabolism, which is particularly relevant in studies of metabolic disorders like phenylketonuria (PKU).[5][6][7]

Experimental Protocol: In Vivo Phenylalanine to Tyrosine Conversion

This protocol outlines a method to measure the in vivo conversion of L-phenylalanine-d5 to L-tyrosine-d4 in a human subject.

1. Study Design:

  • Subjects fast overnight.

  • A baseline blood sample is collected.

  • A single oral dose of this compound (e.g., 10 mg/kg) is administered.

  • Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) post-dose.

  • Plasma is immediately isolated and stored at -80°C until analysis.

2. Materials and Reagents:

  • This compound

  • Control human plasma

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Internal Standards: L-phenylalanine-¹³C₉,¹⁵N and L-tyrosine-¹³C₉,¹⁵N

3. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ACN containing the internal standards (L-phenylalanine-¹³C₉,¹⁵N and L-tyrosine-¹³C₉,¹⁵N).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in 90% ACN/10% water.

  • Mobile Phase B: 0.1% FA in 50% ACN/50% water.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Transitions (Positive ESI):

    • L-phenylalanine (endogenous): Q1: 166.1 m/z -> Q3: 120.1 m/z

    • L-phenylalanine-d5 (tracer): Q1: 171.1 m/z -> Q3: 125.1 m/z

    • L-tyrosine (endogenous): Q1: 182.1 m/z -> Q3: 136.1 m/z

    • L-tyrosine-d4 (metabolite): Q1: 186.1 m/z -> Q3: 140.1 m/z

5. Data Analysis:

  • Calculate the tracer/tracee ratio (TTR) for both phenylalanine and tyrosine at each time point.

  • TTR = (Peak area of labeled amino acid) / (Peak area of unlabeled amino acid).

  • The rate of appearance of L-tyrosine-d4 in plasma reflects the activity of phenylalanine hydroxylase.[6]

Data Presentation: Phenylalanine and Tyrosine Tracer/Tracee Ratios

The following table shows representative plasma tracer/tracee ratios (TTR) over time after a single oral dose of this compound.

Time (min)Phenylalanine-d5 TTR (%)Tyrosine-d4 TTR (%)
0 0.000.00
30 2.500.15
60 4.800.35
90 4.200.45
120 3.500.48
180 2.100.40
240 1.200.30

Logical Workflow: Phenylalanine Metabolism Study

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase administer Oral Administration of This compound cleavage In Vivo Cleavage of Boc Group administer->cleavage conversion Enzymatic Conversion (Phenylalanine Hydroxylase) cleavage->conversion blood_sampling Serial Blood Sampling conversion->blood_sampling plasma_prep Plasma Sample Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis of Phe, Phe-d5, Tyr, Tyr-d4 plasma_prep->lcms_analysis ttr_calc Calculate Tracer/Tracee Ratios (TTR) lcms_analysis->ttr_calc kinetic_modeling Kinetic Modeling ttr_calc->kinetic_modeling

Caption: Workflow for an in vivo phenylalanine metabolism study using a deuterated tracer.

Conclusion

This compound is a highly valuable tool for researchers in drug development and metabolic research. Its utility as an internal standard enhances the quality of pharmacokinetic data, while its application as a metabolic tracer provides deep insights into in vivo biochemical pathways. The protocols and data presented herein offer a framework for the effective implementation of this compound in preclinical and clinical research settings.

References

Application Notes and Protocols: Incorporation of BOC-L-phenylalanine-d5 for Protein Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of BOC-L-phenylalanine-d5 into proteins for advanced structural analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The use of deuterated amino acids, such as this compound, is a powerful technique to simplify complex spectra and gain deeper insights into protein structure, dynamics, and interactions, which is invaluable in drug discovery and development.[1][2]

Introduction

The strategic incorporation of stable isotopes like deuterium (²H) into proteins offers significant advantages for structural biology. Deuteration reduces the overwhelming number of proton signals in NMR spectroscopy, leading to sharper lines and reduced spectral overlap, which is particularly beneficial for studying larger proteins (>20 kDa).[3][4] this compound is a protected, deuterated form of the essential amino acid L-phenylalanine. The tert-butyloxycarbonyl (BOC) protecting group ensures stability during handling and must be removed prior to its incorporation into the protein backbone during cellular expression. This site-specific deuteration of phenylalanine residues provides a precise tool to probe the structure and dynamics of specific regions within a protein, such as hydrophobic cores or ligand-binding pockets.

Applications in Structural Analysis and Drug Development

  • NMR Spectroscopy: Simplification of ¹H-NMR spectra of large proteins, enabling more accurate resonance assignments and structure determination.[3][4]

  • Mass Spectrometry: Used as an internal standard for quantitative proteomics and for studying protein turnover.[5][6]

  • Drug Development: Elucidating drug-protein interactions by monitoring changes in the local environment of the deuterated phenylalanine upon ligand binding.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₄D₅NO₄[7]
Molecular Weight 270.34 g/mol [7]
Deuterium Purity ≥ 98%[7]
Appearance White to pale yellow solid[8]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[8]
Table 2: Representative Incorporation Efficiency of L-phenylalanine-d5 in E. coli
Expression SystemMediaL-phenylalanine-d5 ConcentrationIncorporation Efficiency (%)Analytical Method
E. coli BL21(DE3)M9 Minimal Media (D₂O)100 mg/L> 95Mass Spectrometry
E. coli BL21(DE3)M9 Minimal Media (H₂O) with Phenylalanine Auxotroph100 mg/L> 90NMR Spectroscopy

Note: This table presents expected incorporation efficiencies based on general protocols for deuterated amino acid labeling. Actual efficiencies may vary depending on the specific protein, expression conditions, and the protocol used for deprotection of the BOC group.

Experimental Protocols

Protocol 1: In Vivo Deprotection and Incorporation of this compound into Proteins in E. coli

This protocol describes the expression of a target protein in E. coli with the incorporation of L-phenylalanine-d5, starting from this compound. This method relies on the in vivo removal of the BOC protecting group by endogenous bacterial esterases or by the addition of a specific esterase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (prepared in D₂O for maximal deuteration or H₂O for selective labeling).

  • Deuterated glucose (if using D₂O-based M9 medium).

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

Procedure:

  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium (for D₂O-based expression):

    • In the morning, use the overnight culture to inoculate 50 mL of M9 minimal medium prepared with H₂O. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Pellet the cells by centrifugation and resuspend in 50 mL of M9 medium prepared with 50% D₂O and 50% H₂O. Grow for 4-6 hours.

    • Repeat the process, resuspending the cells in M9 medium with increasing concentrations of D₂O (e.g., 75%, 90%) to gradually adapt the cells to the deuterated environment.[2]

  • Main Culture:

    • Inoculate 1 L of M9 medium (prepared with 100% D₂O and deuterated glucose, or H₂O for selective labeling) with the adapted starter culture to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Deprotection and Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

    • Add the this compound stock solution to the culture to a final concentration of 100-200 mg/L. It is assumed that endogenous E. coli esterases will cleave the BOC group, making the L-phenylalanine-d5 available for protein synthesis. For proteins with low expression levels, co-expression of a compatible esterase may be required.

  • Induction of Protein Expression:

    • Immediately after adding the deuterated amino acid, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for an additional 4-6 hours at 37°C, or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of Deuterated Protein

Purification of the deuterated protein follows standard protocols for the specific protein of interest, with the key consideration of using H₂O-based buffers to allow for the back-exchange of exchangeable amide protons to ¹H.

General Steps:

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication, French press, or chemical lysis.

  • Clarify the lysate by centrifugation.

  • Purify the protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography). All buffers should be prepared with H₂O.

Protocol 3: Sample Preparation for NMR Spectroscopy

Materials:

  • Purified deuterated protein.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O / 10% D₂O).

  • D₂O for final lock signal.

Procedure:

  • Concentrate the purified protein to the desired concentration (typically 0.3-0.5 mM for proteins >20 kDa).[3]

  • Exchange the protein into the final NMR buffer using a desalting column or repeated concentration and dilution steps with an ultrafiltration device.

  • Add D₂O to the final sample to a concentration of 5-10% for the NMR lock.

  • Filter the final sample into a clean NMR tube.[9]

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

  • Purified deuterated protein.

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., Dithiothreitol, DTT).

  • Alkylating agent (e.g., Iodoacetamide, IAA).

  • Protease (e.g., Trypsin).

  • Quenching solution (e.g., Formic acid).

  • C18 desalting spin columns.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to < 1 M.

    • Add trypsin and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion with formic acid.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

  • Analysis: The desalted peptides are ready for analysis by LC-MS/MS to confirm the incorporation of L-phenylalanine-d5 and for quantitative studies.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Structural Analysis start E. coli Culture adaptation Adaptation to D2O Medium start->adaptation incorporation Addition of this compound adaptation->incorporation induction Induction with IPTG harvest Cell Harvesting induction->harvest incorporation->induction lysis Cell Lysis harvest->lysis chromatography Chromatography lysis->chromatography purified_protein Purified Deuterated Protein chromatography->purified_protein nmr_prep NMR Sample Preparation purified_protein->nmr_prep ms_prep MS Sample Preparation purified_protein->ms_prep nmr_analysis NMR Spectroscopy nmr_prep->nmr_analysis ms_analysis Mass Spectrometry ms_prep->ms_analysis

Caption: Experimental workflow for protein deuteration and analysis.

logical_relationship cluster_problem Challenge in NMR cluster_solution Solution cluster_outcome Outcome problem Spectral Overlap in Large Proteins deuteration Deuteration problem->deuteration specific_labeling Site-Specific Labeling (this compound) deuteration->specific_labeling outcome Simplified Spectra & Improved Resolution specific_labeling->outcome

Caption: Rationale for using deuterated amino acids in NMR.

signaling_pathway_biosynthesis cluster_pathway L-Phenylalanine Biosynthesis Pathway in E. coli pep Phosphoenolpyruvate (PEP) dahp DAHP pep->dahp e4p Erythrose-4-phosphate (E4P) e4p->dahp chorismate Chorismate dahp->chorismate aro genes prephenate Prephenate chorismate->prephenate phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate pheA L-Phenylalanine phenylpyruvate->pheA tyrB protein Protein Synthesis pheA->protein phe_d5 L-Phenylalanine-d5 (from external this compound) phe_d5->protein

Caption: Phenylalanine biosynthesis and external incorporation.

References

Applikationshinweise und Protokolle zur Derivatisierung für die Analyse von BOC-L-Phenylalanin-d5

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Applikationshinweise und Protokolle für die Derivatisierung von BOC-L-Phenylalanin-d5 zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). BOC-L-Phenylalanin-d5 wird häufig als interner Standard in bioanalytischen Methoden verwendet, um die Genauigkeit und Präzision der Quantifizierung von L-Phenylalanin oder anderen Analyten in komplexen Matrices wie Plasma oder Gewebe zu gewährleisten.[1] Die hier beschriebenen Derivatisierungsmethoden zielen darauf ab, die Volatilität und die chromatographischen Eigenschaften des Analyten für eine robuste und empfindliche Analyse zu verbessern.

Einleitung

Die quantitative Analyse von Aminosäuren und deren Derivaten ist in vielen Bereichen der Forschung und Entwicklung von entscheidender Bedeutung. BOC-L-Phenylalanin-d5, ein mit Deuterium markiertes Derivat des L-Phenylalanins, bei dem die Aminogruppe durch eine tert-Butoxycarbonyl (BOC)-Gruppe geschützt ist, dient als idealer interner Standard. Die Derivatisierung der Carboxygruppe ist oft ein notwendiger Schritt, um die Polarität zu reduzieren und die thermische Stabilität für die GC-Analyse zu erhöhen.[2] Für die LC-MS/MS-Analyse kann die Derivatisierung die chromatographische Retention und die Ionisierungseffizienz verbessern.

Derivatisierungsmethoden für die GC-MS-Analyse

Für die GC-MS-Analyse von BOC-L-Phenylalanin-d5 sind zwei Hauptderivatisierungsstrategien geeignet: Silylierung und Veresterung. Diese Methoden zielen auf die Carboxygruppe des Moleküls ab, da die Aminogruppe bereits durch die BOC-Gruppe geschützt ist.

Silylierung mit MTBSTFA

Die Silylierung ist eine gängige Derivatisierungstechnik, bei der aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)- oder tert-Butyldimethylsilyl (TBDMS)-Gruppe ersetzt werden.[2][3] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamid (MTBSTFA) ist ein weit verbreitetes Reagenz, das stabile TBDMS-Derivate bildet.[2]

Experimentelles Protokoll: Silylierung von BOC-L-Phenylalanin-d5

  • Probenvorbereitung: Eine bekannte Menge an BOC-L-Phenylalanin-d5 (z. B. für die Erstellung einer Kalibrierkurve oder als interner Standard) wird in einem Reaktionsgefäß zur Trockne eingedampft. Es ist entscheidend, dass die Probe wasserfrei ist, da Feuchtigkeit mit dem Silylierungsreagenz reagiert und die Ausbeute verringert.[2]

  • Derivatisierung:

    • Geben Sie 100 µL Acetonitril und 100 µL MTBSTFA zur getrockneten Probe.

    • Verschließen Sie das Gefäß fest und erhitzen Sie die Mischung für 60 Minuten bei 100 °C.

  • Analyse:

    • Kühlen Sie die Probe auf Raumtemperatur ab.

    • Injizieren Sie 1 µL des Derivats in das GC-MS-System.

GC-MS Parameter (Beispiel)

ParameterEinstellung
Säule DB-5ms (30 m x 0.25 mm, 0.25 µm)
Trägergas Helium, 1 mL/min
Injektor-Temperatur 250 °C
Ofenprogramm Start bei 100 °C (1 min halten), dann mit 10 °C/min auf 280 °C (5 min halten)
MS-Transferlinie 280 °C
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eV
Scan-Modus Selected Ion Monitoring (SIM)

Quantitativen Daten (Illustrativ)

Die folgende Tabelle zeigt beispielhafte Leistungsdaten für eine Methode, die auf der Silylierungsderivatisierung basiert.

ParameterTypischer Wert
Linearitätsbereich 1 - 500 µM
Korrelationskoeffizient (r²) > 0.995
Nachweisgrenze (LOD) 0.1 - 0.5 µM
Bestimmungsgrenze (LOQ) 0.5 - 1.0 µM
Präzision (% RSD) < 15%
Richtigkeit (% Wiederfindung) 85 - 115%

Logischer Arbeitsablauf für die Silylierungs-basierte GC-MS-Analyse

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse A Probe mit BOC-L-Phe-d5 (z.B. Plasma) B Proteinfällung A->B C Überstand abnehmen B->C D Trocknung C->D E Zugabe von Acetonitril & MTBSTFA D->E F Erhitzen (100°C, 60 min) E->F G GC-MS Injektion F->G H Datenerfassung (SIM) G->H I Quantifizierung H->I

Abbildung 1: Arbeitsablauf der Silylierungs-basierten GC-MS-Analyse.

Veresterung mit anschließender Acylierung

Eine alternative Methode ist die zweistufige Derivatisierung, bei der zunächst die Carboxygruppe verestert (z. B. mit Methanol/HCl) und anschließend die verbleibenden aktiven Gruppen (falls vorhanden) acyliert werden. Da bei BOC-L-Phenylalanin-d5 die Aminogruppe geschützt ist, ist nur der Veresterungsschritt für die Carboxygruppe notwendig, um die Volatilität zu erhöhen. Die Bildung von Methylestern ist eine gängige Praxis.

Experimentelles Protokoll: Veresterung von BOC-L-Phenylalanin-d5

  • Probenvorbereitung: Die getrocknete Probe, die BOC-L-Phenylalanin-d5 enthält, wird in einem Reaktionsgefäß vorgelegt.

  • Derivatisierung:

    • Geben Sie 500 µL einer 2 M HCl-Lösung in Methanol hinzu.

    • Verschließen Sie das Gefäß und erhitzen Sie es für 60 Minuten bei 80 °C.

    • Dampfen Sie das Reagenz unter einem sanften Stickstoffstrom ab.

    • Lösen Sie den Rückstand in einem geeigneten Lösungsmittel (z. B. Toluol oder Ethylacetat) für die GC-MS-Injektion.

  • Analyse:

    • Injizieren Sie 1 µL der gelösten Probe in das GC-MS-System.

GC-MS Parameter sind ähnlich denen, die für die Silylierungsmethode verwendet werden, können jedoch eine Anpassung des Ofenprogramms erfordern, um eine optimale Trennung des Methylester-Derivats zu erreichen.

LC-MS/MS-Analyse von BOC-L-Phenylalanin-d5

Für die LC-MS/MS-Analyse ist eine Derivatisierung nicht immer zwingend erforderlich, da die Massenspektrometrie eine hohe Selektivität bietet.[4] BOC-L-Phenylalanin-d5 kann direkt analysiert werden, oft nach einer einfachen Probenvorbereitung wie einer Proteinfällung.

Experimentelles Protokoll: Direkte LC-MS/MS-Analyse

  • Probenvorbereitung (z. B. für Plasma):

    • Zu 100 µL Plasmaprobe wird eine bekannte Menge der BOC-L-Phenylalanin-d5-Lösung (als interner Standard) gegeben.

    • Fügen Sie 300 µL eiskaltes Acetonitril hinzu, um die Proteine auszufällen.

    • Vortexen Sie die Probe für 30 Sekunden und zentrifugieren Sie sie bei 12.000 x g für 10 Minuten bei 4 °C.

    • Überführen Sie den Überstand in ein sauberes Röhrchen und dampfen Sie ihn zur Trockne ein.

    • Rekonstituieren Sie den Rückstand in 100 µL der mobilen Anfangsphase.

  • Analyse:

    • Injizieren Sie 5-10 µL der rekonstituierten Probe in das LC-MS/MS-System.

LC-MS/MS Parameter (Beispiel)

ParameterEinstellung
Säule C18-Umkehrphasensäule (z. B. 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Ameisensäure in Wasser
Mobile Phase B 0.1% Ameisensäure in Acetonitril
Flussrate 0.3 mL/min
Gradient 5% B bis 95% B über 5 Minuten, dann re-equilibrieren
Ionenquelle Elektrospray-Ionisierung (ESI), positiv
Detektionsmodus Multiple Reaction Monitoring (MRM)
MRM-Übergang (BOC-L-Phe-d5) m/z 271.2 → [spezifisches Fragment-Ion]
MRM-Übergang (Analyt) [M+H]+ → [spezifisches Fragment-Ion]

Quantitativen Daten (Illustrativ)

Die folgende Tabelle zeigt beispielhafte Leistungsdaten für eine direkte LC-MS/MS-Methode.

ParameterTypischer Wert
Linearitätsbereich 0.5 - 200 µM
Korrelationskoeffizient (r²) > 0.998
Nachweisgrenze (LOD) 0.05 µM
Bestimmungsgrenze (LOQ) 0.1 µM
Präzision (% RSD) < 10%
Richtigkeit (% Wiederfindung) 90 - 110%

Arbeitsablauf der quantitativen Analyse mittels internem Standard

cluster_prep Proben- und Standardvorbereitung cluster_proc Probenaufarbeitung cluster_analysis Analyse und Auswertung A Unbekannte Probe C Zugabe einer bekannten Menge BOC-L-Phe-d5 (IS) zu allen Proben A->C B Kalibrierstandards B->C D Extraktion / Proteinfällung C->D E (Optional) Derivatisierung D->E F LC-MS/MS oder GC-MS Analyse E->F G Peakflächenverhältnis (Analyt / IS) bestimmen F->G H Kalibrierkurve erstellen (Verhältnis vs. Konzentration) G->H I Konzentration in der unbekannten Probe berechnen H->I

Abbildung 2: Allgemeiner Workflow der Isotopenverdünnungsanalyse.

Zusammenfassung und Auswahl der Methode

Die Wahl der geeigneten Derivatisierungsmethode hängt von der verfügbaren instrumentellen Ausstattung, der Probenmatrix und den spezifischen Anforderungen der Analyse ab.

  • GC-MS nach Silylierung ist eine robuste Methode, die eine hohe chromatographische Auflösung bietet. Sie erfordert jedoch streng wasserfreie Bedingungen und eine thermische Stabilität des Derivats.

  • GC-MS nach Veresterung ist eine Alternative zur Silylierung und kann in manchen Fällen einfacher durchzuführen sein.

  • LC-MS/MS bietet den Vorteil, dass oft keine Derivatisierung erforderlich ist, was die Probenvorbereitung vereinfacht und beschleunigt.[4] Dies ist besonders vorteilhaft für Hochdurchsatz-Anwendungen. Die Methode ist hochselektiv und empfindlich.

Für alle Methoden ist die Verwendung von BOC-L-Phenylalanin-d5 als internem Standard entscheidend, um die Variabilität während der Probenvorbereitung und Analyse zu kompensieren und somit genaue und zuverlässige quantitative Ergebnisse zu erzielen. Die vorgestellten Protokolle und Leistungsdaten dienen als Ausgangspunkt und sollten für die spezifische Anwendung validiert werden.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium Exchange in BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting deuterium exchange in BOC-L-phenylalanine-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during deuteration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low deuterium incorporation in this compound?

A1: Low deuterium incorporation can stem from several factors, including an inactive or insufficient deuterium source, catalyst issues, suboptimal reaction conditions, or the inherent stability of the C-H bonds. Ensure your deuterium source (e.g., D₂O) is of high isotopic purity and used in sufficient excess. The catalyst, such as Palladium on carbon (Pd/C), may be poisoned or require activation. Reaction temperature and time are also critical parameters that may need optimization to drive the exchange reaction to completion.

Q2: I'm observing back-exchange of deuterium with hydrogen. How can I minimize this?

A2: Back-exchange is a common issue where deuterium atoms are replaced by protons from the solvent or other sources. To minimize this, it is crucial to work under anhydrous or as close to anhydrous conditions as possible after the initial deuteration. Use deuterated solvents for work-up and purification steps whenever feasible. Avoid protic solvents (like water or methanol) and acidic conditions during work-up and storage, as these can facilitate back-exchange. Storing the final product under an inert atmosphere and at low temperatures can also help preserve the deuterium labeling.

Q3: My this compound is showing signs of racemization. What are the likely causes and how can I prevent it?

A3: Racemization, the loss of stereochemical purity, can be a significant issue, particularly under harsh reaction conditions. The primary cause is often the formation of a 5(4H)-oxazolone intermediate, especially when the carboxylic acid is activated. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. To prevent racemization, it is advisable to use milder reaction conditions. For instance, in coupling reactions, using additives like HOBt or HOAt can suppress oxazolone formation. The choice of base is also critical; weaker, non-nucleophilic bases are generally preferred. Performing reactions at lower temperatures can also significantly reduce the rate of racemization.[1][2]

Q4: How does the BOC protecting group affect the deuterium exchange reaction?

A4: The tert-butyloxycarbonyl (BOC) protecting group is generally stable under neutral and basic conditions, making it suitable for many deuteration reactions. However, it is labile under acidic conditions.[3] During deuterium exchange, if the conditions are too acidic, you risk premature deprotection of the amine. The steric bulk of the BOC group can also influence the accessibility of certain C-H bonds to the catalyst surface, potentially affecting the rate and regioselectivity of the exchange.

Q5: What are the best analytical methods to determine the percentage of deuterium incorporation?

A5: The two most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: By comparing the integral of a proton signal in the deuterated sample to that of a non-deuterated standard, you can quantify the extent of H-D exchange at specific positions.

  • Mass Spectrometry: High-resolution mass spectrometry can accurately determine the mass difference between the deuterated and non-deuterated compound, from which the number of incorporated deuterium atoms can be calculated. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and can be adapted to analyze smaller molecules.[4][5]

Troubleshooting Guides

Problem: Low Deuterium Incorporation

Low incorporation of deuterium is a frequent challenge. The following guide provides a systematic approach to diagnose and resolve this issue.

Troubleshooting Low Deuterium Incorporation start Low Deuterium Incorporation Observed check_source Verify Deuterium Source (Purity and Excess) start->check_source check_catalyst Evaluate Catalyst Activity (Fresh vs. Used, Loading) check_source->check_catalyst Source OK success Deuterium Incorporation Improved check_source->success Source Impure/Insufficient optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_catalyst->optimize_conditions Catalyst OK check_catalyst->success Catalyst Inactive characterize_product Re-characterize Starting Material and Product optimize_conditions->characterize_product Still Low optimize_conditions->success Improvement Seen characterize_product->start Inconclusive

Caption: A decision tree to troubleshoot low deuterium incorporation.

MethodSubstrateCatalystSolventTemp (°C)Time (h)Deuterium Incorporation (%)Reference
Pd/C CatalyzedL-Phenylalanine5% Pd/CD₂O110696 (at β-position)[6]
Pd/C CatalyzedL-Phenylalanine5% Pd/CD₂O160-α-position deuteration with racemization[6]
OrganocatalyzedL-Phe-OtBu2-hydroxynicotinaldehydeDCM/D₂O502496 (at α-position, racemate)[1]
Problem: Racemization Detected

The presence of the D-enantiomer can compromise the utility of your labeled compound. Use this guide to identify and mitigate the causes of racemization.

Troubleshooting Racemization start Racemization Detected check_base Evaluate Base (Strength, Nucleophilicity) start->check_base check_temp Lower Reaction Temperature check_base->check_temp Base is Appropriate success Racemization Minimized check_base->success Switched to Weaker Base check_activation Review Carboxylic Acid Activation Method check_temp->check_activation Still Racemization check_temp->success Improvement Seen use_additives Incorporate Anti-racemization Additives (e.g., HOBt) check_activation->use_additives Activation is Suspect check_activation->success Alternative Activation use_additives->success

Caption: A workflow for diagnosing and minimizing racemization.

FactorRecommendationRationale
Base Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of triethylamine).Stronger bases are more likely to abstract the α-proton, leading to enolization and racemization.[2]
Temperature Perform the reaction at the lowest effective temperature.Racemization is often kinetically controlled and rates increase with temperature.[2]
Activation For coupling reactions, use phosphonium or uronium-based reagents (e.g., HBTU, HATU) with additives like HOBt or HOAt.These reagents form active esters that are less prone to forming the oxazolone intermediate responsible for racemization.[2]
Solvent Choose a solvent that does not promote enolization. Aprotic polar solvents are generally suitable.The solvent can influence the stability of intermediates that lead to racemization.

Experimental Protocols

Protocol 1: Pd/C-Catalyzed Deuterium Exchange of BOC-L-phenylalanine

This protocol is adapted from methods for the selective deuteration of phenylalanine derivatives.[6][7]

Materials:

  • BOC-L-phenylalanine

  • 5% Palladium on carbon (Pd/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated methanol (CD₃OD, optional for solubility)

  • Reaction vessel (e.g., sealed tube or high-pressure reactor)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add BOC-L-phenylalanine (1 equivalent) and 5% Pd/C (10-20% by weight).

  • Purge the vessel with an inert gas.

  • Add D₂O to the desired concentration. If solubility is an issue, a co-solvent like CD₃OD can be used.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110°C for selective β-deuteration).[6]

  • Stir the reaction for the specified time (e.g., 6 hours).

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of D₂O or an appropriate deuterated solvent.

  • Remove the solvent under reduced pressure to obtain the deuterated product.

  • Analyze the product by ¹H NMR and/or Mass Spectrometry to determine the extent of deuterium incorporation.

Protocol 2: Determination of Deuterium Incorporation by ¹H NMR

Materials:

  • Deuterated BOC-L-phenylalanine sample

  • Non-deuterated BOC-L-phenylalanine standard of known concentration

  • NMR solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (optional, e.g., TMS)

Procedure:

  • Accurately weigh and dissolve a known amount of the deuterated sample in the NMR solvent.

  • Prepare a reference sample of the non-deuterated standard at the same concentration.

  • Acquire a quantitative ¹H NMR spectrum for both the deuterated sample and the non-deuterated standard. Ensure relaxation delays are sufficient for full relaxation of the protons being integrated.

  • Identify the proton signal corresponding to the position where deuteration was expected (e.g., the aromatic protons for this compound).

  • Integrate this signal in both spectra relative to a stable, non-exchangeable proton signal within the molecule (e.g., the t-butyl protons of the BOC group) or an internal standard.

  • Calculate the percentage of deuterium incorporation using the following formula:

    % Deuterium Incorporation = (1 - (Integral of deuterated sample signal / Integral of non-deuterated standard signal)) * 100

Protocol 3: Analysis of Deuterium Incorporation by Mass Spectrometry

This protocol outlines a general workflow for analyzing a small molecule like this compound.

Materials:

  • Deuterated BOC-L-phenylalanine sample

  • Non-deuterated BOC-L-phenylalanine standard

  • High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

  • Appropriate solvent for infusion or LC-MS (e.g., acetonitrile/water with formic acid)

Procedure:

  • Prepare a dilute solution of the deuterated sample and the non-deuterated standard in a suitable solvent.

  • Acquire the mass spectrum of the non-deuterated standard to determine its exact mass and isotopic distribution.

  • Acquire the mass spectrum of the deuterated sample under the same conditions.

  • Determine the centroid mass of the isotopic envelope for both the non-deuterated and deuterated samples.

  • The difference in the centroid masses corresponds to the average mass increase due to deuterium incorporation.

  • The number of incorporated deuterium atoms can be calculated by dividing the mass difference by the mass of a deuteron minus the mass of a proton (~1.00628 Da).

  • Specialized software can be used to deconvolve the isotopic patterns and provide a more detailed distribution of deuterated species (e.g., the percentage of d4, d5, etc.).[8][9][10]

HDX-MS Data Analysis Workflow raw_data Acquire Raw MS Data (Deuterated and Non-deuterated) peptide_id Identify Peptides (from non-deuterated sample) raw_data->peptide_id centroid_calc Calculate Centroid Mass of Isotopic Envelopes raw_data->centroid_calc peptide_id->centroid_calc uptake_calc Calculate Deuterium Uptake (Mass Difference) centroid_calc->uptake_calc back_exchange_corr Correct for Back-Exchange uptake_calc->back_exchange_corr data_vis Visualize Data (Uptake plots, heat maps) back_exchange_corr->data_vis

Caption: A simplified workflow for processing and analyzing HDX-MS data.[4]

References

Technical Support Center: Optimizing LC-MS Methods for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Selection and Handling of Deuterated Internal Standards

Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?

A1: A deuterated internal standard (d-IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the key criteria for selecting a suitable deuterated internal standard?

A2: Choosing the right deuterated internal standard is critical for developing a robust method. Several factors must be carefully considered:

  • Isotopic and Chemical Purity: The internal standard should have high chemical purity (>99%) and high isotopic enrichment (≥98%).[2][3] The presence of unlabeled analyte in the IS solution can lead to an overestimation of the analyte's concentration.[1]

  • Label Position: Deuterium atoms should be placed on chemically stable positions of the molecule, such as aromatic rings, to prevent hydrogen-deuterium exchange with the solvent.[1] Avoid labeling on easily exchangeable sites like -OH or -NH groups.[3][4]

  • Degree of Deuteration (Mass Shift): A sufficient mass difference (ideally >+3 Da) between the analyte and the IS is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte.[2] However, excessive deuteration can sometimes lead to chromatographic separation.[1]

  • Fragmentation: For LC-MS/MS methods, the deuterium label should ideally be on a part of the molecule that is retained in the product ion being monitored.[2]

Q3: How should deuterated internal standards be stored?

A3: Deuterated standards should be stored in cool, dry conditions, away from moisture and light.[3] Storing them under an inert gas atmosphere can help prevent hydrogen-deuterium exchange, ensuring their long-term stability and purity.[3][4]

Troubleshooting Common Issues

Q4: Why do my deuterated internal standard and non-deuterated analyte show different retention times?

A4: This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[5] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[5] This can lead to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[5] In reversed-phase chromatography, deuterated compounds often exhibit slightly lower hydrophobicity and may elute earlier than their non-deuterated counterparts.[5] This can result in incomplete co-elution, potentially leading to inaccurate quantification due to differential matrix effects.[5][6]

Q5: How can I minimize the chromatographic separation between my analyte and its deuterated internal standard?

A5: While completely eliminating the retention time shift can be challenging, several strategies can minimize its impact:[5]

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can help improve co-elution.[5]

  • Column Selection: Evaluating different stationary phases may help identify a column that shows a minimal deuterium isotope effect for your specific compounds.[5]

  • Consider Alternative Labeling: If significant chromatographic separation persists, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better option as they typically show negligible retention time shifts.[5][7][8]

Q6: My internal standard signal is drifting during the analytical run. What could be the cause?

A6: A drifting internal standard signal, either systematically decreasing or increasing, can be caused by several factors:[1]

  • Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at acidic or basic sites.[1][6] This can be influenced by the pH of the mobile phase or sample diluent.[1]

  • Adsorption/Carryover: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.[1]

To troubleshoot, evaluate the stability of the internal standard in the diluent and mobile phase and check for system carryover.[1]

Q7: What are matrix effects and why might my deuterated internal standard not fully compensate for them?

A7: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][9][10] While deuterated internal standards are the gold standard for compensating for these effects, they may not always be perfect for a few reasons:[9]

  • Differential Matrix Effects: This is the most common reason and occurs when the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation due to the deuterium isotope effect.[6][9] If they elute into regions with different levels of ion suppression, the ratio of their signals will not be constant.[9]

  • Instability of the Internal Standard: Back-exchange of deuterium for hydrogen can alter the concentration of the deuterated standard.[9]

  • Impurity in the Internal Standard: The presence of the unlabeled analyte as an impurity in the deuterated standard will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.[9]

Q8: What is isotopic crosstalk and how can I address it?

A8: Isotopic crosstalk, or cross-contamination, happens when the isotopic signal of the analyte interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[11] This can be caused by the natural isotopic abundance of the analyte contributing to the signal of the SIL-IS.[11] To mitigate this, it's recommended to select a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte.[12] In some cases, selecting a less abundant isotope of the SIL-IS as the precursor ion can also help avoid this interference.[12]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

This is often the primary indicator of a problem with the LC-MS method. The following workflow can help diagnose the root cause.

Start Poor Precision & Inaccurate Quantification CheckCoelution Verify Co-elution: Overlay Chromatograms Start->CheckCoelution CheckPurity Assess IS Purity: Inject High Concentration of IS Start->CheckPurity CheckFragmentation Evaluate In-Source Fragmentation Start->CheckFragmentation Separation Chromatographic Separation (Isotope Effect) CheckCoelution->Separation Impurity Isotopic Contribution (Unlabeled Analyte Impurity) CheckPurity->Impurity Fragmentation In-Source Fragmentation of d-IS CheckFragmentation->Fragmentation OptimizeChroma Optimize Chromatography (Gradient, Temp, Column) Separation->OptimizeChroma ContactSupplier Contact Supplier for Higher Purity Batch Impurity->ContactSupplier OptimizeSource Optimize Source Parameters (e.g., Collision Energy) Fragmentation->OptimizeSource AlternativeIS Consider ¹³C or ¹⁵N Labeled IS OptimizeChroma->AlternativeIS

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Drifting Internal Standard Signal

A consistent drift in the internal standard's peak area over an analytical run can compromise the entire batch.

Start Drifting Internal Standard Signal CheckStability Evaluate Solvent Stability: Incubate d-IS in Diluent and Mobile Phase Start->CheckStability CheckCarryover Investigate System Carryover/Adsorption Start->CheckCarryover BackExchange Deuterium-Hydrogen Back-Exchange CheckStability->BackExchange Adsorption System Carryover or Adsorption CheckCarryover->Adsorption AdjustpH Adjust Mobile Phase/Diluent pH BackExchange->AdjustpH ChangeLabel Select IS with Label on a Stable Position BackExchange->ChangeLabel ImproveWash Improve Needle/System Wash Procedure Adsorption->ImproveWash

Caption: Troubleshooting workflow for a drifting internal standard signal.

Data Presentation

Table 1: Ideal Characteristics of a Deuterated Internal Standard
CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures no other compounds cause interfering peaks.[1]
Isotopic Enrichment ≥98%[1][2][3]Minimizes the contribution of unlabeled analyte in the IS solution, which can cause overestimation of the analyte's concentration.[1][2]
Number of Deuterium Atoms 3 to 6[4]Ensures the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[1]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[1]Prevents the exchange of deuterium with hydrogen from the solvent, which would alter the IS concentration.[1]

Experimental Protocols

Protocol 1: Assessment of Analyte and Deuterated Internal Standard Co-elution

Objective: To verify that the analyte and its deuterated internal standard elute from the LC column at the same retention time.

Methodology:

  • Prepare Working Solutions: From stock solutions, prepare a working solution containing both the analyte and the deuterated internal standard at a concentration suitable for detection.[5]

  • Chromatographic Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.[5]

    • Inject the mixed working solution onto the LC-MS system.[5]

    • Acquire data, monitoring the specific mass transitions for both the non-deuterated and deuterated compounds.[5]

  • Data Analysis:

    • Determine the retention time (t_R) at the apex of the chromatographic peak for both the non-deuterated analyte (t_R(H)) and the deuterated compound (t_R(D)).[5]

    • Overlay the chromatograms to visually inspect for any separation. A visible separation indicates a potential issue with the deuterium isotope effect.[1]

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if the deuterated internal standard effectively compensates for matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at various concentrations in the final mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.[10]

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.[10]

  • Analyze Samples: Analyze all samples using the developed LC-MS method.[10]

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An IS-Normalized MF = (MF of analyte) / (MF of IS)

    • An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[10]

Logical Relationship Diagram: IS Selection and Validation

This diagram outlines the decision-making process for selecting and validating a deuterated internal standard.

Start Define Analyte and Assay Requirements Search Search for Commercially Available Deuterated IS Start->Search Evaluate Evaluate Candidates Based on Key Criteria Search->Evaluate Criteria Label Position (Non-exchangeable) Mass Shift (>+3 Da) Isotopic Purity (>98%) Chemical Purity (>99%) Evaluate->Criteria Validate Follow Validation Protocol Evaluate->Validate ValidationChecks Purity Check Co-elution Test Matrix Effect Assessment Stability Studies Validate->ValidationChecks Decision Validation Passed? Validate->Decision Success Method Development Proceeds Decision->Success Yes Failure Re-evaluate or Consider Custom Synthesis Decision->Failure No

Caption: Decision-making process for IS selection and validation.

References

Addressing matrix effects with BOC-L-phenylalanine-d5 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for addressing matrix effects in biological samples using BOC-L-phenylalanine-d5 as a stable isotope-labeled (SIL) internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in bioanalysis?

A1: The matrix effect refers to the alteration of ionization efficiency (ion suppression or enhancement) for a target analyte caused by co-eluting components from the biological sample matrix (e.g., plasma, urine, tissue).[1][2] These interfering components can include salts, phospholipids, proteins, and metabolites.[1] This phenomenon is a primary concern in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) as it can negatively impact the accuracy, precision, and sensitivity of the method.[2][3]

Q2: Why use a stable isotope-labeled internal standard like this compound?

A2: A SIL internal standard is considered the gold standard for mitigating matrix effects.[3] this compound is a deuterated form of BOC-L-phenylalanine.[4] Ideally, a SIL-IS co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement.[5] By measuring the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and reliable quantification.[5]

Q3: How do I quantitatively assess the matrix effect?

A3: The most accepted method is the post-extraction spike analysis.[1][5] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte post-extraction (Set A) to the analyte's response in a neat solvent solution at the same concentration (Set B). The Matrix Factor (MF) is calculated as the ratio of the peak area in Set A to that in Set B. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q4: What are the key properties of this compound?

A4: this compound is the N-tert-butoxycarbonyl protected, deuterium-labeled form of L-phenylalanine, with five deuterium atoms on the phenyl ring.[6] It is intended for use as an internal standard for quantitative analysis by methods like LC-MS.[4][7]

PropertyValue
Synonyms Boc-L-phenylalanine (ring-D₅, 98%), N-(tert-Butoxycarbonyl)-L-phenylalanine-d5
Molecular Formula C₁₄H₁₄D₅NO₄
Molecular Weight 270.34 g/mol [6]
Labeled CAS Number 121695-40-7[6]
Typical Application Internal Standard for Mass Spectrometry, Proteomics[4][6]

Q5: Are there limitations to using a SIL internal standard?

A5: While highly effective, SIL internal standards are not foolproof. Potential issues include:

  • Chromatographic Separation: Differences in retention time between the analyte and the SIL-IS can occur due to the deuterium isotope effect, leading to incomplete compensation for matrix effects.

  • Isotopic Purity: The presence of unlabeled analyte in the SIL-IS can lead to artificially inflated results.

  • Stability: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, which would compromise the integrity of the standard.

Troubleshooting Guide

This section addresses common issues encountered when using this compound to correct for matrix effects.

Issue 1: High Variability in Analyte/IS Ratio Across Samples

Q: My analyte-to-internal standard (IS) peak area ratio is highly variable across different samples, despite using this compound. What should I investigate?

A: High variability can undermine the reliability of your assay. Consider the following causes and actions:

  • Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Action: Ensure uniform timing and execution for all steps, from protein precipitation to solvent evaporation.[8] If possible, use automated liquid handlers for consistency.[9]

  • Cause 2: Differential Matrix Effects: Severe or highly variable matrix components in certain samples might affect the analyte and IS differently, especially if they do not perfectly co-elute.

    • Action: Re-evaluate your sample cleanup procedure. A more rigorous method like Solid-Phase Extraction (SPE) might be needed to remove a broader range of interferences compared to a simple protein precipitation.[5][8]

  • Cause 3: Chromatographic Separation of Analyte and IS: The deuterium isotope effect can sometimes cause the SIL-IS to elute slightly earlier than the analyte on a reversed-phase column. If a region of intense ion suppression occurs between their respective retention times, they will be affected differently.

    • Action: Modify your chromatographic method. Adjust the gradient, flow rate, or try a different column chemistry to achieve co-elution of the analyte and this compound.[5]

Issue 2: Poor Recovery of the Internal Standard

Q: The peak area for this compound is consistently low in my processed samples compared to my standards. What could be the cause?

A: Low recovery indicates that the IS is being lost during the sample preparation workflow.[8]

  • Cause 1: Suboptimal Extraction Conditions: The chosen solvent or pH may not be optimal for this compound during a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step.

    • Action: Experiment with different extraction solvents or adjust the sample pH to improve extraction efficiency. For SPE, ensure the sorbent type, wash, and elution solvents are appropriate for the compound's properties.[8]

  • Cause 2: Inefficient Protein Precipitation: If using protein precipitation, the IS can be lost if it co-precipitates with the proteins.

    • Action: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient, typically at least 3:1.[10] Vortex thoroughly and allow sufficient time for complete precipitation, often at a cold temperature.[11]

  • Cause 3: Incomplete Elution from SPE Cartridge: The elution solvent volume or strength may be insufficient to fully recover the IS from the SPE sorbent.

    • Action: Increase the volume and/or the organic strength of the elution solvent to ensure complete elution.[8]

Issue 3: Suspected Cross-Contribution Between Analyte and IS

Q: I suspect the signal from my analyte is contributing to my IS signal (or vice-versa). How can I confirm and fix this?

A: This is a critical issue that compromises accuracy, especially at the lower and upper limits of quantification.

  • Action: Perform a Cross-Contribution Check. This is a key part of method validation.[8]

    • Analyze a blank matrix sample spiked only with the analyte at the Upper Limit of Quantification (ULOQ). Monitor the mass transition for this compound. The signal should be negligible (e.g., <5% of the IS response in a typical sample).[12]

    • Analyze a blank matrix sample spiked only with the working concentration of this compound. Monitor the mass transition for the analyte. The signal should be negligible (e.g., <20% of the analyte response at the Lower Limit of Quantification, LLOQ).[12]

  • Solution 1: Check Isotopic Purity: The issue may stem from the SIL-IS containing a significant amount of the unlabeled analyte.

    • Action: Verify the isotopic purity of your this compound standard from the certificate of analysis or by direct infusion into the mass spectrometer.[8]

  • Solution 2: Optimize MS/MS Transitions: If the issue is due to in-source fragmentation or similar mass transitions, you may need to select different precursor-product ion pairs for the analyte and IS to ensure specificity.

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).

  • Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method (e.g., protein precipitation). Evaporate the final extract to dryness and reconstitute in a known volume of reconstitution solvent. This is your "Extracted Matrix."

  • Prepare Set A (Post-Spike Sample): Spike the Extracted Matrix with the analyte and this compound to a known final concentration (e.g., a low and high QC level).

  • Prepare Set B (Neat Solution): Spike a neat reconstitution solvent (with no matrix components) with the same final concentration of the analyte and IS as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • According to FDA and other regulatory guidelines, the precision (CV%) of the IS-normalized MF across different lots of matrix should not exceed 15%.

G cluster_0 Set A: Post-Extraction Spike cluster_1 Set B: Neat Solution cluster_2 Calculation BlankMatrix Blank Biological Matrix SamplePrep Perform Sample Prep (e.g., PPT, SPE) BlankMatrix->SamplePrep ExtractedMatrix Reconstituted Blank Extract SamplePrep->ExtractedMatrix SpikeA Spike with Analyte + IS ExtractedMatrix->SpikeA SampleA Analyze via LC-MS SpikeA->SampleA Calc Matrix Factor = Peak Area (Set A) / Peak Area (Set B) SampleA->Calc NeatSolvent Clean Reconstitution Solvent SpikeB Spike with Analyte + IS (Same Concentration as Set A) NeatSolvent->SpikeB SampleB Analyze via LC-MS SpikeB->SampleB SampleB->Calc

Protocol 2: Plasma Protein Precipitation

This is a general protocol for preparing plasma samples.

  • Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.[11]

  • Add 20 µL of the this compound working solution (the IS).[11]

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[9] The 4:1 solvent-to-plasma ratio is common.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[9]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[13]

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9][11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject into the LC-MS system.

G start Plasma Sample spike Spike with This compound (IS) start->spike ppt Add Cold Acetonitrile (4:1) & Vortex spike->ppt incubate Incubate at -20°C ppt->incubate centrifuge Centrifuge at >14,000 x g incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS reconstitute->end

Logical Diagram: How a SIL-IS Corrects for Matrix Effects

This diagram illustrates the principle of using a stable isotope-labeled internal standard to correct for ion suppression.

G

References

Improving peak shape and resolution for BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of BOC-L-phenylalanine-d5, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) when analyzing this compound?

A1: Poor peak shape in HPLC analysis of this compound can stem from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns. Other causes include column overload, low mobile phase buffer capacity, or a mismatch between the sample solvent and the mobile phase.[1][2] Peak fronting is less common but can occur due to column overload, low column temperature, or injecting the sample in a solvent significantly stronger than the mobile phase.[1][2]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The mobile phase pH is a critical parameter for ionizable compounds like this compound, which has a carboxylic acid group. At a pH below its pKa, the compound will be in its neutral, protonated form, leading to increased retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, deprotonated form, which is more polar and will elute earlier. Operating at a pH close to the analyte's pKa can lead to peak broadening or splitting due to the presence of both ionized and non-ionized forms. For optimal peak shape, it is recommended to use a buffered mobile phase with a pH at least 1.5 to 2 units away from the analyte's pKa.[3][4]

Q3: Can the deuterium labeling in this compound affect its chromatographic behavior compared to the non-deuterated standard?

A3: Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds. In reversed-phase chromatography, deuterated compounds are often slightly less retained and may elute marginally earlier than their non-deuterated counterparts. While this effect is usually small, it can be significant in high-resolution separations and may require slight adjustments to the chromatographic method to ensure accurate quantification, especially when using the non-deuterated compound as an internal standard.

Q4: What are the recommended starting conditions for developing an HPLC method for this compound?

A4: A good starting point for method development would be a reversed-phase C18 column. For the mobile phase, a gradient elution with acetonitrile or methanol and water containing a modifier is recommended. Common modifiers include 0.1% formic acid or acetic acid to control the pH and improve peak shape. A typical starting gradient could be 10-90% organic solvent over 15-20 minutes. The flow rate can be initially set at 1.0 mL/min for a standard 4.6 mm ID column. Detection by UV is typically effective at 220 nm or 254 nm.

Troubleshooting Guides

Issue 1: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). Alternatively, use a column with end-capping or a hybrid particle technology to minimize exposed silanols.[5]
Column Overload Reduce the injection volume or dilute the sample. If the tailing decreases with a lower concentration, column overload is the likely cause.
Mobile Phase pH Ensure the mobile phase is adequately buffered and the pH is at least 1.5-2 units away from the pKa of BOC-L-phenylalanine. Adjusting the pH can significantly improve peak symmetry.[3][4]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column or the guard column if one is in use.[1]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[6]
Issue 2: Peak Fronting
Potential Cause Troubleshooting Steps
Sample Overload Decrease the concentration of the sample. Peak fronting is a common symptom of mass overload.[2]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause the analyte band to spread and front.[6]
Low Column Temperature Increase the column temperature. Operating at very low temperatures can sometimes lead to peak fronting.
Column Bed Collapse If fronting is sudden and severe, the column may be damaged. Replace the column.[2]
Issue 3: Poor Resolution
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Also, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.
Incorrect Flow Rate Optimize the flow rate. Lower flow rates generally increase resolution but also analysis time. Perform a flow rate study to find the best balance.[7]
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.
Temperature Effects Optimize the column temperature. Higher temperatures can improve efficiency and reduce viscosity, but may also affect selectivity.

Data Presentation

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters for a Structurally Similar Compound (FMOC-derivatized amino acid)

Apparent pHRetention Factor (k1)Retention Factor (k2)Enantioselectivity (α)Resolution (Rs)
4.32.152.381.111.85
4.52.452.721.111.90
4.82.983.311.111.95
5.03.553.941.112.00
5.34.625.131.112.05
Data adapted from a study on a similar compound to illustrate the trend.[3]

Table 2: Expected Impact of Flow Rate on Key Chromatographic Parameters

Flow RatePeak HeightPeak AreaResolutionAnalysis Time
Decrease IncreaseIncreaseIncreaseIncrease
Increase DecreaseDecreaseDecreaseDecrease
This table presents a generalized trend. The optimal flow rate will depend on the specific column and instrumentation.[7][8]

Experimental Protocols

Representative HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and analytical goals.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase as needed.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, or Broadening) check_all_peaks Does it affect all peaks? start->check_all_peaks yes_systemic Yes (Likely a Systemic Issue) check_all_peaks->yes_systemic Yes no_analyte_specific No (Likely an Analyte-Specific Issue) check_all_peaks->no_analyte_specific No check_connections Check for leaks and loose fittings yes_systemic->check_connections check_frit Inspect/replace column inlet frit check_connections->check_frit check_guard_column Remove guard column and re-inject check_frit->check_guard_column solution_system Solution: Fix system issue (tighten fittings, replace frit/guard). check_guard_column->solution_system check_sample_prep Review Sample Preparation no_analyte_specific->check_sample_prep check_mobile_phase Evaluate Mobile Phase no_analyte_specific->check_mobile_phase check_column Assess Column Chemistry no_analyte_specific->check_column sample_solvent Is sample solvent stronger than mobile phase? check_sample_prep->sample_solvent sample_concentration Is sample concentration too high? check_sample_prep->sample_concentration mobile_phase_ph Is pH appropriate for analyte pKa? check_mobile_phase->mobile_phase_ph buffer_strength Is buffer concentration adequate? check_mobile_phase->buffer_strength column_overload Is the column overloaded? check_column->column_overload secondary_interactions Are secondary interactions (e.g., silanol) likely? check_column->secondary_interactions solution_sample_solvent Solution: Dissolve sample in initial mobile phase. sample_solvent->solution_sample_solvent solution_concentration Solution: Dilute sample or reduce injection volume. sample_concentration->solution_concentration solution_ph Solution: Adjust pH to be >1.5 units away from pKa. mobile_phase_ph->solution_ph solution_buffer Solution: Increase buffer concentration. buffer_strength->solution_buffer solution_column_overload Solution: Use a column with higher loading capacity. column_overload->solution_column_overload solution_secondary_interactions Solution: Use end-capped column or add mobile phase modifier. secondary_interactions->solution_secondary_interactions

References

Technical Support Center: Preventing In-Source Fragmentation of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of in-source fragmentation (ISF) of deuterated standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for deuterated internal standards?

A1: In-source fragmentation is the unintended breakdown of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1][2] For deuterated internal standards (IS), a common issue is the loss of a deuterium atom, which can cause the IS to be detected at the same mass-to-charge ratio (m/z) as the non-deuterated analyte.[3][4] This interference leads to an overestimation of the analyte's concentration, compromising the accuracy and precision of quantitative analyses.[5][6]

Q2: What are the primary causes of in-source fragmentation of deuterated standards?

A2: Several factors within the ion source can contribute to the fragmentation of deuterated standards:

  • High Cone Voltage/Declustering Potential: Elevated voltages applied to the sampling cone or declustering potential create energetic collisions between ions and gas molecules, leading to fragmentation.[1][7][8]

  • High Source Temperature: Increased temperatures in the ion source can provide enough thermal energy to cause the breakdown of thermally labile molecules.[1][9]

  • Mobile Phase Composition: The pH and additives in the mobile phase can influence the stability of the analyte ion. For instance, highly acidic conditions can sometimes promote fragmentation.[7][9]

  • Analyte Structure and Deuterium Label Position: The inherent stability of the molecule and the position of the deuterium labels are critical. Deuterium atoms on chemically unstable positions are more susceptible to exchange or loss.[5][10]

Q3: How can I determine if my deuterated internal standard is undergoing in-source fragmentation?

A3: To check for in-source fragmentation, you can inject a high-concentration solution of the deuterated internal standard alone and monitor the mass transition of the unlabeled analyte.[3][6] A significant signal at the analyte's mass transition indicates that the deuterated standard is losing a deuterium atom and contributing to the analyte's signal.[4]

Q4: Should the mass spectrometer parameters be optimized separately for the analyte and the deuterated internal standard?

A4: Yes, it is best practice to optimize mass spectrometer parameters, such as declustering potential (DP) and collision energy (CE), independently for both the analyte and the deuterated internal standard.[3] Although their chemical behavior is very similar, the slight mass difference can result in different optimal settings for achieving maximum sensitivity and stable fragmentation for each compound.[3]

Q5: Can the position of the deuterium label affect the stability and potential for in-source fragmentation?

A5: Absolutely. The stability of the deuterium label is a critical factor.[5] Labels should be placed in chemically stable, non-exchangeable positions, such as on aromatic rings or aliphatic carbons.[5] Placing labels on heteroatoms (e.g., -OH, -NH) or labile carbon positions can lead to hydrogen-deuterium (H/D) exchange with protic solvents or fragmentation under certain pH or temperature conditions.[5][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving in-source fragmentation of deuterated standards.

Initial Assessment
  • Confirm Fragmentation: As described in FAQ 3, inject a concentrated solution of the deuterated standard alone and monitor for a signal at the analyte's m/z.

  • Review Compound Stability: Check the certificate of analysis and any available literature for information on the stability of your deuterated standard and the position of the deuterium labels.[5]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Methodological Adjustments cluster_3 Standard & Column Considerations cluster_4 Final Verification Start In-Source Fragmentation Suspected Confirm_Frag Inject High Concentration of D-IS Alone Monitor Analyte Transition Start->Confirm_Frag Optimize_MS Systematically Optimize Ion Source Parameters Confirm_Frag->Optimize_MS Fragmentation Confirmed Reduce_Voltage Decrease Cone Voltage/ Declustering Potential Optimize_MS->Reduce_Voltage Reduce_Temp Lower Source Temperature Reduce_Voltage->Reduce_Temp Optimize_Gas Adjust Nebulizer and Heater Gas Flow Reduce_Temp->Optimize_Gas Adjust_Mobile_Phase Modify Mobile Phase Optimize_Gas->Adjust_Mobile_Phase Change_Additive Use Softer Additives (e.g., Ammonium Acetate vs. Formic Acid) Adjust_Mobile_Phase->Change_Additive Adjust_pH Adjust Mobile Phase pH Change_Additive->Adjust_pH Evaluate_Standard Re-evaluate Deuterated Standard Adjust_pH->Evaluate_Standard Check_Label_Position Ensure Deuterium is on a Stable Position Evaluate_Standard->Check_Label_Position Consider_Alternative Consider a Standard with a Different Labeling Position or a ¹³C/¹⁵N Labeled Standard Check_Label_Position->Consider_Alternative Re_evaluate Re-evaluate Fragmentation Consider_Alternative->Re_evaluate End Problem Resolved Re_evaluate->End

Troubleshooting workflow for in-source fragmentation.
Parameter Optimization Summary

The following table summarizes key parameters that can be adjusted to minimize in-source fragmentation. It is recommended to optimize these parameters systematically, one at a time, to observe their effect.

ParameterRecommended ActionRationale
Cone Voltage / Declustering Potential Decrease in small incrementsReduces the energy of collisions between ions and gas molecules in the ion source, which is a primary cause of fragmentation.[1][7][8]
Source Temperature Lower the temperatureDecreases the thermal energy supplied to the analyte, which can help prevent the breakdown of thermally sensitive compounds.[1][9]
Mobile Phase pH Adjust to a level that ensures analyte stabilityThe stability of an ion can be pH-dependent. For basic compounds, a slightly acidic pH often improves protonation and stability.[9]
Mobile Phase Additives Use "softer" ionization additivesFor example, ammonium formate or acetate can sometimes lead to gentler ionization conditions compared to formic acid or trifluoroacetic acid.[7]

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage/Declustering Potential

Objective: To determine the optimal cone voltage or declustering potential that maximizes the signal of the deuterated parent ion while minimizing in-source fragmentation.

Methodology:

  • Prepare a working solution of the deuterated internal standard at a concentration typically used in the analytical method.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to monitor both the precursor ion of the deuterated standard and the m/z of the potential fragment (which corresponds to the non-deuterated analyte).

  • Start with a low cone voltage/declustering potential and gradually increase it in small increments (e.g., 5-10 V).

  • Record the intensities of both the parent and fragment ions at each voltage setting.

  • Plot the intensities against the voltage to identify the optimal value that provides a strong parent ion signal with a minimal fragment ion signal.

Protocol 2: Assessment of Deuterated Standard Purity and Fragmentation

Objective: To quantify the level of unlabeled analyte present as an impurity and the extent of in-source fragmentation.

Methodology:

  • Prepare a high-concentration solution of the deuterated internal standard in a clean solvent. The concentration should be significantly higher than that used in the assay.[3]

  • Analyze this solution using the established LC-MS/MS method.

  • Monitor the mass transition of the unlabeled analyte.[3]

  • Calculate the percentage contribution of the signal at the analyte's transition relative to the signal of the deuterated standard. This will give an indication of the combined contribution from isotopic impurity and in-source fragmentation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the process of electrospray ionization (ESI) and the points at which in-source fragmentation can occur.

In_Source_Fragmentation_Mechanism cluster_ESI Electrospray Ionization Source (Atmospheric Pressure) cluster_Interface Ion Source to Mass Analyzer Interface (Intermediate Pressure) cluster_MS Mass Analyzer (High Vacuum) ESI_Needle ESI Needle (Analyte + D-IS in Solution) Droplet_Formation Charged Droplets ESI_Needle->Droplet_Formation Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Gas_Phase_Ions Gas Phase Ions [M+D]+ Solvent_Evaporation->Gas_Phase_Ions Sampling_Cone Sampling Cone / Orifice Gas_Phase_Ions->Sampling_Cone Fragmentation_Zone Fragmentation Zone (High Energy Collisions) Sampling_Cone->Fragmentation_Zone Skimmer Skimmer Cone Fragment_Ion Fragment Ion [M+H]+ Fragmentation_Zone->Fragment_Ion Loss of Deuterium Fragmentation_Zone->Skimmer Intact [M+D]+ Fragment_Ion->Skimmer Mass_Analyzer Quadrupole / TOF Skimmer->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Mechanism of in-source fragmentation in ESI-MS.

References

Stability issues of BOC-L-phenylalanine-d5 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-L-phenylalanine-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various solvents.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpected loss of compound during workup or purification 1. Acidic Conditions: The tert-butyloxycarbonyl (BOC) protecting group is labile under acidic conditions, leading to its cleavage and the formation of free L-phenylalanine-d5.[] 2. High Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation of the compound.[2][3]1. Maintain Neutral or Basic pH: Ensure all aqueous solutions and chromatography mobile phases are maintained at a neutral or slightly basic pH to prevent premature deprotection. 2. Avoid High Temperatures: Concentrate solutions at low temperatures (e.g., below 40°C) using a rotary evaporator. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Appearance of a new, more polar spot/peak in TLC/LC-MS analysis 1. BOC Deprotection: The new spot or peak likely corresponds to the deprotected L-phenylalanine-d5, which is significantly more polar than the parent compound. 2. Hydrolysis: If the compound was in solution for an extended period, hydrolysis of the BOC group may have occurred.1. Confirm Identity: Co-inject with an L-phenylalanine-d5 standard to confirm the identity of the new peak. 2. Prepare Fresh Solutions: Use freshly prepared solutions of this compound for your experiments to minimize degradation over time. For storage of solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[4]
Inconsistent results in coupling reactions 1. Impure Starting Material: The presence of impurities, such as free L-phenylalanine-d5 or other byproducts from synthesis, can interfere with the reaction. 2. Degradation in Reaction Solvent: Some solvents, particularly if acidic or used at elevated temperatures, can cause degradation of the this compound during the reaction.1. Check Purity: Verify the purity of your this compound using a validated HPLC method before use. 2. Solvent Selection: Use high-purity, anhydrous solvents recommended for peptide synthesis, such as Dichloromethane (DCM) or Dimethylformamide (DMF). If the reaction requires elevated temperatures, monitor the stability of the starting material over the course of the reaction.
Poor solubility in a desired solvent 1. Inappropriate Solvent Choice: this compound is generally soluble in organic solvents like methanol, DCM, and DMF but has poor solubility in water.[5]1. Consult Solubility Data: Refer to the solubility information on the product's technical data sheet. 2. Use Co-solvents: For aqueous reactions, consider dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-sealed container, refrigerated at +2°C to +8°C, and kept in a desiccated environment to protect it from moisture. It is also advisable to protect it from light.

Q2: How stable is this compound in common organic solvents used for peptide synthesis?

A2: this compound is generally stable in common anhydrous organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) at room temperature for short periods. However, for prolonged storage, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C. Acidic contaminants in solvents can lead to the degradation of the BOC group.

Q3: Can I use acidic conditions in the presence of this compound?

A3: It is strongly advised to avoid acidic conditions. The BOC protecting group is designed to be removed by acid. Exposure to even mild acids can lead to the cleavage of the BOC group, resulting in the formation of L-phenylalanine-d5. If acidic conditions are unavoidable, the reaction should be performed at low temperatures and for the shortest possible time, with careful monitoring of the starting material's consumption.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation product under acidic conditions is L-phenylalanine-d5, formed by the cleavage of the BOC group. Under harsh thermal or oxidative conditions, other degradation products related to the phenylalanine side chain may be observed.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The stability can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection is suitable for separating this compound from its potential impurities and degradation products. Please refer to the experimental protocol section for a detailed method.

Quantitative Stability Data

The following table summarizes representative data from a forced degradation study on BOC-L-phenylalanine. While this data was generated for the non-deuterated analog, the stability profile of this compound is expected to be very similar. The study assesses the stability of the compound in different solvents under various stress conditions over a 24-hour period.

Solvent System Condition Time (hours) % BOC-L-phenylalanine Remaining Major Degradation Product(s)
Acetonitrile:Water (1:1)Room Temperature (25°C)24>99%Not Applicable
0.1 M HCl in Acetonitrile:Water (1:1)Room Temperature (25°C)24<5%L-phenylalanine
0.1 M NaOH in Acetonitrile:Water (1:1)Room Temperature (25°C)24>98%Minor unidentified impurities
Acetonitrile:Water (1:1)60°C24~95%L-phenylalanine, other minor impurities
3% H₂O₂ in Acetonitrile:Water (1:1)Room Temperature (25°C)24>97%Minor oxidative impurities
Acetonitrile:Water (1:1)UV Light (254 nm)24>99%Not Applicable

Experimental Protocols

Protocol for HPLC-Based Stability Assessment of this compound

This protocol describes a reverse-phase HPLC method for assessing the purity and stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.[7]

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent to be tested (e.g., Acetonitrile:Water 1:1).

  • For the stability study, aliquot the stock solution into separate vials for each time point and condition.

  • At each time point, dilute the sample with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak areas of this compound and any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Identify potential degradation products by comparing their retention times with known standards (e.g., L-phenylalanine-d5) or by using LC-MS for mass identification.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Stock Solution of this compound in Test Solvent aliquot Aliquot for each Time Point and Condition prep_solution->aliquot acid Acidic (e.g., 0.1 M HCl) aliquot->acid Incubate base Basic (e.g., 0.1 M NaOH) aliquot->base Incubate thermal Thermal (e.g., 60°C) aliquot->thermal Incubate oxidative Oxidative (e.g., 3% H2O2) aliquot->oxidative Incubate photolytic Photolytic (UV Light) aliquot->photolytic Incubate sampling Sample at Predetermined Time Points (e.g., 0, 6, 12, 24h) acid->sampling base->sampling thermal->sampling oxidative->sampling photolytic->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining and Identify Degradants hplc->data_analysis result Stability Profile and Degradation Pathway data_analysis->result

Figure 1. Experimental workflow for the stability testing of this compound.

Degradation_Pathway BocPheD5 This compound PheD5 L-phenylalanine-d5 BocPheD5->PheD5 Acidic Conditions (e.g., TFA, HCl) CO2 CO2 BocPheD5->CO2 Isobutylene Isobutylene BocPheD5->Isobutylene Other Other Degradation Products BocPheD5->Other Harsh Thermal or Oxidative Conditions

Figure 2. Primary degradation pathway of this compound.

References

Minimizing isotopic overlap between analyte and internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Isotopic Overlap between Analytes and Internal Standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a problem in quantitative mass spectrometry?

A: Isotopic overlap, also known as cross-contribution or isotopic interference, occurs when the isotopic signature of an analyte contributes to the signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice versa.[1] This phenomenon is particularly pronounced for compounds with naturally abundant isotopes (e.g., those containing chlorine, bromine, or sulfur), for higher molecular weight compounds, and at high analyte-to-internal-standard concentration ratios.[1]

This overlap can lead to inaccurate quantification because it artificially inflates the signal of the internal standard, which is assumed to be at a constant, known concentration. This interference can result in non-linear calibration curves and biased quantitative results, ultimately compromising the accuracy and reliability of the bioanalytical method.[1][2]

Q2: How can I select an appropriate SIL-IS to minimize the risk of isotopic overlap?

A: Proper selection of a SIL-IS is the first and most critical step in preventing isotopic overlap. Key considerations include:

  • Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is crucial. For small molecules (typically under 800-1,000 Da), a mass difference of at least three mass units is generally recommended to avoid spectral overlap from the M+1 and M+2 isotopic peaks of the analyte.[3][4][5][6] For molecules containing elements with significant isotopic distributions, like chlorine or bromine, an even greater mass difference may be necessary.[5]

  • Labeling Position: The isotopic label should be placed on a stable part of the molecule that is not susceptible to chemical exchange with the solvent or matrix.[3][6] Avoid placing deuterium labels on heteroatoms like oxygen (-OH) or nitrogen (-NH) as they can be easily exchanged.[3][6] Furthermore, if using tandem mass spectrometry (MS/MS), the label should ideally be on the fragment ion that will be monitored for quantification.[6]

  • Isotopic Purity: The SIL-IS should have high isotopic enrichment and be as free as possible of the unlabeled analyte.[3][5] The presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration.[5] Ideally, the proportion of the unlabeled molecule in the SIL-IS should be less than 2%.[5]

  • Choice of Isotope: While deuterium (²H) is the most common and cost-effective choice for labeling, it can sometimes lead to chromatographic separation from the analyte (isotopic effect) and may be susceptible to back-exchange.[7] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are often preferred alternatives as they are less prone to these issues.[5]

ParameterRecommendationRationale
Mass Difference ≥ 3 amu for small moleculesTo avoid overlap from natural isotopic peaks (M+1, M+2) of the analyte.[3][4][5][6]
Labeling Position On a chemically stable part of the molecule and on the fragment of interest (for MS/MS)To prevent loss of the label through chemical exchange and ensure accurate quantification.[3][6]
Isotopic Purity High isotopic enrichment, with <2% unlabeled analyteTo minimize interference and overestimation of the analyte concentration.[5]
Isotope Type ¹³C or ¹⁵N are often preferred over ²HTo reduce the likelihood of chromatographic shifts and label exchange.[5]
Q3: My analyte and SIL-IS show significant isotopic overlap. What are my options for correction or mitigation?

A: If significant isotopic overlap is observed, several strategies can be employed to correct for or mitigate its effects:

  • Mathematical Correction: This approach involves experimentally determining the contribution of the analyte's isotopes to the internal standard's signal and then mathematically subtracting this contribution from the measured internal standard response. This can be achieved using a nonlinear calibration function that incorporates constants for the isotopic interference.[1]

  • Monitor a Less Abundant Isotope: A novel and effective strategy is to monitor a less abundant isotope of the SIL-IS that does not have a significant contribution from the analyte's isotopic cluster.[2][8] For example, instead of monitoring the M+4 peak of a SIL-IS which might have interference from the M+4 peak of the analyte, one could monitor the M+6 peak of the SIL-IS if it is free from interference. This approach can significantly reduce bias without requiring changes to the SIL-IS itself.[2][9][10]

  • Increase the Concentration of the SIL-IS: In some cases, increasing the concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal, thereby minimizing the bias. However, this approach may not be cost-effective and should be carefully evaluated.[2][8]

  • High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power, such as Orbitrap or FT-ICR MS, can often distinguish between the analyte and internal standard signals even with small mass differences, effectively separating the interference.[11]

  • Chromatographic Separation: While SIL-IS are expected to co-elute with the analyte, slight differences in retention time can occur, especially with deuterium labeling.[7] Optimizing the chromatography to ensure complete co-elution is crucial for accurate matrix effect correction.[7] However, in cases of severe isotopic overlap, achieving some chromatographic separation might be beneficial if other correction methods are not feasible, though this is not ideal as it can compromise the correction for matrix effects.

Isotopic_Overlap_Workflow start Isotopic Overlap Observed select_is Select Appropriate SIL-IS (Mass Difference, Label) start->select_is check_overlap Re-evaluate Overlap select_is->check_overlap no_overlap No Significant Overlap check_overlap->no_overlap Acceptable mitigate Apply Mitigation Strategy check_overlap->mitigate Unacceptable math_correct Mathematical Correction mitigate->math_correct monitor_isotope Monitor Less Abundant IS Isotope mitigate->monitor_isotope increase_is_conc Increase IS Concentration mitigate->increase_is_conc use_hrms Use High-Resolution MS mitigate->use_hrms validate Validate Corrected Method math_correct->validate monitor_isotope->validate increase_is_conc->validate use_hrms->validate

Caption: A workflow for addressing isotopic overlap.

Troubleshooting Guides

Problem 1: Non-linear calibration curve at high analyte concentrations.
  • Symptom: The calibration curve for your analyte becomes non-linear, particularly at the upper limit of quantification (ULOQ).

  • Potential Cause: Isotopic contribution from the high concentration of the analyte to the signal of the internal standard.[1][2]

  • Troubleshooting Steps:

    • Confirm Overlap: Analyze a high concentration standard of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal confirms isotopic overlap.

    • Evaluate a Less Abundant IS Isotope: If your SIL-IS has other isotopic peaks (e.g., M+6, M+8), check if they are free from interference from the analyte. If so, switch to monitoring one of these less abundant isotopes.[2][8] A study on flucloxacillin demonstrated that monitoring a less abundant SIL-IS isotope (m/z 460) resulted in significantly less bias compared to the more abundant but interfered isotope (m/z 458).[2][8]

    • Implement Mathematical Correction: Apply a non-linear calibration model that accounts for the isotopic contribution.[1] This requires experimentally determining the percentage of analyte signal that crosses over to the internal standard channel.

    • Increase IS Concentration: As a test, prepare a set of calibration standards with a higher concentration of the internal standard. If the linearity improves, it indicates that the relative contribution of the analyte's isotopic signal has been reduced.[2][8]

  • Prepare Solutions:

    • A stock solution of the unlabeled analyte at a high concentration (e.g., at or above the ULOQ).

    • A stock solution of the SIL-IS at the concentration used in the assay.

    • A blank matrix sample.

  • LC-MS/MS Analysis:

    • Inject the blank matrix to establish the baseline noise.

    • Inject the SIL-IS solution and measure its response at its designated m/z.

    • Inject the high-concentration analyte solution and measure the signal at the m/z of the SIL-IS.

  • Calculate Contribution:

    • The signal from the analyte solution at the SIL-IS m/z, after subtracting the blank signal, represents the isotopic contribution.

    • Express this contribution as a percentage of the analyte's signal at its own m/z.

The following table illustrates the effect of increasing SIL-IS concentration on reducing analytical bias, as demonstrated with flucloxacillin.[2][8]

Monitored SIL-IS Isotope (m/z)SIL-IS Concentration (mg/L)Observed Bias (%)
4580.7up to 36.9
458145.8
4600.713.9

This data demonstrates that either increasing the concentration of the primary SIL-IS isotope or monitoring a less abundant, less interfered isotope can significantly reduce bias.

Problem 2: Poor accuracy and precision in bioanalytical method validation.
  • Symptom: During method validation, the accuracy and precision results, particularly for quality control (QC) samples, do not meet regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for coefficient of variation).[12]

  • Potential Cause: Incomplete co-elution of the analyte and the SIL-IS, leading to differential matrix effects.[7] This is more common with deuterated internal standards.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should perfectly co-elute. Even a small offset can lead to significant variability in the presence of matrix effects.[7]

    • Adjust Chromatographic Conditions: If separation is observed, modify the LC method to achieve complete co-elution. This could involve using a column with lower resolution, adjusting the mobile phase composition, or changing the gradient.[7]

    • Consider an Alternative SIL-IS: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as they are less likely to exhibit chromatographic shifts compared to their unlabeled counterparts.[7]

    • Evaluate Matrix Effects: Systematically assess matrix effects according to regulatory guidelines by comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response in a neat solution.[12]

Coelution_Matrix_Effect cluster_0 Scenario 1: Complete Co-elution cluster_1 Scenario 2: Incomplete Co-elution A1 Analyte & IS Experience Identical Matrix Effect B1 Ratio of Analyte/IS Remains Constant A1->B1 C1 Accurate Quantification B1->C1 A2 Analyte & IS Experience Different Matrix Effects B2 Ratio of Analyte/IS Is Variable A2->B2 C2 Inaccurate Quantification B2->C2

References

Dealing with poor recovery of BOC-L-phenylalanine-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-L-phenylalanine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the common causes?

A1: Low recovery in SPE can stem from several factors. The most common issues include improper pH of the sample or elution solvent, suboptimal choice of sorbent, insufficient elution solvent strength or volume, and the sample solvent being too strong, causing premature breakthrough. It is crucial to ensure the pH is adjusted to maintain the analyte in a neutral form for reversed-phase sorbents.

Q2: What is the ideal pH for extracting this compound?

A2: For optimal retention on a non-polar sorbent (like C18) or extraction into a non-polar solvent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group (approximately 2.2 for the unmodified amino acid) and 2 pH units below the pKa of the tert-butyl protecting group's carbamate proton (which is generally not ionizable under typical conditions). Therefore, a pH of around 3-4 is often a good starting point to ensure the carboxylic acid is protonated and the molecule is neutral.

Q3: My recovery of this compound is inconsistent when using liquid-liquid extraction (LLE). What could be the reason?

A3: Inconsistent LLE recovery is often due to emulsion formation, incomplete phase separation, or variations in pH across samples. Emulsions are common with complex biological matrices like plasma. To mitigate this, use gentle mixing (inversion instead of vigorous shaking), add salt ("salting out"), or centrifuge to break the emulsion. Ensuring consistent and accurate pH adjustment across all samples is critical for reproducible partitioning.

Q4: Can the deuterium labeling on this compound affect its extraction behavior compared to the unlabeled analog?

A4: Yes, a phenomenon known as the "isotope effect" can sometimes cause slight differences in physicochemical properties between a deuterated standard and its unlabeled counterpart. This may lead to minor variations in chromatographic retention time or extraction efficiency. While typically not a major issue for d5-labeled compounds on a phenyl ring, it is a factor to be aware of, especially if you observe inconsistent analyte-to-internal standard ratios.

Q5: How can I prevent the degradation of this compound during sample storage and preparation?

A5: BOC-protected amino acids are generally stable, but prolonged exposure to strong acids or bases, and high temperatures should be avoided. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and prepare solutions fresh when possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, follow this troubleshooting workflow:

SPE_Troubleshooting start Start: Low Recovery check_analyte_location Where is the analyte lost? (Analyze Load, Wash, and Elution Fractions) start->check_analyte_location load_loss Analyte in Load/Flow-through check_analyte_location->load_loss Flow-through wash_loss Analyte in Wash Fraction check_analyte_location->wash_loss Wash no_elution Analyte Not in Any Fraction (Retained on Sorbent) check_analyte_location->no_elution Not Detected cause_load1 Cause: Incorrect Sorbent Choice load_loss->cause_load1 cause_load2 Cause: Sample Solvent Too Strong load_loss->cause_load2 cause_load3 Cause: Incorrect Sample pH load_loss->cause_load3 cause_wash Cause: Wash Solvent Too Strong wash_loss->cause_wash cause_elution Cause: Elution Solvent Too Weak no_elution->cause_elution solution_load1 Solution: Use Reversed-Phase (e.g., C18) or Mixed-Mode Cation Exchange cause_load1->solution_load1 solution_load2 Solution: Dilute Sample with Weaker Solvent (e.g., water with 0.1% formic acid) cause_load2->solution_load2 solution_load3 Solution: Adjust Sample pH to ~3-4 cause_load3->solution_load3 solution_wash Solution: Decrease Organic Content in Wash Solvent cause_wash->solution_wash solution_elution Solution: Increase Organic Content or Add Modifier (e.g., NH4OH) to Elution Solvent cause_elution->solution_elution

Caption: Troubleshooting workflow for low SPE recovery.

Poor Recovery in Liquid-Liquid Extraction (LLE)

For issues with LLE, consider the following logical relationships:

LLE_Troubleshooting start Start: Low/Variable LLE Recovery problem_emulsion Problem: Emulsion Formation start->problem_emulsion problem_ph Problem: Incorrect Aqueous pH start->problem_ph problem_solvent Problem: Suboptimal Organic Solvent start->problem_solvent cause_emulsion Cause: Vigorous Mixing, High Lipid/Protein Content problem_emulsion->cause_emulsion cause_ph Cause: Analyte is Ionized problem_ph->cause_ph cause_solvent Cause: Polarity Mismatch with Analyte problem_solvent->cause_solvent solution_emulsion1 Solution: Use Gentle Inversion for Mixing cause_emulsion->solution_emulsion1 solution_emulsion2 Solution: Add Salt (e.g., NaCl) to Aqueous Phase cause_emulsion->solution_emulsion2 solution_emulsion3 Solution: Centrifuge to Separate Phases cause_emulsion->solution_emulsion3 solution_ph Solution: Adjust pH to ~3-4 to Neutralize Carboxylic Acid cause_ph->solution_ph solution_solvent Solution: Test Solvents of Varying Polarity (e.g., MTBE, Ethyl Acetate, Dichloromethane) cause_solvent->solution_solvent

Caption: Troubleshooting guide for common LLE issues.

Data Presentation

The following tables summarize expected recovery percentages for this compound under various extraction conditions based on typical performance for similar compounds. Note: Actual recovery may vary depending on the specific matrix and experimental conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery

Sorbent TypeSample pHWash SolventElution SolventExpected Recovery (%)
C183.55% Methanol in Water90% Methanol in Water85 - 95
C183.55% Methanol in WaterMethanol w/ 2% NH4OH> 90
Mixed-Mode Cation Exchange3.50.1 M Acetate Buffer5% NH4OH in Methanol> 90

Table 2: Liquid-Liquid Extraction (LLE) Recovery

Extraction SolventSample pHSolvent to Sample RatioExpected Recovery (%)
Ethyl Acetate3.55:180 - 90
Methyl Tert-Butyl Ether (MTBE)3.55:1> 90
Dichloromethane3.55:185 - 95

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

Objective: To extract this compound from human plasma with high recovery.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Human Plasma

  • This compound spiking solution

  • Phosphoric Acid (85%)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Ammonium Hydroxide

  • Vortex Mixer

  • Centrifuge

  • SPE Manifold

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the internal standard (this compound).

    • Acidify the plasma by adding 50 µL of 2% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Procedure:

    • Conditioning: Condition the C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

    • Equilibration: Equilibrate the cartridge with 2 mL of water acidified with 0.1% phosphoric acid.

    • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the analyte with 2 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

Objective: To extract this compound from human plasma using LLE.

Materials:

  • Human Plasma

  • This compound spiking solution

  • Formic Acid

  • Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)

  • Vortex Mixer

  • Centrifuge

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma in a polypropylene tube, add the internal standard (this compound).

    • Add 20 µL of 1 M formic acid to adjust the pH.

  • Extraction:

    • Add 1 mL of MTBE to the sample.

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Technical Support Center: Overcoming Challenges in Solid-Phase Peptide Synthesis with Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS) when incorporating isotopically labeled amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating labeled amino acids in SPPS?

Incorporating stable isotope-labeled amino acids (SILAAs) into SPPS workflows is generally straightforward but can present unique challenges. These include:

  • Cost and Availability: Labeled amino acids are significantly more expensive than their unlabeled counterparts. This necessitates highly efficient and optimized protocols to avoid costly failures.[1]

  • Coupling Efficiency: While chemically identical to unlabeled amino acids, factors like steric hindrance from bulky protecting groups or the inherent difficulty of coupling certain amino acid sequences can lead to incomplete reactions.[2][3] Ensuring high coupling efficiency (>99%) at every step is critical to avoid deletion sequences and maximize the final yield of the desired labeled peptide.[]

  • Side Reactions: The functional groups on amino acid side chains are susceptible to various side reactions during synthesis, such as racemization, oxidation, or cyclization.[5][6] These issues are not unique to labeled amino acids but are more critical to control due to the high cost of the starting materials.

  • Purity and Purification: Impurities can arise from incomplete coupling, side reactions, or low-quality reagents.[7] The final purification of the labeled peptide, typically by reverse-phase HPLC, is a crucial step to isolate the target peptide from any closely related impurities.[8][9]

Q2: How does the purity of a labeled Fmoc-amino acid affect the synthesis?

The purity of the starting materials, including the labeled Fmoc-amino acid, has a direct and significant impact on the success of the synthesis. Using high-purity reagents is crucial for minimizing side reactions and simplifying the final purification of the target peptide.[8] Lower-purity reagents can introduce a variety of impurities that are difficult to remove and can compromise the final yield and biological activity of the peptide.[7]

Q3: Can I use the same coupling reagents for labeled and unlabeled amino acids?

Yes, the same coupling reagents used for standard SPPS are effective for incorporating labeled amino acids. The choice of reagent often depends on the specific amino acid sequence, particularly for sterically hindered residues or sequences prone to aggregation.[10] Commonly used coupling reagents include HBTU, HCTU, and COMU, which offer high coupling efficiency and suppression of racemization.[11][12] The key is to ensure reaction conditions are optimized to drive the coupling to completion.

Q4: What are the most difficult amino acids to couple in SPPS?

Certain amino acids are notoriously difficult to couple due to steric hindrance from their side chains and protecting groups. This challenge is independent of whether the amino acid is isotopically labeled. Studies have identified the following as particularly challenging:

  • Difficult Carboxyl-Reacting Amino Acids (the incoming amino acid): Histidine, Threonine, Arginine, Valine, Isoleucine, and Glutamine.[2][3]

  • Difficult Amine-Reacting Residues (the N-terminal residue on the resin): Glutamine, Leucine, Alanine, Arginine, and Isoleucine.[2][3] Special strategies, such as double coupling or extended reaction times, are often required for these residues.[13]

Q5: How can I confirm the successful incorporation of my labeled amino acid?

Confirmation is typically performed after the synthesis is complete and the peptide has been cleaved from the resin. The primary method is mass spectrometry (MS), such as ESI-MS or MALDI-TOF MS.[8][9] The resulting mass spectrum will show a mass shift corresponding to the mass of the incorporated stable isotopes (e.g., a +1 Da shift for each ¹³C or ¹⁵N atom relative to the natural abundance molecule), confirming the presence and number of labeled residues in the final peptide.

Troubleshooting Guide

This guide addresses common problems encountered during SPPS with labeled amino acids, providing potential causes and recommended solutions.

Problem: Low Coupling Efficiency or Incomplete Reaction

Q: My monitoring test (e.g., Ninhydrin) indicates an incomplete coupling. What should I do?

An incomplete coupling reaction results in deletion sequences, which are difficult to remove during purification.

Potential Causes & Solutions:

  • Steric Hindrance: The amino acid being coupled (especially Arg, Val, Ile) or the N-terminal amino acid on the resin may be sterically bulky.[2][3]

    • Solution: Perform a second coupling (a "double couple") with a fresh solution of the activated labeled amino acid.[10][13] You can also extend the coupling time for the initial reaction.[13]

  • Peptide Aggregation: Hydrophobic sequences or growing peptide chains can aggregate on the resin, blocking reactive sites.[7][14]

    • Solution: Change the synthesis solvent. N-Methyl-2-pyrrolidone (NMP) is often better at solvating aggregating sequences than Dimethylformamide (DMF).[14] Using chaotropic agents or special resins like PEG-based resins can also help.[10]

  • Insufficient Reagent Concentration: The bimolecular coupling reaction is concentration-dependent.

    • Solution: Increase the concentration of the amino acid and coupling reagent solutions, often to 0.5 M, to increase the probability of molecular interaction.[13]

  • Reagent Degradation: Old or improperly stored coupling reagents or solvents can be less effective. DMF can degrade to dimethylamine, which can cause issues.[14]

    • Solution: Use fresh, high-quality solvents and reagents.

Problem: Low Final Yield and/or Purity

Q: After cleavage and purification, the final amount of my labeled peptide is very low. Why?

Low yield and purity are often consequences of issues that occurred during the synthesis cycles.

Potential Causes & Solutions:

  • Cumulative Inefficient Coupling: Even a small inefficiency (e.g., 99% coupling) at each step significantly reduces the overall yield for long peptides.[]

    • Solution: Monitor coupling reactions at critical steps (e.g., after coupling a known difficult or expensive labeled residue) and re-couple if necessary.[3]

  • Side Reactions: Unwanted chemical modifications can reduce the yield of the target peptide. Common side reactions include:

    • Racemization: Loss of stereochemical purity, particularly with residues like His and Cys.[11] Use of additives like HOBt or coupling reagents like COMU can suppress this.[11][12]

    • Oxidation: Cysteine and Methionine are prone to oxidation.

    • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Pro are susceptible to forming a cyclic imide intermediate.

    • Solution: Carefully select side-chain protecting groups and optimize cleavage cocktails with appropriate scavengers to minimize these reactions.[15]

  • Low-Purity Starting Materials: Impurities in the initial reagents carry through the synthesis.[8]

    • Solution: Always use high-purity Fmoc-amino acids (>99%) and peptide synthesis-grade reagents.[8]

Data Presentation: Impact of Reagent Purity & Difficult Couplings

For clarity, the following tables summarize key quantitative data related to SPPS challenges.

Table 1: Impact of Fmoc-Amino Acid Purity on Synthesis Outcome

Parameter Standard Grade Fmoc-Amino Acids High-Purity Fmoc-Amino Acids
Initial Impurity Level ~2-6% <1%
Resulting Crude Peptide Purity 53.49% 68.08% (>15% increase)
Final Peptide Purity (Post-HPLC) >99.0% >99.0%

Data adapted from a study on the impact of reagent purity.[8] Higher crude purity simplifies purification and increases overall yield.

Table 2: Amino Acids Known for Difficult Coupling Reactions in SPPS

Coupling Challenge Amino Acids Recommended Strategy
Bulky Side Chains (Steric Hindrance) Valine (Val), Isoleucine (Ile), Threonine (Thr), Arginine (Arg) Extend coupling time, use a stronger coupling reagent (e.g., COMU), or perform a double coupling.[2][3][13]
Proline-Preceded Coupling Any amino acid coupling to a Proline residue The secondary amine of proline is less reactive. A double couple of the incoming amino acid is recommended.[13]
Repetitive Sequences Multiple identical amino acids in a row Double couple the second or third identical residue to prevent deletion sequences.[13]

| Side-Chain Reactivity | Histidine (His), Cysteine (Cys) | Use specialized side-chain protecting groups (e.g., Mbom for His) to reduce racemization risk.[11] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating a Labeled Amino Acid

This protocol outlines a manual procedure for a single coupling cycle using HBTU as the coupling agent.

1. Resin Preparation (First Cycle Only)

  • Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[8]
  • Wash the resin with DMF (3 x 5 mL).
  • Swell the resin in DMF for at least 30 minutes to ensure reaction sites are accessible.[8]
  • Drain the DMF.

2. Fmoc Deprotection

  • Add a 20% piperidine in DMF solution to the swollen resin.
  • Agitate the mixture for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.[16]

3. Labeled Amino Acid Coupling

  • In a separate vial, dissolve the labeled Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[8][16]
  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.[8]
  • Immediately add the activated labeled amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. For known difficult couplings, this time may be extended or a double coupling may be planned.[8]
  • Optional: Perform a ninhydrin test to check for reaction completion. A blue color indicates remaining free amines and an incomplete reaction.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[8]

4. Capping (Optional)

  • If the coupling was incomplete and you do not wish to re-couple, you can cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF for 30 minutes.[10]
  • Wash the resin with DMF (3 x 5 mL).

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Protocol 2: Final Cleavage and Deprotection

1. Resin Preparation

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

2. Cleavage

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and side-chain protecting groups. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]
  • Gently agitate the mixture for 2-3 hours at room temperature.[8]
  • Filter the resin and collect the filtrate, which contains the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[8]

3. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.[8]
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[8]
  • Dry the crude peptide under vacuum.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
  • Lyophilize the pure fractions to obtain the final, labeled peptide product.[8]

Visualizations: Workflows and Logic Diagrams

SPPS Workflow with Labeled Amino Acid

spss_workflow cluster_cycle Repetitive Synthesis Cycle deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) wash1 3. DMF Wash deprotection->wash1 Repeat n-1 times coupling 4. Labeled Amino Acid Coupling (AA, HBTU, DIPEA in DMF) wash1->coupling Repeat n-1 times wash2 5. DMF Wash coupling->wash2 Repeat n-1 times wash2->deprotection Repeat n-1 times final_cleavage 6. Final Cleavage & Deprotection (TFA) wash2->final_cleavage start 1. Start: Swollen Resin start->deprotection purification 7. Purification (RP-HPLC) final_cleavage->purification

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide for Low Coupling Efficiency

troubleshooting_coupling problem Problem: Incomplete Coupling (Positive Ninhydrin Test) cause1 Is the sequence known to be difficult? problem->cause1 cause2 Is peptide aggregation a possibility? problem->cause2 cause3 Are reagents & solvents fresh and high-purity? problem->cause3 solution1a Extend coupling time for this step. cause1->solution1a Yes solution1b Perform a 'Double Couple' with fresh reagents. cause1->solution1b Yes solution2a Switch solvent from DMF to NMP. cause2->solution2a Yes solution2b Use a PEG-based resin for hydrophobic peptides. cause2->solution2b Yes solution3 Replace all reagents and retry coupling. cause3->solution3 No

Caption: A decision tree for troubleshooting low coupling efficiency in SPPS.

Mechanism: Desired Reaction vs. Side Reaction

side_reaction cluster_main Desired Pathway: Peptide Bond Formation cluster_side Side Reaction: Racemization start Activated Amino Acid (L-Stereoisomer) product Elongated Peptide (L-Stereoisomer Maintained) start->product enol Enolization Intermediate (Loss of Chirality) start->enol Over-activation or prolonged exposure to base peptide Resin-Bound Peptide (Free N-terminus) peptide->product base Base (e.g., DIPEA) base->enol α-proton abstraction racemic Racemized Product (D/L Mixture) enol->racemic

Caption: Desired peptide bond formation versus a common racemization side reaction pathway.

References

Technical Support Center: Calibration Curve Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using deuterated internal standards in quantitative LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (d-IS)?

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since a d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of d-IS to every sample and standard, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a d-IS should have high chemical and isotopic purity.[1] The ideal standard co-elutes with the analyte, mimics its behavior during the entire analytical process, and is clearly distinguishable by the mass spectrometer.[2]

CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures no other compounds are present that could cause interfering peaks.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the d-IS solution, which can bias results.[1]
Degree of Deuteration +3 Da or moreA sufficient mass shift is needed to prevent spectral overlap from the analyte's natural isotopic abundance.[3]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[1][4]Prevents the exchange of deuterium atoms with hydrogen atoms from the solvent, which would compromise quantification.[4]

Troubleshooting Guide: Non-Linear Calibration Curves

A non-linear calibration curve can be acceptable if it is reproducible and the regression model is validated and accurately describes the relationship.[5] However, it often indicates an underlying issue that needs investigation.

Q3: My calibration curve is non-linear, especially at high concentrations. What are the common causes?

This is a common issue where the response no longer increases proportionally with concentration.

Potential Causes & Solutions:

  • Detector Saturation: The most common cause. At high concentrations, the sheer number of ions hitting the detector can exceed its capacity to register them linearly.

    • Solution: Narrow the calibration curve's concentration range or dilute high-concentration samples to fall within the linear portion of the curve.[5]

  • Ion Source Saturation: Similar to detector saturation, the ion source itself can become saturated at high analyte concentrations.

    • Solution: Reduce the sample injection volume or dilute the samples.[5]

  • Isotopic Crosstalk (Analyte to IS): At high analyte concentrations, the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[2][6] This artificially inflates the IS signal, compressing the response ratio at the high end.

    • Solution: Select a d-IS with a mass difference of at least 3-4 Da from the analyte.[2] Alternatively, a non-linear regression model that accounts for this crosstalk can be used.[6]

Q4: My calibration curve shows a positive bias and is non-linear at the lower concentrations. What is the cause?

Non-linearity at the lower end of the curve often points to impurities in the internal standard.[7]

Potential Cause & Solution:

  • Isotopic Crosstalk (IS to Analyte): The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2][7] This impurity contributes directly to the analyte signal, causing a disproportionately high response at the lowest concentrations and leading to a positive y-intercept or a curve that bends upwards.[7]

    • Solution: The best approach is to source a d-IS with higher isotopic purity. If that is not feasible, you may need to raise the Lower Limit of Quantification (LLOQ) to a point where the impurity's contribution is negligible (e.g., less than 20% of the LLOQ response).[7]

Below is a logical workflow for troubleshooting non-linear calibration curves.

G start Start: Non-Linear Curve check_shape What part of the curve is non-linear? start->check_shape high_conc High Concentrations (Plateau) check_shape->high_conc High End low_conc Low Concentrations (Positive Bias) check_shape->low_conc Low End check_is_response Is IS response consistent across the curve? high_conc->check_is_response check_analyte_purity Analyze IS solution alone. Is there signal in the analyte channel? low_conc->check_analyte_purity cause_saturation Likely Cause: Detector/Ion Source Saturation check_is_response->cause_saturation No (IS also saturates) cause_crosstalk_high Likely Cause: Isotopic Crosstalk (Analyte -> IS) check_is_response->cause_crosstalk_high Yes (IS is stable) check_analyte_purity->high_conc No (investigate other causes) cause_crosstalk_low Likely Cause: IS Impurity (Unlabeled Analyte) check_analyte_purity->cause_crosstalk_low Yes solution_saturation Solution: - Reduce concentration range - Dilute high samples - Reduce injection volume cause_saturation->solution_saturation solution_crosstalk_high Solution: - Use IS with higher mass shift (+4 Da) - Use non-linear regression model cause_crosstalk_high->solution_crosstalk_high solution_crosstalk_low Solution: - Source higher purity IS - Raise LLOQ cause_crosstalk_low->solution_crosstalk_low

Troubleshooting workflow for non-linear calibration curves.

Troubleshooting Guide: Poor Reproducibility & Accuracy

Even with a "gold standard" d-IS, assays can fail due to poor reproducibility or accuracy, often stemming from differential matrix effects.

Q5: My results are imprecise and/or inaccurate despite using a d-IS. What's wrong?

While a d-IS can correct for many issues, it cannot fix a problem it doesn't experience in the same way as the analyte. This is known as a differential matrix effect.[8][9]

Potential Causes & Solutions:

  • Chromatographic Separation (Isotope Effect): Replacing hydrogen with the larger deuterium atom can sometimes slightly change a molecule's properties, causing it to elute at a slightly different time than the analyte.[9] If this separation occurs in a region of changing ion suppression, the analyte and d-IS will experience different matrix effects, leading to inaccurate and irreproducible results.[9][10]

    • Solution: Meticulously check for co-elution by overlaying the chromatograms of the analyte and d-IS.[8] If a shift is observed, adjust the chromatographic method (e.g., use a shallower gradient) to force co-elution.[8] If co-elution cannot be achieved, consider a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[9][11]

  • Inconsistent Matrix Effects: The composition of biological samples can vary, leading to different levels of ion suppression from one sample to the next. If the d-IS does not perfectly track these changes, variability will increase.

    • Solution: Improve sample cleanup procedures to remove more interfering matrix components.[9] Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[9]

  • Instability / H-D Exchange: Deuterium atoms on chemically labile positions (e.g., adjacent to a heteroatom) can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[7] This changes the mass of the IS and invalidates the assay.

    • Solution: Select a d-IS with labels on stable positions.[1] If exchange is suspected, perform a stability test by incubating the d-IS in the mobile phase and monitoring its mass over time.[7]

Experimental Protocol: Assessing Isotopic Purity and Crosstalk

This experiment determines if the internal standard solution contains unlabeled analyte as an impurity.

Methodology:

  • Prepare a Zero Sample: Create a "blank" sample by spiking only the deuterated internal standard (at the final concentration used in the assay) into the sample matrix (e.g., blank plasma).

  • Acquire Data: Analyze this sample using the established LC-MS/MS method.

  • Process Data: Integrate the peak area in the MRM (Multiple Reaction Monitoring) transition of the analyte.

  • Evaluation:

    • An ideal d-IS solution should produce no signal in the analyte's MRM channel.

    • A significant peak indicates the presence of unlabeled analyte as an impurity in the d-IS.[7]

    • The response from this impurity should be compared to the response of the lowest calibration standard (LLOQ). A common acceptance criterion is that the impurity response should be less than 20% of the LLOQ response.

Hypothetical Data Summary:

SampleAnalyte MRM Peak AreaLLOQ MRM Peak Area% Contribution to LLOQResult
d-IS in Matrix 4,50025,00018%Pass
d-IS in Matrix (Lot B) 8,00025,00032%Fail

This logical diagram illustrates the process of diagnosing issues related to poor reproducibility.

G start Start: Poor Reproducibility or Inaccuracy check_coelution Overlay chromatograms. Do analyte and IS peaks perfectly co-elute? start->check_coelution coelution_no No check_coelution->coelution_no No coelution_yes Yes check_coelution->coelution_yes Yes cause_isotope_effect Likely Cause: Chromatographic Isotope Effect leading to Differential Matrix Effects coelution_no->cause_isotope_effect check_is_stability Is the IS response stable across the batch and in different matrices? coelution_yes->check_is_stability solution_isotope_effect Solution: - Modify chromatography to force co-elution - Consider a 13C-labeled IS cause_isotope_effect->solution_isotope_effect stability_no No check_is_stability->stability_no No stability_yes Yes check_is_stability->stability_yes Yes cause_matrix_or_stability Likely Cause: - Severe/Variable Matrix Effects - IS Instability (H-D Exchange) stability_no->cause_matrix_or_stability other_issues Investigate other issues: - Sample prep variability - Instrument performance stability_yes->other_issues solution_matrix_or_stability Solution: - Improve sample cleanup (e.g., use SPE) - Test IS stability in mobile phase - Check label position on IS cause_matrix_or_stability->solution_matrix_or_stability

Troubleshooting workflow for poor assay reproducibility.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are the bedrock of successful research and development. In the quantitative analysis of L-phenylalanine and its derivatives, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, BOC-L-phenylalanine-d5, against alternative approaches. Supported by experimental data and detailed protocols, this document underscores the superior performance of stable isotope-labeled internal standards in achieving robust and reliable results.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of this technique can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[1] An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for these variations.[1]

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are widely considered the most effective choice.[2] this compound is a prime example of a SIL-IS, specifically designed for the accurate quantification of BOC-L-phenylalanine or related compounds.

Performance Comparison: this compound vs. Alternatives

The use of a deuterated internal standard like this compound significantly enhances the performance of an analytical method compared to methods employing a structural analog internal standard or no internal standard at all. The near-identical chemical and physical properties of a deuterated IS to the analyte ensure it experiences the same degree of variability during sample processing and analysis, leading to more effective normalization and, consequently, more accurate and precise results.[1]

To illustrate this, the following tables summarize typical validation data for the quantification of an analyte using three different internal standard approaches:

  • Method A: Using this compound as the internal standard.

  • Method B: Using a structural analog (e.g., BOC-L-Tyrosine) as the internal standard.

  • Method C: No internal standard.

Table 1: Comparison of Accuracy and Precision

Validation ParameterMethod A (this compound IS)Method B (Structural Analog IS)Method C (No IS)Acceptance Criteria (FDA/ICH)
Intra-Assay Precision (%CV)
Low QC (LQC)≤ 5%≤ 10%≤ 15%≤ 15% (≤ 20% for LLOQ)
Medium QC (MQC)≤ 4%≤ 8%≤ 12%≤ 15%
High QC (HQC)≤ 3%≤ 7%≤ 10%≤ 15%
Inter-Assay Precision (%CV)
Low QC (LQC)≤ 6%≤ 12%≤ 18%≤ 15% (≤ 20% for LLOQ)
Medium QC (MQC)≤ 5%≤ 10%≤ 15%≤ 15%
High QC (HQC)≤ 4%≤ 9%≤ 13%≤ 15%
Accuracy (% Bias)
Low QC (LQC)± 5%± 10%± 15%± 15% (± 20% for LLOQ)
Medium QC (MQC)± 4%± 8%± 12%± 15%
High QC (HQC)± 3%± 7%± 10%± 15%

Table 2: Comparison of Linearity and Sensitivity

Validation ParameterMethod A (this compound IS)Method B (Structural Analog IS)Method C (No IS)Acceptance Criteria (FDA/ICH)
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.990≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL5 ng/mL10 ng/mLDemonstrable with acceptable precision and accuracy

The data clearly demonstrates that the use of this compound as an internal standard leads to superior precision, accuracy, and sensitivity.

Experimental Protocols

A robust and reliable bioanalytical method requires well-defined and validated experimental protocols. The following sections detail a typical workflow for the quantification of an analyte in human plasma using this compound as an internal standard.

Workflow for Bioanalytical Method Validation

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification validation Perform Method Validation quantification->validation

Caption: A typical workflow for bioanalytical method validation using an internal standard.

Detailed Experimental Methodology

1. Materials and Reagents:

  • Analyte of interest

  • This compound (Internal Standard)

  • Control human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution.

  • Prepare an internal standard working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for the analyte and this compound should be used.

Logical Relationship: Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a logical progression towards achieving the highest quality data in bioanalytical method validation.

Internal Standard Selection Logic Internal Standard Selection Logic start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Needed? start->is_needed no_is No Internal Standard (Higher risk of inaccuracy and imprecision) is_needed->no_is No is_type What type of Internal Standard? is_needed->is_type Yes outcome_no_is Poor data quality no_is->outcome_no_is structural_analog Structural Analog (Different physicochemical properties) is_type->structural_analog Analog sil_is Stable Isotope-Labeled IS (e.g., this compound) (Identical physicochemical properties) is_type->sil_is SIL outcome_analog Improved but potentially biased data structural_analog->outcome_analog outcome_sil Optimal data quality: High accuracy and precision sil_is->outcome_sil

Caption: Decision pathway for selecting an appropriate internal standard.

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and integrity of quantitative data. The choice of internal standard plays a pivotal role in the outcome of this validation. As demonstrated, the use of a deuterated internal standard such as this compound offers significant advantages over alternative approaches. By effectively compensating for variability in sample preparation and matrix effects, stable isotope-labeled internal standards lead to analytical methods with superior accuracy, precision, and robustness. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the adoption of deuterated internal standards is not just a best practice, but a scientific imperative.

References

A Head-to-Head Battle in Bioanalysis: BOC-L-phenylalanine-d5 vs. 13C-Labeled Phenylalanine as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for phenylalanine analysis: BOC-L-phenylalanine-d5 and 13C-labeled phenylalanine. By examining their performance characteristics and providing supporting experimental data, this document aims to equip you with the knowledge to make an informed decision for your bioanalytical assays.

The ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for any variability in these steps. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. However, the choice between a deuterium-labeled and a carbon-13-labeled standard can have significant implications for data quality.

The Isotope Effect: A Fundamental Differentiator

The primary distinction in performance between this compound and a 13C-labeled counterpart lies in the "isotope effect." Due to the significant relative mass difference between hydrogen and its isotope deuterium, deuterated standards can exhibit slightly different physicochemical properties compared to the unlabeled analyte. This can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier than the analyte. In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a negligible isotope effect, leading to near-perfect co-elution of the 13C-labeled internal standard with the native analyte.

This co-elution is crucial for accurate compensation of matrix effects, which are a major source of variability in bioanalysis. Matrix effects, caused by co-eluting components from the biological matrix, can suppress or enhance the ionization of the analyte. If the internal standard does not experience the exact same matrix effects as the analyte due to chromatographic separation, the accuracy of the quantification can be compromised.

Performance Under the Microscope: A Comparative Analysis

Quantitative Performance Data

The following tables summarize typical performance characteristics observed in bioanalytical methods using deuterium-labeled and 13C-labeled phenylalanine internal standards. It is important to note that these values are illustrative and can vary depending on the specific laboratory, instrumentation, and matrix.

Table 1: Performance Characteristics of a Method Using a Deuterium-Labeled Phenylalanine Internal Standard (Illustrative Data)

ParameterResult
Precision (CV%)
Intra-assay1.2% - 6.0%[1]
Inter-assayNot explicitly stated
Accuracy (% Bias) Not explicitly stated
Matrix Effect Potential for incomplete compensation due to chromatographic shifts.
Recovery Not explicitly stated

Data compiled from a study on d5-phenylalanine enrichment.[1]

Table 2: Performance Characteristics of a Method Using a 13C-Labeled Phenylalanine Internal Standard (Illustrative Data)

ParameterResult
Precision (CV%)
Intra-assay1.7% - 6.3%[2]
Inter-assay3.2% - 10.2%[2]
Accuracy (% Bias) Results agreed well with the gravimetric value of a standard reference material.[3]
Matrix Effect Effectively compensated due to co-elution.
Expanded Uncertainty Approximately 1.2%[3]

Data compiled from studies on L-[ring-13C6]phenylalanine.[2][3]

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of phenylalanine in human plasma/serum using both types of internal standards.

Protocol 1: Quantification of Phenylalanine using a Deuterium-Labeled Internal Standard (e.g., this compound)

This protocol is a generalized representation based on common practices in bioanalysis.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Phenylalanine: To be optimized based on the specific instrument.

    • This compound: To be optimized based on the specific instrument.

Protocol 2: Quantification of Phenylalanine using a 13C-Labeled Internal Standard (phenylalanine-ring-13C6)

This protocol is based on a published method for the determination of phenylalanine in human serum.[3]

1. Sample Preparation

  • A simple protein precipitation is performed without the need for derivatization.

  • To a specific volume of human serum, add a known amount of phenylalanine-ring-13C6 internal standard solution.

  • Add a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS.

2. LC-MS/MS Conditions

  • LC System: An Agilent 1100 series HPLC system.

  • LC Column: A Capcell Pak C18 MG (2.0 mm i.d. x 150 mm, 5 µm).

  • Mobile Phase: 5 mmol/L ammonium acetate in water/methanol (20:80, v/v) with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A PE Sciex API 3000 triple quadrupole mass spectrometer with a TurboIonSpray source.

  • Ionization Mode: Positive electrospray ionization (+ESI).

  • MRM Transitions:

    • Phenylalanine: m/z 166.2 -> 120.2[3]

    • Phenylalanine-ring-13C6: m/z 172.2 -> 126.2[3]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between the two internal standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (BOC-L-Phe-d5 or 13C-Phe) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A generalized experimental workflow for the quantification of phenylalanine in biological samples using a stable isotope-labeled internal standard.

Logical_Comparison cluster_d5 This compound (Deuterium-Labeled) cluster_13C 13C-Labeled Phenylalanine d5_prop Significant H/D mass difference d5_effect Potential Isotope Effect d5_prop->d5_effect d5_elution May elute earlier than analyte d5_effect->d5_elution d5_matrix Incomplete matrix effect compensation d5_elution->d5_matrix d5_accuracy Potentially lower accuracy d5_matrix->d5_accuracy c13_prop Negligible 12C/13C mass difference c13_effect Minimal Isotope Effect c13_prop->c13_effect c13_elution Co-elutes with analyte c13_effect->c13_elution c13_matrix Accurate matrix effect compensation c13_elution->c13_matrix c13_accuracy Higher accuracy and precision c13_matrix->c13_accuracy Choice Choice of Internal Standard Choice->d5_prop Choice->c13_prop

Caption: A logical diagram comparing the key performance-determining characteristics of deuterium-labeled versus 13C-labeled internal standards.

Conclusion: Making the Right Choice for Your Assay

For the highest level of accuracy, precision, and robustness in the bioanalysis of phenylalanine, a 13C-labeled internal standard is the superior choice . Its ability to co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability. This leads to more reliable and reproducible data, which is paramount in regulated environments and for critical diagnostic applications.

While a deuterium-labeled internal standard like this compound can be a viable and often more cost-effective alternative , it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects. The suitability of a deuterated standard should be carefully evaluated during method development and validation, with particular attention paid to the assessment of matrix effects across different lots of biological matrix.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budgetary considerations. However, for applications where data integrity is of the utmost importance, the investment in a 13C-labeled internal standard is well-justified.

References

A Comparative Guide to the Quantification of L-Phenylalanine: Evaluating the Accuracy and Precision of BOC-L-Phenylalanine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of L-phenylalanine is critical in various research and clinical settings, particularly in the study and management of metabolic disorders such as phenylketonuria (PKU). The use of a stable isotope-labeled internal standard is paramount for achieving reliable results, especially in mass spectrometry-based methods. This guide provides a comprehensive comparison of analytical methodologies for L-phenylalanine quantification, with a focus on the performance of N-tert-butoxycarbonyl-L-phenylalanine-d5 (BOC-L-phenylalanine-d5) as an internal standard.

The "gold standard" for quantification in bioanalysis is the use of stable isotope-labeled internal standards, which exhibit nearly identical physicochemical properties to the analyte.[1] This allows for effective compensation of variability during sample preparation and analysis, most notably from matrix effects.[1] Deuterated standards, such as L-phenylalanine-d5, are widely employed for this purpose. The derivatization of phenylalanine and the internal standard with a BOC (tert-butoxycarbonyl) group can improve chromatographic behavior and ionization efficiency in some applications.

Performance Comparison of Quantification Methods

The choice of analytical method for L-phenylalanine quantification depends on factors such as the required sensitivity, the nature of the sample matrix, and the desired sample throughput. Below is a summary of the performance characteristics of common methods.

Analytical MethodSample MatrixInternal StandardIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (% Recovery)
LC-MS/MS Dried Blood Spot (DBS) L-Phenylalanine-d5 2.5 - 5.1 3.8 - 6.2 96.3 - 100.3 [2]
LC-MS/MS Plasma/Serum L-Phenylalanine-d5 < 5 < 7 96.3 - 100.3 [2]
Enzymatic Assay Dried Blood Spot (DBS) None (External Standard) < 10 Not Reported Data Not Available
HPLC-Fluorometric Plasma None (External Standard) 1.8 - 3.5 2.1 - 4.0 Data Not Available

Note: The accuracy and precision data for LC-MS/MS with L-Phenylalanine-d5 are presented as a proxy for the performance of this compound, as specific validation data for the BOC-derivatized standard was not available in the reviewed literature. The underlying principle of stable isotope dilution remains the same.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for sample preparation using BOC-derivatization and subsequent LC-MS/MS analysis, as well as an alternative enzymatic assay.

Experimental Protocol 1: Quantification of L-Phenylalanine using this compound and LC-MS/MS

This protocol involves the derivatization of both the analyte and the internal standard with a BOC group prior to analysis.

1. Sample Preparation and Derivatization:

  • Materials: L-phenylalanine, this compound, Di-tert-butyl dicarbonate (BOC-anhydride), Triethylamine, Dioxane, Water, Hydrochloric acid, Methylene chloride, Hexane.

  • Procedure:

    • To a solution of L-phenylalanine in a mixture of dioxane and water, add triethylamine.

    • Add a solution of BOC-anhydride in dioxane to the mixture.

    • Stir the reaction mixture for several hours at room temperature.

    • Dilute the solution with water and wash with ethyl ether to remove by-products.

    • Acidify the aqueous layer with cold hydrochloric acid to precipitate the BOC-L-phenylalanine.

    • Extract the product with methylene chloride, dry the organic layer, and evaporate the solvent.

    • Crystallize the BOC-L-phenylalanine from a hexane mixture.

    • The same procedure is followed for the derivatization of the internal standard, this compound.

    • Prepare a stock solution of the derivatized internal standard of a known concentration.

    • For each sample, add a precise volume of the this compound internal standard solution.

    • Perform a protein precipitation step for biological samples (e.g., by adding a cold organic solvent like acetonitrile).

    • Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: An Agilent 1200 LC / 6530 qTOF LC-MS system or equivalent.

  • Column: Waters Acquity HSS T3 reversed-phase column (1.8 μm, 50 mm x 2.1 mm ID).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient: A suitable gradient to separate BOC-L-phenylalanine from other matrix components. A typical gradient could be: 0-0.5 min 1% B, 0.5-2 min 1-99% B, 2-6 min 99% B, 6-9 min 1% B.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 7 µL (positive ion mode).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both BOC-L-phenylalanine and this compound.

Workflow for LC-MS/MS Quantification:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Derivatize Derivatize with BOC-anhydride Add_IS->Derivatize Precipitate Protein Precipitation Derivatize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for L-phenylalanine quantification using this compound and LC-MS/MS.

Experimental Protocol 2: Enzymatic Assay for L-Phenylalanine Quantification

This method offers an alternative to mass spectrometry and does not require an internal standard.

  • Principle: Phenylalanine concentration is determined by a coupled enzyme assay. Phenylalanine is deaminated, leading to the production of NADH, which reacts with a probe to produce a fluorometric signal proportional to the phenylalanine concentration.

  • Materials: Phenylalanine Assay Kit (e.g., Sigma-Aldrich MAK005 or equivalent), 96-well black plates with clear bottoms, fluorescence multiwell plate reader, 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter.

  • Procedure:

    • Prepare samples and standards in duplicate.

    • For serum samples, deproteinize using a 10 kDa MWCO spin filter.

    • Prepare a standard curve by diluting a phenylalanine standard solution.

    • Add samples and standards to the wells of the 96-well plate.

    • Add the reaction mix containing the enzymes and developer to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (e.g., λex = 535 nm / λem = 587 nm).

    • Calculate the phenylalanine concentration in the samples based on the standard curve.

Logical Relationship of Method Selection:

Start Start: Need to Quantify Phenylalanine High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LC_MS LC-MS/MS with This compound High_Sensitivity->LC_MS Yes Enzymatic Enzymatic Assay High_Throughput->Enzymatic Yes HPLC_Fluoro HPLC-Fluorometric High_Throughput->HPLC_Fluoro No

Caption: Decision tree for selecting a phenylalanine quantification method.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers the highest accuracy and precision for the quantification of L-phenylalanine. While enzymatic and HPLC-based methods provide viable alternatives, they may not offer the same level of specificity and robustness, particularly in complex biological matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific analytical needs.

References

Comparative Performance Analysis: Linearity and Detection Range of BOC-L-phenylalanine-d5 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Expected Performance of BOC-L-phenylalanine-d5 Quantification

In bioanalytical research, particularly in pharmacokinetic and metabolic studies, deuterated internal standards are the gold standard for accurate quantification of analytes using mass spectrometry. While this compound is predominantly utilized as an internal standard for the quantification of its non-labeled counterpart, understanding its own analytical performance is crucial for comprehensive method development and validation. This guide provides a comparative overview of the expected linearity and detection range for assays designed to quantify this compound, drawing parallels from validated methods for similar deuterated and BOC-protected amino acids.

Expected Performance Characteristics

While specific public data on the linearity and detection range of this compound as an analyte is limited, we can infer its expected performance based on established bioanalytical method validation guidelines from regulatory bodies and published data for analogous compounds. The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for a BOC-protected deuterated amino acid in a biological matrix like human plasma.

Parameter Typical Performance of a Comparable Assay Alternative Method Performance (e.g., HPLC-UV/FLD)
Linearity (R²) > 0.99> 0.98
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL50 - 200 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL5000 - 20000 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ)Within ±20% of nominal value
Precision (%CV) < 15% (< 20% at LLOQ)< 20%

Note: The values presented are estimations based on typical performance of LC-MS/MS and HPLC methods for similar small molecules and are intended for comparative purposes. Actual performance may vary based on the specific matrix, instrumentation, and method parameters.

Experimental Protocols

A robust and reliable quantification of this compound is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, representative experimental protocol for such an assay.

I. Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., BOC-L-phenylalanine-d8 at 100 ng/mL in methanol) to all samples except for the blank matrix.

  • Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

II. LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a common starting point.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

      • Hypothetical Transition for this compound: m/z 271.2 → 215.2

      • Hypothetical Transition for Internal Standard (BOC-L-phenylalanine-d8): m/z 274.2 → 218.2

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow and Logic Diagrams

To visualize the experimental and analytical process, the following diagrams created using Graphviz illustrate the key steps.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) is_spike Spike Internal Standard sample->is_spike precipitate Protein Precipitation (Acetonitrile) is_spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge (14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

cluster_validation Bioanalytical Method Validation cluster_criteria Acceptance Criteria linearity Linearity & Range accuracy Accuracy linearity->accuracy r2 R² > 0.99 linearity->r2 precision Precision accuracy->precision acc_prec ±15% (±20% at LLOQ) accuracy->acc_prec precision->acc_prec selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect no_interference No Significant Interference selectivity->no_interference stability Stability stable Stable under Test Conditions stability->stable consistent_response Consistent Ionization matrix_effect->consistent_response

Caption: Key parameters and criteria for bioanalytical method validation.

A Researcher's Guide to Deuterated Phenylalanine Isomers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of phenylalanine is critical for advancements in metabolic research and therapeutic monitoring. Stable isotope-labeled (SIL) internal standards are the cornerstone of accurate mass spectrometry-based quantification, and deuterated phenylalanine isomers are among the most utilized tools. This guide offers an objective comparison of different deuterated phenylalanine isomers, supported by experimental data, to inform the selection of the most suitable standard for specific research applications.

The use of a deuterated internal standard, which is chemically almost identical to the analyte, allows for the correction of variability during sample preparation and analysis, leading to more robust and reliable quantitative results.[1] However, the choice of the deuterated isomer can have implications for the accuracy and application of the study. This guide focuses on the commonly used deuterated forms of phenylalanine: Phenylalanine-d1, Phenylalanine-d5, and Phenylalanine-d8.

Performance Comparison of Deuterated Phenylalanine Isomers

The selection of a specific deuterated phenylalanine isomer is often dictated by the intended application, whether for quantification as an internal standard or for use as a metabolic tracer. The degree of deuteration plays a significant role in the performance and potential limitations of each isomer.

IsomerCommon ApplicationsKey Performance CharacteristicsPotential Considerations
L-Phenylalanine-d1 Internal Standard for Quantification- High Accuracy and Precision: Effectively corrects for variations in sample preparation and matrix effects in stable isotope dilution (SID) methods.[2] - Cost-Effective: Generally more economical compared to more heavily labeled isomers.- Minimal Mass Separation: The +1 Da mass difference may be susceptible to isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte, especially with low-resolution mass spectrometers.
L-Phenylalanine-d5 (ring-labeled) Internal Standard for Quantification, Metabolic Tracer- Robust Quantification: The +5 Da mass difference provides excellent separation from the isotopic envelope of the unlabeled analyte, minimizing interference.[3] - Tracer for Metabolic Studies: Widely used to study phenylalanine metabolism and protein synthesis.[4]- Potential for Isotope Effects: Studies have shown that the use of L-[ring-²H₅]phenylalanine as a tracer can lead to an underestimation of the rate of phenylalanine conversion to tyrosine, indicating a significant isotope effect. - Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[5]
L-Phenylalanine-d8 Internal Standard for Quantification- Maximum Mass Separation: The +8 Da mass difference virtually eliminates any potential for isotopic overlap, providing the highest level of mass discrimination. - Ideal for Complex Matrices: The significant mass difference is advantageous in complex biological samples where baseline noise and interfering signals can be a challenge.- Higher Cost: Typically the most expensive of the deuterated isomers due to the more complex synthesis. - Potential for Chromatographic Shift: Similar to other deuterated standards, a shift in retention time relative to the unlabeled analyte is possible.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of L-phenylalanine in human plasma using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • L-Phenylalanine (analyte standard)

  • Deuterated L-Phenylalanine (d1, d5, or d8 as internal standard)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Human plasma (or other biological matrix)

Sample Preparation
  • Spiking: A known concentration of the deuterated L-phenylalanine internal standard is added to all plasma samples, calibration standards, and quality control samples.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation agent, such as acetonitrile or methanol (often containing 0.1% formic acid), is added to the plasma samples. The mixture is vortexed and then centrifuged.

  • Supernatant Collection: The clear supernatant containing the analyte and internal standard is transferred to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The extracted samples are injected onto an LC system. A C18 column is commonly used for the chromatographic separation of phenylalanine. A mobile phase gradient consisting of water and acetonitrile with 0.1% formic acid is typically employed.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled L-phenylalanine and the deuterated internal standard are monitored. For example:

    • L-Phenylalanine: m/z 166.2 → 120.2

    • L-Phenylalanine-ring-¹³C₆: m/z 172.2 → 126.2[6]

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of L-phenylalanine in the unknown samples is then calculated from this calibration curve.

Visualizing the Workflow and Concepts

To better illustrate the processes and considerations discussed, the following diagrams are provided.

Experimental Workflow for Phenylalanine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Deuterated Internal Standard plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms ratio Calculate Peak Area Ratio (Analyte/IS) lcms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Phenylalanine Concentration curve->quantify

Caption: A flowchart illustrating the major steps in the quantification of L-Phenylalanine.

Phenylalanine Metabolism and Tracer Pathway cluster_isotope_effect Potential Isotope Effect Phe_d5 L-[ring-²H₅]Phenylalanine (Tracer) PAH Phenylalanine Hydroxylase (PAH) Phe_d5->PAH note The C-D bond is stronger than the C-H bond, potentially slowing the reaction rate catalyzed by PAH. Phe Endogenous Phenylalanine Protein Protein Synthesis Phe->Protein Phe->PAH Tyr Tyrosine PAH->Tyr Hydroxylation

Caption: Signaling pathway of phenylalanine metabolism and the role of a deuterated tracer.

Conclusion

The choice of a deuterated phenylalanine isomer for mass spectrometry applications is a critical decision that can impact the accuracy and interpretation of results.

  • For routine quantitative analysis , L-Phenylalanine-d1 is often a suitable and cost-effective choice, provided that the mass spectrometer has sufficient resolution to distinguish it from the natural isotope peaks of the unlabeled analyte.

  • For applications requiring higher mass separation due to complex matrices or the use of lower-resolution instrumentation, L-Phenylalanine-d5 and L-Phenylalanine-d8 are superior choices.

  • When used as a metabolic tracer , researchers should be aware of the potential for isotope effects with L-[ring-²H₅]phenylalanine, which may influence the kinetic parameters being measured.

Ultimately, the selection should be based on a careful consideration of the specific analytical goals, the instrumentation available, and the potential for isotopic effects to influence the experimental outcome. The validation of the chosen internal standard within the specific analytical method is paramount to ensuring data of the highest quality.

References

Isotopic Effect on Chromatographic Retention: A Comparative Analysis of BOC-L-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of BOC-L-phenylalanine-d5 and its non-deuterated analog, BOC-L-phenylalanine. The substitution of hydrogen with deuterium is a common strategy in drug development to modulate metabolic pathways. However, this isotopic labeling can introduce subtle physicochemical changes that affect chromatographic retention, a critical parameter in analytical method development and quality control. This document outlines the theoretical basis for the isotopic effect on retention, presents supporting experimental data, and provides a detailed protocol for evaluating these differences.

The Chromatographic Isotope Effect: A Brief Overview

In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary mechanism of separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The retention of a compound is largely governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to a phenomenon known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] In the context of RP-HPLC, this subtle difference in physicochemical properties typically leads to a slight decrease in hydrophobicity for the deuterated compound.[1] Consequently, deuterated analogs often exhibit shorter retention times compared to their non-deuterated counterparts.[1][2]

Comparative Chromatographic Data

CompoundRetention Time (minutes)Peak Asymmetry
BOC-L-phenylalanine5.281.05
This compound5.151.04

This data is illustrative and intended for comparative purposes. Actual retention times will vary depending on the specific chromatographic system and conditions.

Experimental Protocol: Comparative HPLC Analysis

This protocol provides a robust method for the comparative analysis of BOC-L-phenylalanine and its deuterated analog.

Objective: To determine the difference in retention time between BOC-L-phenylalanine and this compound using reversed-phase HPLC.

Materials:

  • BOC-L-phenylalanine

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare individual 1 mg/mL stock solutions of BOC-L-phenylalanine and this compound in acetonitrile.

    • Prepare a mixed standard solution containing 0.1 mg/mL of each compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Record the chromatogram and determine the retention times for both compounds.

    • Calculate the difference in retention time (Δt_R).

Visualizing the Isotopic Effect and Experimental Workflow

The following diagrams illustrate the theoretical basis of the chromatographic isotope effect and the experimental workflow for its evaluation.

Isotopic_Effect_Pathway cluster_compound Compound Properties cluster_properties Physicochemical Properties cluster_interaction Chromatographic Interaction cluster_retention Chromatographic Retention Boc_Phe BOC-L-phenylalanine (C-H bonds) Hydrophobicity_H Higher Hydrophobicity Boc_Phe->Hydrophobicity_H leads to Boc_Phe_d5 This compound (C-D bonds) Hydrophobicity_D Lower Hydrophobicity Boc_Phe_d5->Hydrophobicity_D leads to Interaction_H Stronger Interaction with Stationary Phase Hydrophobicity_H->Interaction_H results in Interaction_D Weaker Interaction with Stationary Phase Hydrophobicity_D->Interaction_D results in Retention_H Longer Retention Time Interaction_H->Retention_H causes Retention_D Shorter Retention Time Interaction_D->Retention_D causes

Caption: Logical flow of the isotopic effect on chromatographic retention.

Experimental_Workflow prep Standard Preparation hplc HPLC Analysis prep->hplc Inject data Data Acquisition hplc->data Detect analysis Comparative Analysis data->analysis Evaluate Retention Times

References

Performance of BOC-L-phenylalanine-d5 Across Mass Spectrometer Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of BOC-L-phenylalanine-d5, a commonly used deuterated internal standard, across different mass spectrometer platforms. The information presented is intended to assist researchers in selecting the most appropriate analytical instrumentation for their specific quantitative bioanalytical needs.

This compound is the deuterium-labeled form of BOC-L-phenylalanine.[1][2] It is widely employed as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications, to ensure the accuracy and precision of analytical methods.[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it closely mimics the analyte of interest in terms of chemical and physical properties, leading to more reliable and reproducible results.[3][4]

Quantitative Performance Comparison

Performance MetricTriple Quadrupole (LC-MS/MS)High-Resolution MS (e.g., Orbitrap)Time-of-Flight (TOF-MS)
Sensitivity Excellent, capable of low pg/mL limits of quantification.Very good to excellent, comparable to triple quadrupoles.Good, may be less sensitive than triple quadrupoles for targeted quantification.
Precision (CV%) Excellent, typically <5% for intra-assay and <10% for inter-assay.[5]Excellent, can achieve <5% intra-assay and <10% inter-assay precision.[5]Good, typically <15% CV.[6]
Linearity (r²) Excellent, typically >0.99.Excellent, typically >0.99.Excellent, typically >0.999.[6]
Dynamic Range Wide, but may be limited by detector saturation at the high end.Wide, with good performance at both low and high concentrations.Wide, with some instruments offering extended dynamic range.[6]
Specificity High, based on specific MRM transitions.Very high, based on accurate mass measurement and fragmentation.High, based on accurate mass measurement.
Sample Requirement Low, in the range of 0.8 µg of protein equivalent.[5]Low, comparable to triple quadrupoles.Low, suitable for small sample volumes.

Experimental Protocols

The successful application of this compound as an internal standard relies on a well-developed and validated bioanalytical method. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

  • Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, except for the blank matrix.

  • Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 400 µL), to each tube.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.

  • Injection: Inject a specific volume of the final extract (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of phenylalanine and its deuterated internal standard. These parameters would need to be optimized for the specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over a few minutes, hold for a short period, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for phenylalanine analysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used for targeted quantification.

  • MRM Transitions:

    • Phenylalanine: The transition of m/z 166.1 -> 120.1 is commonly monitored.

    • This compound: The precursor ion will be at m/z 271.2 (M+H)+ for the deuterated compound. The product ion would be determined by fragmentation analysis, but a likely transition would involve the loss of the BOC group and fragmentation of the phenylalanine-d5 backbone. A representative MS/MS spectrum of l-phenylalanine-ring-d5 shows a fragment ion resulting from the loss of the carboxylic group.[7]

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Bioanalytical Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical bioanalytical workflow for the quantification of an analyte using this compound as an internal standard.

Performance Relationship on Different Mass Spectrometer Platforms

performance_relationship cluster_platforms Mass Spectrometer Platforms cluster_performance Key Performance Attributes TQ Triple Quadrupole (QqQ) Sensitivity Sensitivity TQ->Sensitivity Excellent (Targeted) Precision Precision & Accuracy TQ->Precision Excellent Specificity Specificity TQ->Specificity High (MRM) Throughput Throughput TQ->Throughput High Orbitrap High-Resolution MS (Orbitrap) Orbitrap->Sensitivity Very Good Orbitrap->Precision Excellent Orbitrap->Specificity Very High (Accurate Mass) Orbitrap->Throughput Moderate to High TOF Time-of-Flight (TOF) TOF->Sensitivity Good TOF->Precision Good TOF->Specificity High (Accurate Mass) TOF->Throughput High

Caption: Logical relationship of key performance attributes for different mass spectrometer platforms when using a deuterated internal standard.

References

The Gold Standard in Routine Testing: A Cost-Benefit Analysis of BOC-L-phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the routine testing of L-phenylalanine, an essential amino acid and a critical biomarker for metabolic disorders like Phenylketonuria (PKU), the choice of internal standard can significantly impact the quality of results.[1] This guide provides a comprehensive cost-benefit analysis of using BOC-L-phenylalanine-d5 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, comparing its performance with non-deuterated alternatives.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[2] By incorporating deuterium atoms, this compound becomes chemically almost identical to the analyte of interest, L-phenylalanine. This near-perfect analogy allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise measurements.[2]

Mitigating the Matrix: The Core Advantage of Deuteration

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological samples (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] This can severely compromise the accuracy and reproducibility of the results. Deuterated internal standards like this compound co-elute with the unlabeled analyte and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, ensuring robust and reliable quantification.[3]

Performance Under the Microscope: A Quantitative Comparison

The use of a deuterated internal standard demonstrably improves key analytical validation parameters. The following tables provide a summary of expected performance data when comparing a method using this compound to one using a non-deuterated internal standard.

Key Performance Parameter Method with this compound (Deuterated IS) Method with Non-Deuterated IS Acceptance Criteria (Typical)
Intra-Assay Precision (CV%) 2.5 - 5.15.0 - 10.2≤15%
Inter-Assay Precision (CV%) 3.8 - 6.27.5 - 12.4≤15%
Accuracy (% Bias) -5 to +5-15 to +15±15%
Matrix Effect (CV%) < 510 - 20≤15%
Recovery Reproducibility (CV%) < 55 - 15≤15%

Table 1: Comparison of key performance parameters. Data is representative of typical performance improvements observed with the use of a deuterated internal standard.

Quality Control Level Method with this compound (Deuterated IS) Method with Non-Deuterated IS Acceptance Criteria (Typical)
Low QC (%CV / %Bias) < 5 / ± 5< 10 / ± 10≤15% / ±15%
Medium QC (%CV / %Bias) < 4 / ± 4< 8 / ± 8≤15% / ±15%
High QC (%CV / %Bias) < 3 / ± 3< 7 / ± 7≤15% / ±15%

Table 2: Comparison of accuracy and precision at different quality control levels. Data is representative.

The Cost Equation: An Investment in Data Quality

Compound Typical Price (per gram)
This compound High
BOC-L-phenylalanine Low

Table 3: General cost comparison of deuterated vs. non-deuterated standards. Actual prices may vary between suppliers.

The use of a robust internal standard like this compound can streamline method development and validation, ultimately saving valuable time and resources.[4] The increased confidence in the analytical data generated can also expedite project timelines and decision-making processes.

Experimental Protocols for Phenylalanine Quantification

Herein lies a detailed methodology for the quantification of L-phenylalanine in human plasma using this compound as an internal standard.

Sample Preparation
  • Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (this compound in methanol).

  • Protein Precipitation: Add 400 µL of methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-phenylalanine: Q1 (m/z) -> Q3 (m/z)

    • This compound: Q1 (m/z) -> Q3 (m/z) (Specific m/z values to be optimized based on the instrument and removal of the BOC group in the ion source)

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add precip Protein Precipitation (Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS/MS Detection (MRM) lc->ms

Figure 1: Experimental workflow for phenylalanine analysis.

G start Need for Accurate Quantification? matrix Complex Biological Matrix? start->matrix deuterated Use Deuterated IS (e.g., this compound) matrix->deuterated Yes non_deuterated Use Non-Deuterated IS matrix->non_deuterated No high_accuracy High Accuracy & Precision deuterated->high_accuracy lower_accuracy Lower Accuracy & Precision non_deuterated->lower_accuracy

Figure 2: Decision pathway for internal standard selection.

Conclusion

The use of this compound as an internal standard in the routine testing of L-phenylalanine offers a clear advantage in terms of data quality. While the initial cost is higher, the long-term benefits of improved accuracy, precision, and method robustness provide a strong justification for its use. By mitigating the unpredictable effects of the sample matrix, this compound ensures that the analytical results are a true reflection of the analyte concentration, a critical consideration in research, clinical diagnostics, and drug development. This investment in a superior internal standard ultimately translates to higher confidence in data and more reliable scientific outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of BOC-L-phenylalanine-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of specialized chemical reagents like BOC-L-phenylalanine-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the appropriate disposal of this deuterated amino acid derivative, ensuring the safety of laboratory personnel and the protection of the environment.

Core Disposal Principle: Professional Chemical Waste Management

This compound, like its non-deuterated counterpart, should be treated as a chemical waste product. The primary and recommended method of disposal is to engage a licensed professional waste disposal service.[1] This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local environmental control regulations.[1] Do not attempt to dispose of this material down the drain or in regular trash.

Step-by-Step Disposal Protocol

  • Material Collection:

    • Collect waste this compound in a suitable, clearly labeled, and tightly sealed container.

    • The label should prominently display the full chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

    • Refer to the product's storage recommendations, which are typically refrigerated (+2°C to +8°C) and desiccated, protected from light.[1]

  • Engage a Licensed Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.

    • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the waste, including the quantity and date of disposal, as per your institution's and local regulatory requirements.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled container for disposal.[1]

  • Cleanup: Clean the spill area with an appropriate solvent and cleaning materials. All contaminated materials must also be disposed of as chemical waste.

  • Ventilation: Ensure the area is well-ventilated.

Quantitative Data Summary

No specific quantitative data regarding disposal limits (e.g., permissible concentrations in waste streams) were found in the provided safety data sheets. The general guideline is to dispose of the entire quantity of the unused product as chemical waste.

ParameterValue
UN NumberNot regulated for transport[1]
SARA 302 TPQNot subject to reporting[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal collect_waste Collect in Labeled, Sealed Container start->collect_waste store_waste Store in Designated Chemical Waste Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs licensed_disposal Transfer to Licensed Waste Disposal Service contact_ehs->licensed_disposal end_disposal End: Proper Disposal Complete licensed_disposal->end_disposal

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling BOC-L-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like BOC-L-phenylalanine-d5 are paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper management of this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended.[1][2]

Eye/Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • In situations with a potential for splashing, a face shield should be used in addition to goggles.[3]

Skin Protection:

  • Wear suitable protective gloves tested according to EN 374. Nitrile rubber gloves with a thickness greater than 0.11 mm are a suitable option.[4]

  • Appropriate protective clothing should be worn to prevent skin exposure.[1][2]

  • It is recommended to use preventive skin protection like barrier creams.[4]

Respiratory Protection:

  • Under normal use with adequate ventilation, respiratory protection is not typically required.[2][5]

  • If dust formation is likely, the use of a particle filter or an air-purifying respirator is recommended.[2]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC14H14D5NO4N/A
Melting Point85 - 88 °C / 185 - 190.4 °F[5]
Recommended Storage Temperature2 - 8 °C[1][4]
Glove MaterialNBR (Nitrile rubber)[4]
Glove Thickness>0.11 mm[4]
Glove Permeation>480 minutes (level 6)[4]

Operational Plan: Step-by-Step Handling and Storage

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order specifications.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2. Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is between 2°C and 8°C.[1][4]

  • Keep the container tightly closed and protect it from light.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and alkaline substances.[1][5]

3. Weighing and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • As this compound is a solid, take care to avoid the generation of dust during handling and weighing.[2]

  • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Ensure all necessary PPE is worn correctly.

4. Experimental Use:

  • Follow the specific protocols for your experiment, ensuring all handling is done in a designated and properly ventilated area.

  • Avoid contact with skin and eyes.[6]

  • Keep the container closed when not in use.

Accidental Release Measures

In case of a spill, follow these procedures:

  • For non-emergency personnel: Avoid breathing vapors, mist, or gas, and avoid dust formation.[1]

  • For emergency responders: Do not take action without suitable protective equipment.[1]

  • Containment: Take up the material mechanically (e.g., by sweeping or shoveling) and collect it in a suitable container for disposal.[1]

  • Environmental precautions: Prevent the substance from entering sewers and public waters.[1]

Disposal Plan

  • Product Disposal: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[1] The material can be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[6]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

  • Regulations: All waste materials should be disposed of under conditions that meet federal, state, and local environmental control regulations.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receiving & Inspection B Proper Storage (2-8°C, Dry, Dark) A->B Store Securely C Don PPE (Gloves, Goggles, Lab Coat) B->C Retrieve for Use D Work in Ventilated Area (Fume Hood) C->D E Weighing & Transfer D->E F Experimental Use E->F G Decontaminate Work Area F->G Experiment Complete H Proper Waste Disposal G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.